molecular formula C7H4N4 B1400448 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile CAS No. 1033772-22-3

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Cat. No.: B1400448
CAS No.: 1033772-22-3
M. Wt: 144.13 g/mol
InChI Key: NIVLQFQUYUXUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrazolo[4,3-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVLQFQUYUXUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733883
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033772-22-3
Record name 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to the Biological Prowess of 1H-Pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, certain heterocyclic scaffolds emerge as "privileged structures," demonstrating a remarkable capacity to bind to a multitude of biological targets and exhibit a wide array of pharmacological activities. The 1H-pyrazolo[4,3-b]pyridine core is a prime exemplar of such a scaffold. Its unique electronic and structural features have positioned it as a cornerstone in the development of novel therapeutics, particularly in the realms of oncology, immunology, and neurology. This technical guide provides an in-depth exploration of the biological activities of the 1H-pyrazolo[4,3-b]pyridine scaffold, offering insights into its mechanism of action, structure-activity relationships (SAR), and the experimental methodologies pivotal for its evaluation.

The Architectural Advantage of 1H-Pyrazolo[4,3-b]pyridine

The 1H-pyrazolo[4,3-b]pyridine system, an isomer of azaindazole, is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyridine ring. This arrangement confers a unique combination of hydrogen bond donor and acceptor sites, a rigid framework, and tunable electronic properties, making it an ideal pharmacophore for interacting with various enzymatic clefts and receptor binding pockets.

Caption: Core structure of the 1H-Pyrazolo[4,3-b]pyridine scaffold.

Kinase Inhibition: A Dominant Biological Activity

The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a powerful platform for the design of potent and selective kinase inhibitors. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, leading to the modulation of dysregulated signaling pathways implicated in cancer and other diseases.

Dual FLT3/CDK4 Inhibition in Acute Myeloid Leukemia (AML)

Derivatives of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine have been identified as novel dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4)[1][2]. Both FLT3 and CDK4 are crucial in the pathogenesis of Acute Myeloid Leukemia (AML).

One optimized compound, 23k , demonstrated potent inhibitory activity with IC50 values of 11 nM for FLT3 and 7 nM for CDK4.[1][2] In a xenograft tumor model of MV4-11, this compound exhibited a significant tumor growth inhibition rate of 67% at a dose of 200 mg/kg, highlighting its therapeutic potential in AML.[1][2]

Table 1: Inhibitory Activity of a Lead 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivative

CompoundFLT3 IC50 (nM)CDK4 IC50 (nM)
23k 117

Data sourced from Bioorganic Chemistry, 2022.[1][2]

c-Met Kinase Inhibition

The 1-sulfonyl-pyrazolo[4,3-b]pyridine scaffold has been successfully developed as a potent inhibitor of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. Glumetinib (also known as SCC244) is a notable example of a c-Met inhibitor based on this scaffold, which has undergone clinical evaluation. Molecular docking studies have revealed that these inhibitors adopt a U-shaped conformation in the c-Met active site, forming key hydrogen bonding interactions with Met1160 and Tyr1230.

cMet_Inhibition cluster_pathway c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) cMet->Downstream Phosphorylates Glumetinib Glumetinib (1-Sulfonyl-pyrazolo[4,3-b]pyridine) Glumetinib->cMet Inhibits ATP Binding

Caption: Inhibition of the c-Met signaling pathway by Glumetinib.

Immunomodulation: Targeting the PD-1/PD-L1 Axis

The blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) signaling pathway is a cornerstone of modern cancer immunotherapy. Small molecule inhibitors offer potential advantages over monoclonal antibodies in this arena. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as potent inhibitors of the PD-1/PD-L1 interaction.[3][4]

A lead compound, D38 , was identified as a highly potent inhibitor with an IC50 value of 9.6 nM in a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3][4] Furthermore, D38 demonstrated significant inhibitory activity in a cell-based assay with an EC50 of 1.61 µM.[3][4] Molecular docking studies suggest that these compounds bind to the PD-L1 dimer, disrupting its interaction with PD-1.

Experimental Protocol: HTRF Assay for PD-1/PD-L1 Inhibition

  • Reagents: Recombinant human PD-1-His and PD-L1-Fc proteins, anti-Fc-Eu3+ cryptate, and anti-His-d2 antibody.

  • Procedure: a. Add 5 µL of the test compound (1-methyl-1H-pyrazolo[4,3-b]pyridine derivative) at various concentrations to a 384-well plate. b. Add 5 µL of PD-1-His and PD-L1-Fc protein mixture to each well. c. Incubate for 15 minutes at room temperature. d. Add 10 µL of the detection antibody mixture (anti-Fc-Eu3+ and anti-His-d2). e. Incubate for 60 minutes at room temperature. f. Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm and determine the IC50 values from the dose-response curves.

Central Nervous System Applications: Modulating Glutamate Receptors

Beyond oncology and immunology, the 1H-pyrazolo[4,3-b]pyridine scaffold has shown promise in the treatment of neurological disorders. VU0418506, an N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4).

mGlu4 PAMs are being investigated as a potential therapeutic strategy for Parkinson's disease. VU0418506 exhibits favorable in vivo pharmacokinetic properties, making it a valuable tool for preclinical studies in this area. The discovery of this compound highlights the versatility of the 1H-pyrazolo[4,3-b]pyridine scaffold in targeting G-protein coupled receptors (GPCRs).

mGlu4_Modulation cluster_synapse Glutamatergic Synapse Glutamate Glutamate mGlu4 mGlu4 Receptor Glutamate->mGlu4 Binds to Orthosteric Site NeuronalResponse Modulated Neuronal Response mGlu4->NeuronalResponse Initiates Signal Transduction VU0418506 VU0418506 (Pyrazolo[4,3-b]pyridine PAM) VU0418506->mGlu4 Binds to Allosteric Site

Caption: Allosteric modulation of the mGlu4 receptor by VU0418506.

Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Core

The synthesis of the 1H-pyrazolo[4,3-b]pyridine scaffold can be approached through several routes. A common strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core. Another approach involves the formation of the pyrazole ring from a suitably functionalized pyridine derivative. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

General Synthetic Workflow:

Synthesis_Workflow cluster_synthesis General Synthesis of 1H-Pyrazolo[4,3-b]pyridines StartingMaterials Substituted Pyrazole or Pyridine Cyclization Ring Formation/ Annulation StartingMaterials->Cyclization Functionalization Further Functionalization Cyclization->Functionalization FinalProduct Target 1H-Pyrazolo[4,3-b]pyridine Derivative Functionalization->FinalProduct

Caption: A generalized workflow for the synthesis of 1H-pyrazolo[4,3-b]pyridine derivatives.

Future Directions and Conclusion

The 1H-pyrazolo[4,3-b]pyridine scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting kinases, immune checkpoints, and GPCRs underscores its therapeutic potential across a spectrum of diseases. Future research will likely focus on:

  • Exploring Untapped Biological Space: Investigating the activity of this scaffold against other target classes, such as epigenetic modulators and protein-protein interaction inhibitors.

  • Refining Selectivity: Developing more selective inhibitors to minimize off-target effects and improve safety profiles.

  • Novel Drug Modalities: Incorporating the scaffold into proteolysis-targeting chimeras (PROTACs) and other novel therapeutic platforms.

References

An In-Depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyrazolopyridine derivatives. We will delve into the structural features, reactivity, and detailed synthetic protocols, supported by spectroscopic data and field-proven insights. The guide also explores the burgeoning role of this compound as a building block in the design of novel therapeutics, particularly in oncology and immunology.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine scaffold, a class of bicyclic heteroaromatic compounds of significant interest in medicinal chemistry. Among the various isomeric forms, the 1H-pyrazolo[4,3-b]pyridine core has emerged as a "privileged scaffold" due to its presence in a multitude of biologically active molecules. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases and other enzymes.

The introduction of a carbonitrile group at the 5-position of the 1H-pyrazolo[4,3-b]pyridine ring system further enhances its potential as a versatile building block in drug discovery. The nitrile moiety can act as a key pharmacophoric element, participating in hydrogen bonding and other interactions within a biological target's active site. It can also serve as a synthetic handle for further chemical modifications, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological properties.

Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have demonstrated a wide array of biological activities, including but not limited to, inhibitors of Phosphodiesterase 1 (PDE1), making them promising candidates for the treatment of neurodegenerative and psychiatric disorders[1]. Furthermore, derivatives have been investigated as potent inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy, as anti-cancer agents, and as inhibitors of TANK-binding kinase 1 (TBK1).

This guide will focus specifically on the parent compound, this compound, providing a detailed examination of its fundamental chemical properties to empower researchers in their drug design and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug development. While comprehensive experimental data for this specific compound is not extensively available in the public domain, we can infer some properties based on its structure and data from closely related analogues.

PropertyValueSource
Molecular Formula C₇H₄N₄--INVALID-LINK--
Molecular Weight 144.13 g/mol --INVALID-LINK--
CAS Number 1033772-22-3--INVALID-LINK--[2]
Predicted XlogP 0.6--INVALID-LINK--[3]
Predicted Boiling Point 397.1±22.0 °CEchemi (for isomer 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile)
Predicted Density 1.44±0.1 g/cm³Echemi (for isomer 1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile)
Storage Sealed in dry, room temperature--INVALID-LINK--

Solubility: Experimental solubility data for this compound is not readily available. However, based on its predicted XlogP and the presence of nitrogen atoms capable of hydrogen bonding, it is expected to have moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in water is likely to be low.

Synthesis of this compound

The synthesis of the 1H-pyrazolo[4,3-b]pyridine scaffold can be achieved through various synthetic strategies. One of the most efficient methods involves the construction of the pyrazole ring onto a pre-existing functionalized pyridine core. A promising approach is based on the work of Vasiliev and colleagues, which utilizes readily available 2-chloro-3-nitropyridines[4].

While a specific protocol for the 5-carbonitrile derivative is not explicitly detailed, a plausible synthetic route can be envisioned starting from 2-chloro-5-cyano-3-nitropyridine and a suitable hydrazine derivative, followed by cyclization.

Below is a proposed synthetic workflow based on established methodologies for related compounds.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Reductive Cyclization cluster_product Final Product 2_chloro_5_cyano_3_nitropyridine 2-chloro-5-cyano-3-nitropyridine Reaction1 Reaction with Hydrazine 2_chloro_5_cyano_3_nitropyridine->Reaction1 Hydrazine Hydrazine hydrate Hydrazine->Reaction1 Hydrazinyl_intermediate 2-hydrazinyl-5-cyano-3-nitropyridine Reaction1->Hydrazinyl_intermediate Reaction2 Intramolecular Cyclization Hydrazinyl_intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Proposed Synthesis Workflow

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-hydrazinyl-5-cyano-3-nitropyridine

  • To a solution of 2-chloro-5-cyano-3-nitropyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the 2-hydrazinyl-5-cyano-3-nitropyridine intermediate.

Step 2: Synthesis of this compound

  • The intermediate from Step 1 is then subjected to reductive cyclization. A common method for this transformation is the use of a reducing agent such as sodium dithionite or catalytic hydrogenation.

  • For example, the intermediate can be dissolved in a suitable solvent like acetic acid, and iron powder can be added portion-wise.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • After completion, the reaction is cooled, and the solid is filtered. The filtrate is neutralized with a base, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions, including solvent, temperature, and reaction time.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the electron-rich pyrazole ring, as well as the presence of the electron-withdrawing nitrile group.

Reactivity_Diagram cluster_structure This compound cluster_reactivity Predicted Reactivity structure N1(H)-C7a=C7-C6=C5(CN)-N=C3a-N2=C3-N1 Electrophilic_Attack Electrophilic Attack (e.g., Nitration, Halogenation) Favored on Pyrazole Ring (C3) structure->Electrophilic_Attack Pyrazole Ring Nucleophilic_Attack Nucleophilic Attack (e.g., Amination, Alkoxylation) Favored on Pyridine Ring (C7) structure->Nucleophilic_Attack Pyridine Ring Nitrile_Group_Reactions Nitrile Group Chemistry (e.g., Hydrolysis, Reduction) At C5 position structure->Nitrile_Group_Reactions C5 Position N_Alkylation N-Alkylation/Arylation At Pyrazole N1 structure->N_Alkylation N1 Position

Predicted Reactivity of the Core Scaffold

  • Electrophilic Aromatic Substitution: The pyrazole ring is generally more susceptible to electrophilic attack than the pyridine ring. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are predicted to occur preferentially on the pyrazole moiety, likely at the C3 position.

  • Nucleophilic Aromatic Substitution: The pyridine ring, being electron-deficient, is prone to nucleophilic attack, especially when activated by an electron-withdrawing group and with a suitable leaving group. Nucleophilic substitution reactions may occur, for instance, if a halogen is present on the pyridine ring.

  • N-Functionalization: The nitrogen atom at the N1 position of the pyrazole ring is a common site for alkylation or arylation, allowing for the introduction of various substituents to modulate the compound's properties.

  • Nitrile Group Transformations: The carbonitrile group at the C5 position is a versatile functional group that can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, providing numerous avenues for derivatization.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related pyrazolopyridine derivatives, the following characteristic spectral features can be anticipated.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrazole and pyridine rings. The chemical shifts will be influenced by the electronic nature of the fused ring system and the nitrile group.

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbon atom of the nitrile group (C≡N) will appear in the characteristic downfield region (around 115-120 ppm). The chemical shifts of the aromatic carbons will reflect the electron distribution within the heterocyclic system.

FT-IR: The infrared spectrum will be characterized by a sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group, typically in the range of 2220-2260 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic rings and C=N and C=C stretching vibrations of the heterocyclic core.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (144.13 g/mol ). Fragmentation patterns can provide further structural information. Predicted collision cross-section values for various adducts are available in public databases[3].

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone in the development of a diverse range of therapeutic agents. The 5-carbonitrile derivative serves as a key intermediate in the synthesis of these more complex molecules.

  • Oncology: Derivatives of 1H-pyrazolo[4,3-b]pyridine have shown significant promise as anti-cancer agents. For example, they have been investigated as inhibitors of the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer therapy[5]. By blocking this interaction, these compounds can restore the anti-tumor immune response.

  • Neuroscience: As inhibitors of PDE1, 1H-pyrazolo[4,3-b]pyridine derivatives have the potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as psychiatric disorders[1].

  • Inflammation and Immunology: The scaffold has been utilized in the design of inhibitors for kinases involved in inflammatory signaling pathways, such as TBK1.

Applications_Diagram Core This compound Oncology Oncology (PD-1/PD-L1 Inhibitors) Core->Oncology Derivatization Neuroscience Neuroscience (PDE1 Inhibitors) Core->Neuroscience Derivatization Immunology Immunology/Inflammation (TBK1 Inhibitors) Core->Immunology Derivatization

Key Therapeutic Application Areas

Safety and Handling

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in the design and synthesis of novel therapeutic agents. Its unique structural and electronic properties, combined with the versatility of the nitrile group, make it an attractive scaffold for medicinal chemists. While a comprehensive experimental characterization of the parent compound is still emerging in the literature, the extensive research on its derivatives underscores the importance of this chemical entity. This guide has provided a consolidated overview of its known and predicted properties, plausible synthetic strategies, and key application areas, with the aim of facilitating further research and development in this exciting field.

References

The Pyrazolopyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular scaffolds that can be tailored to interact with specific biological targets with high efficacy and selectivity. Among the myriad of heterocyclic systems, the pyrazolopyridine nucleus has emerged as a "privileged scaffold" – a molecular framework that is capable of providing ligands for diverse receptors. The fusion of a pyrazole ring with a pyridine ring creates a unique electronic and steric environment, rendering it an exceptional template for the design of a wide array of therapeutic agents. Its structural similarity to the endogenous purine nucleus allows it to act as a bioisostere, effectively competing with natural ligands for the binding sites of various enzymes and receptors.[1][2] This guide, intended for researchers and professionals in drug development, will provide a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of pyrazolopyridine derivatives, underpinned by detailed experimental protocols and field-proven insights.

Synthetic Strategies: Crafting the Pyrazolopyridine Core

The construction of the pyrazolopyridine scaffold can be broadly categorized into two primary strategies: the formation of a pyridine ring onto a pre-existing pyrazole, or the annulation of a pyrazole ring onto a pyridine core. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One of the most classical and versatile methods for constructing the 1H-pyrazolo[3,4-b]pyridine core is the Gould-Jacobs reaction . This approach involves the condensation of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization and subsequent functionalization.[3] This method offers a straightforward entry to 4-hydroxy- or 4-chloro-substituted pyrazolopyridines, which are valuable intermediates for further derivatization.

Another prevalent strategy involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[3] The regioselectivity of this condensation can be influenced by the nature of the substituents on the dicarbonyl compound, offering a degree of control over the final substitution pattern. More contemporary approaches have focused on developing one-pot, multi-component reactions to enhance efficiency and reduce synthetic steps. For instance, the reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds in the presence of a phase-transfer catalyst provides a facile route to pyrazolopyridine and pyrazoloquinoline derivatives.[4]

The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of pyrazolopyridine derivatives.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Aminopyrazoles, Dicarbonyls) reaction Chemical Synthesis (e.g., Gould-Jacobs, MCR) start->reaction workup Work-up & Purification (Chromatography, Recrystallization) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ms Mass Spectrometry (HRMS) workup->ms xray X-ray Crystallography (for single crystals) workup->xray invitro In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) xray->invitro invivo In Vivo Models (e.g., Animal models of disease) invitro->invivo sar Structure-Activity Relationship (SAR) Studies invivo->sar sar->reaction Lead Optimization

A generalized workflow for pyrazolopyridine drug discovery.

Therapeutic Applications and Mechanisms of Action

The versatility of the pyrazolopyridine scaffold is evident in its broad spectrum of biological activities, with prominent applications in oncology, neuroscience, and immunology.

Anticancer Activity: Targeting Kinase Signaling Cascades

A significant thrust in the development of pyrazolopyridine derivatives has been in the realm of oncology, where they have proven to be potent inhibitors of various protein kinases.[5] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazolopyridine core, acting as an ATP-mimetic, can effectively occupy the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[5]

Several pyrazolopyridine-based kinase inhibitors have either gained regulatory approval or are in advanced clinical development.[6] For instance, Selpercatinib , a potent and selective RET (Rearranged during Transfection) kinase inhibitor, is approved for the treatment of certain types of thyroid and lung cancers. Glumetinib and camonsertib are other examples of pyrazolopyridine derivatives in clinical trials targeting various oncogenic kinases.[6]

The anticancer effects of these compounds are mediated through the inhibition of key signaling pathways that control cell proliferation, survival, and angiogenesis. For example, inhibition of receptor tyrosine kinases like c-Met, EGFR (Epidermal Growth Factor Receptor), and VEGFR (Vascular Endothelial Growth Factor Receptor) can block downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways.

The following diagram illustrates the mechanism of action of pyrazolopyridine-based kinase inhibitors in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects rtk Receptor Tyrosine Kinase (e.g., c-Met, EGFR, VEGFR) ras RAS rtk->ras pi3k PI3K rtk->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription proliferation Cell Proliferation & Survival transcription->proliferation angiogenesis Angiogenesis transcription->angiogenesis inhibitor Pyrazolopyridine Kinase Inhibitor inhibitor->rtk Inhibition

Mechanism of pyrazolopyridine kinase inhibitors.
Anxiolytic Activity: Modulation of GABA-A Receptors

In the central nervous system, pyrazolopyridine derivatives have been investigated for their anxiolytic properties. Their mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[7][8] Unlike direct agonists, which bind to the same site as the endogenous ligand GABA, positive allosteric modulators bind to a distinct site on the receptor complex.[8] This binding event induces a conformational change in the receptor that enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[7][9] This potentiation of GABAergic inhibition results in a calming, anxiolytic effect.

The following diagram depicts the modulation of the GABA-A receptor by pyrazolopyridine derivatives.

G cluster_receptor GABA-A Receptor receptor Closed State GABA-A Receptor Chloride Channel receptor_open Open State GABA-A Receptor Chloride Channel receptor->receptor_open Conformational Change cl_ion Cl⁻ receptor_open:p->cl_ion Increased Influx gaba GABA gaba->receptor:c Binds to orthosteric site pam Pyrazolopyridine (PAM) pam->receptor:c Binds to allosteric site

Modulation of GABA-A receptor by pyrazolopyridines.
Anti-inflammatory Activity: Inhibition of Inflammatory Mediators

Data Presentation: Biological Activity of Representative Pyrazolopyridine Derivatives

The following table summarizes the biological activity of several notable pyrazolopyridine derivatives across different therapeutic areas.

CompoundTarget(s)Biological Activity (IC50)Therapeutic AreaReference(s)
Selpercatinib RET kinase0.92 nM (wild-type RET)Oncology
Glumetinib c-Met kinase4 nMOncology[6]
Camonsertib ATR kinase0.5 nMOncology[6]
Tracazolate GABA-A ReceptorModulatorAnxiolytic[13]
Etazolate GABA-A ReceptorModulatorAnxiolytic[13]
Compound 1 c-Met kinase0.39 nMOncology[14]
Compound 2 CDK81.2 nMOncology[15]

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, detailed step-by-step methodologies for key experiments are provided below.

Protocol 1: General Procedure for the Synthesis of 4-Anilino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Esters

This protocol is adapted from a representative synthesis of pyrazolopyridine derivatives with potential antimalarial activity.

  • Reaction Setup: A mixture of ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1.0 mmol) and the appropriate substituted aniline (1.2 mmol) is placed in a round-bottom flask.

  • Reaction Conditions: The mixture is heated at 120-130 °C for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solidified mass is triturated with ethanol.

  • Purification: The resulting solid is collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Characterization: The structure and purity of the final compound are confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol provides a general method for evaluating the cytotoxic effects of novel pyrazolopyridine derivatives against cancer cell lines.[14][16][17][18]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37 °C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity and inhibition.[1][2][19][20]

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrazolopyridine inhibitor in DMSO.

    • Prepare a solution of the target kinase in kinase assay buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add the kinase solution to all wells except for the "no enzyme" control.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-kinase binding.

  • Kinase Reaction:

    • Initiate the reaction by adding the substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate and an Alexa Fluor-labeled acceptor molecule.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

    • Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolopyridine scaffold has unequivocally established its position as a cornerstone in modern medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the discovery and development of numerous clinically relevant compounds. The success of pyrazolopyridine-based drugs in oncology is a testament to the power of targeted therapy, and ongoing research continues to unveil new applications in other disease areas.

Future efforts in this field will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic targets, and the application of innovative drug delivery strategies to enhance the pharmacokinetic and pharmacodynamic properties of these promising compounds. As our understanding of the molecular basis of disease deepens, the pyrazolopyridine core is poised to remain a fertile ground for the discovery of the next generation of therapeutics.

References

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Privileged Pyrazolo[4,3-b]pyridine Scaffold

The landscape of medicinal chemistry is continually shaped by the discovery and optimization of heterocyclic scaffolds that serve as foundational frameworks for novel therapeutic agents. Among these, pyrazolopyridines, a family of bicyclic heterocycles formed by the fusion of pyrazole and pyridine rings, have emerged as a "privileged" structural motif.[1] Their structural resemblance to purine bases allows them to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[2]

This guide focuses specifically on the pyrazolo[4,3-b]pyridine isomer, a versatile scaffold that has demonstrated significant potential across various therapeutic areas.[3][4] Its unique arrangement of nitrogen atoms and multiple points for substitution provides a rich canvas for chemists to modulate potency, selectivity, and pharmacokinetic properties.[5] We will explore the synthetic strategies to access this core, delve into the nuanced structure-activity relationships for key biological targets, and provide practical, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyrazolo[4,3-b]pyridine core.

Core Synthetic Strategies: Accessing the Pyrazolo[4,3-b]pyridine Framework

A robust and flexible synthetic approach is paramount for a successful SAR exploration. The construction of the pyrazolo[4,3-b]pyridine core is often achieved through the annulation of a pyrazole ring onto a pre-existing, functionalized pyridine.[3] One of the most efficient and widely adopted methods begins with readily available 2-chloro-3-nitropyridines.[3][6] This strategy involves a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction, which combines azo-coupling, deacylation, and pyrazole ring formation in a one-pot manner.[3][6] This approach offers operational simplicity and the advantage of using stable arenediazonium tosylates.[3][6]

Below is a generalized workflow for the synthesis of the pyrazolo[4,3-b]pyridine core.

G start 2-Chloro-3-nitropyridine intermediate1 SNAr with β-ketoester (e.g., Ethyl acetoacetate) start->intermediate1 Base intermediate2 Pyridin-2-yl keto ester intermediate1->intermediate2 intermediate3 Modified Japp-Klingemann Reaction (Arenediazonium tosylate) intermediate2->intermediate3 Base (e.g., Pyrrolidine) product Substituted Pyrazolo[4,3-b]pyridine Core intermediate3->product Cyclization

Caption: Generalized synthetic workflow for the pyrazolo[4,3-b]pyridine core.

Experimental Protocol: Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate[4]

This protocol provides a detailed methodology for a key synthetic step in creating the pyrazolo[4,3-b]pyridine scaffold, based on the work of Gevorgyan and colleagues.

  • Reaction Setup: To a solution of the appropriate pyridin-2-yl keto ester (1 mmol) in pyridine (3 mL), add pyrrolidine (1.5 mmol).

  • Addition of Diazonium Salt: Add the corresponding arenediazonium tosylate (1.2 mmol) portion-wise to the stirred solution at room temperature over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice water (20 mL).

  • Extraction: If a precipitate forms, filter, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., hexane/ethyl acetate) to yield the desired pyrazolo[4,3-b]pyridine derivative.

  • Validation: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Insights

The pyrazolo[4,3-b]pyridine scaffold has been successfully employed to generate potent and selective inhibitors for several important drug targets. The following sections dissect the SAR for key target classes.

Kinase Inhibitors: Targeting the ATP-Binding Site

The pyrazolopyridine core is an excellent "hinge-binding" motif, a critical feature for many ATP-competitive kinase inhibitors.[7]

The c-Met receptor tyrosine kinase is a well-validated target in oncology. A series of 1-sulfonyl-pyrazolo[4,3-b]pyridines have been developed as potent c-Met inhibitors.[7]

  • Core Scaffold: The pyrazolo[4,3-b]pyridine core itself forms crucial contacts within the c-Met active site, including interactions with Met1211.[7]

  • Hinge-Binding: Molecular docking studies reveal a U-shaped conformation, allowing for key hydrogen bonding interactions with the hinge residue Met1160.[7]

  • Solvent Front Interactions: Substituents on the sulfonyl group can be optimized to interact with the solvent-exposed region, influencing both potency and pharmacokinetic properties. The compound Glumetinib is a notable example from this class and has been evaluated in clinical trials.[7]

ITK is a key kinase in T-cell signaling, making it an attractive target for autoimmune diseases.

  • N1-Position: Substitution at the N1 position of the pyrazole ring is critical for activity. Small alkyl or aryl groups are generally well-tolerated.

  • C3-Position: Linking a second bicyclic heterocycle at the C3-position via a C-C bond can significantly enhance potency.[7]

  • Key Interactions: The pyrazolo[4,3-b]pyridine core establishes strong hydrogen bonds with the kinase hinge region, while the C3-substituent can form π–π stacking interactions with residues like Phe435, anchoring the inhibitor in the binding pocket.[7]

PD-1/PD-L1 Protein-Protein Interaction (PPI) Inhibitors

Blockade of the PD-1/PD-L1 immune checkpoint is a revolutionary cancer immunotherapy approach. Small molecules that disrupt this interaction are highly sought after.

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed as novel PD-1/PD-L1 inhibitors.[8]

  • Core Scaffold: The 1-methyl-1H-pyrazolo[4,3-b]pyridine serves as the central scaffold.

  • C3-Position: An ether linkage at the C3 position connecting to a substituted phenyl ring is a key feature.

  • C7-Position: A substituted amine at the C7 position is crucial for potent activity. SAR studies explored various substituted anilines and benzylamines.

  • Optimization: Through optimization, compound D38 was identified as a highly potent inhibitor with an IC50 of 9.6 nM in a biochemical assay.[8]

CompoundR Group at C7PD-1/PD-L1 HTRF IC50 (nM)[8]
D35 4-fluoroaniline41.2
D37 4-methoxybenzylamine18.2
D38 4-fluorobenzylamine9.6

The data clearly indicates that a flexible benzylamine at the C7 position is preferred over a more rigid aniline, and electronic effects (e.g., fluorine vs. methoxy) on the benzyl ring fine-tune the potency.

G cluster_0 Pyrazolo[4,3-b]pyridine Core cluster_1 Biological Activity N1 N1-Position - Methyl group enhances cell permeability Activity PD-1/PD-L1 Inhibition N1->Activity Modulates PK C3 C3-Position - Ether linkage to aryl group - Key interaction site C3->Activity Drives Potency C7 C7-Position - Substituted amine is critical - Benzylamines > Anilines C7->Activity Fine-tunes Potency

Caption: Key SAR insights for pyrazolo[4,3-b]pyridine-based PD-1/PD-L1 inhibitors.

Experimental Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay[9]

This protocol describes a robust, high-throughput method for quantifying the inhibition of the PD-1/PD-L1 interaction.

  • Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20). Dilute recombinant human PD-1-His tag and PD-L1-Fc tag proteins, as well as anti-His-terbium cryptate and anti-Fc-d2 acceptor antibodies, in the assay buffer to their optimal working concentrations.

  • Compound Preparation: Serially dilute test compounds in DMSO and then further dilute in assay buffer to the desired final concentrations.

  • Assay Plate Setup: In a 384-well low-volume white plate, add 2 µL of the diluted compound solution.

  • Protein Addition: Add 4 µL of the PD-1-His/anti-His-Tb mixture to each well.

  • Initiation of Binding: Add 4 µL of the PD-L1-Fc/anti-Fc-d2 mixture to each well to initiate the binding reaction.

  • Incubation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The pyrazolo[4,3-b]pyridine scaffold has proven to be a highly productive core for the development of inhibitors targeting a diverse range of proteins, from well-established enzyme classes like kinases to the challenging field of protein-protein interactions. The synthetic accessibility allows for extensive decoration of the core, enabling fine-tuning of biological activity and drug-like properties.

Key SAR insights consistently highlight the importance of substitutions at the N1, C3, and C7 positions for modulating potency and selectivity. For kinase inhibition, the scaffold acts as a reliable hinge-binder, while for PPIs, it serves as a rigid framework to present functionalities that disrupt the protein interface.

Future efforts in this area should focus on expanding the target space for this versatile scaffold. Exploring its potential in areas such as epigenetic targets or allosteric modulation could yield novel therapeutic candidates. Furthermore, leveraging advanced computational methods, such as free energy perturbation (FEP), in conjunction with rapid synthesis and screening will undoubtedly accelerate the optimization of new pyrazolo[4,3-b]pyridine-based leads into clinical-grade therapeutics.

References

1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile: A Core Scaffold in Modern Medicinal Chemistry

Foreword

The confluence of pyridine and pyrazole rings gives rise to the pyrazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in the field of drug discovery. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a multitude of biological targets, particularly protein kinases. This guide focuses on a specific, highly functionalized isomer: This compound . We will dissect its molecular characteristics, delve into robust synthetic methodologies, outline a framework for its unambiguous characterization, and explore its established and prospective roles as a cornerstone for the development of targeted therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this valuable chemical entity.

Chapter 1: Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This chapter codifies the identity and key physicochemical attributes of this compound, which are critical for predicting its behavior in both chemical reactions and biological systems.

IUPAC Nomenclature and Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a pyrazole ring fused to a pyridine ring, with a nitrile (-C≡N) substituent at the 5-position of the bicyclic system.

The fused heterocyclic core is an aromatic system. The numbering convention prioritizes the pyrazole ring, starting with the nitrogen atom bearing the hydrogen.

Caption: IUPAC numbering of the 1H-Pyrazolo[4,3-b]pyridine core.

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is essential.

IdentifierValueSource
CAS Number 1033772-22-3[1]
PubChem CID 60209659[2]
Molecular Formula C₇H₄N₄[3]
Molecular Weight 144.13 g/mol [3]
InChI InChI=1S/C7H4N4/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,(H,9,11)[3]
InChIKey NIVLQFQUYUXUGN-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC2=C(C=NN2)N=C1C#N[3]
Physicochemical Properties and Drug-Likeness

The compound's physicochemical properties are pivotal in determining its suitability as a drug candidate or lead structure, often evaluated against empirical guidelines like Lipinski's Rule of Five.

PropertyPredicted ValueSignificance in Drug Development
XLogP3 0.6Indicates optimal lipophilicity, balancing aqueous solubility and membrane permeability.[3]
Hydrogen Bond Donors 1The N-H group on the pyrazole ring can engage in crucial donor interactions with protein targets.[3]
Hydrogen Bond Acceptors 4The three nitrogen atoms and the nitrile group can act as acceptors, contributing to binding affinity.[3]
Polar Surface Area 65.4 ŲSuggests good potential for oral bioavailability and cell membrane penetration.
Rotatable Bonds 0The rigid, planar structure reduces conformational entropy loss upon binding, which can enhance affinity.

These properties position this compound and its derivatives favorably within the chemical space occupied by successful oral pharmaceuticals.

Chapter 2: Synthesis and Mechanistic Considerations

A robust and scalable synthetic route is paramount for the practical application of any chemical scaffold. This chapter details an efficient, literature-validated protocol for the synthesis of the pyrazolo[4,3-b]pyridine core, emphasizing the chemical logic behind the chosen methodology.

Retrosynthetic Strategy

A logical retrosynthetic analysis simplifies the complex target into readily available starting materials. The pyrazolo[4,3-b]pyridine core can be disconnected via a Japp-Klingemann-type reaction, tracing back to a substituted pyridine and an appropriate diazonium salt precursor.

Retrosynthesis Target This compound Intermediate1 Aryl Hydrazone Intermediate Target->Intermediate1 [Pyrazole Formation] Precursors 2-Chloro-3-nitropyridine Derivative + Aryl Diazonium Salt Intermediate1->Precursors [Japp-Klingemann Reaction]

Caption: Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine scaffold.

Validated Synthetic Protocol: One-Pot SₙAr / Japp-Klingemann Annulation

An efficient one-pot synthesis of the pyrazolo[4,3-b]pyridine core has been developed based on the reaction of 2-chloro-3-nitropyridines with arenediazonium tosylates.[4] This method is advantageous due to its operational simplicity and the use of stable diazonium salts.

Experimental Protocol:

  • Step 1: Nucleophilic Aromatic Substitution (SₙAr): To a solution of a suitable 2-chloro-3-nitropyridine derivative in an appropriate solvent (e.g., ethanol), add an active methylene compound (e.g., ethyl acetoacetate) and a base (e.g., sodium ethoxide).

  • Step 2: Japp-Klingemann Reaction: To the reaction mixture from Step 1, add a stable arenediazonium tosylate. The mixture is typically stirred at room temperature.

  • Step 3: Cyclization and Annulation: The reaction proceeds through an azo-coupling, followed by deacylation and spontaneous cyclization to form the pyrazole ring, yielding the 1H-pyrazolo[4,3-b]pyridine product.

  • Step 4: Work-up and Purification: The reaction is quenched, and the product is extracted. Purification is achieved via standard techniques such as column chromatography on silica gel or recrystallization.

Causality and Mechanistic Insight:

  • Choice of Substrate: 2-Chloro-3-nitropyridine is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the nitro group and the pyridine nitrogen.

  • One-Pot Efficiency: Combining the steps into a single pot avoids the isolation of intermediates, saving time and resources while often improving overall yield.

  • Japp-Klingemann Reaction: This classic reaction is a reliable method for pyrazole synthesis. The use of stable arenediazonium tosylates, as opposed to generating diazonium chlorides in situ, enhances safety and reproducibility.[4]

Mechanism cluster_0 Step 1: SₙAr cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Cyclization cluster_3 Step 4: Aromatization A 2-Chloro-3-nitropyridine + Enolate B SₙAr Intermediate A->B D Azo Intermediate B->D C Arenediazonium Salt C->D E Hydrazone Tautomer D->E Deacylation F Cyclized Intermediate E->F Intramolecular Condensation G Final Product: Pyrazolo[4,3-b]pyridine F->G Elimination Bioisostere cluster_Adenine Adenine (from ATP) cluster_Scaffold Pyrazolo[4,3-b]pyridine cluster_Key H-Bond Mimicry A A P P k1 Donor/Acceptor pattern interacts with kinase hinge region.

References

An In-depth Technical Guide to Pyrazolopyridine Isomers and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolopyridine Scaffold

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, represents a privileged heterocyclic system in medicinal chemistry.[1][2] Its structural resemblance to purines allows for interaction with a wide array of biological targets, acting as an antagonist to natural purines in many biological processes.[3][4] This unique characteristic has led to the development of a multitude of pyrazolopyridine isomers with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1][5] The versatility of this scaffold lies in the numerous possible substitution patterns across its different isomers, which allows for the fine-tuning of its physicochemical properties and biological activity. This guide provides a comprehensive overview of the key pyrazolopyridine isomers, their synthesis, and their burgeoning therapeutic potential, with a focus on the underlying mechanisms of action and the experimental methodologies used for their evaluation.

There are several isomeric forms of pyrazolopyridine, each with a unique arrangement of nitrogen atoms that influences its chemical properties and biological activity. The most explored isomers in drug discovery include pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[1,5-a]pyridine, and pyrazolo[4,3-b]pyridine.[6] The specific arrangement of nitrogen atoms in each isomer affects its ability to act as a hydrogen bond donor or acceptor, which is critical for its interaction with biological targets.

I. The Chemical Landscape: Synthesis of Pyrazolopyridine Isomers

The therapeutic potential of pyrazolopyridine derivatives is intrinsically linked to the ability to synthesize a diverse range of substituted isomers. Various synthetic strategies have been developed to access the different pyrazolopyridine cores, often starting from readily available pyrazole or pyridine precursors.

Synthesis of Pyrazolo[3,4-b]pyridines

One common approach to synthesizing the pyrazolo[3,4-b]pyridine scaffold involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. This method allows for the introduction of various substituents on both the pyrazole and pyridine rings.

Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazole and a 1,3-Dicarbonyl Compound [7]

  • Reaction Setup: To a solution of a 5-aminopyrazole derivative (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours (e.g., 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: In some cases, a dehydrating agent or a catalyst like p-toluenesulfonic acid may be added to facilitate the cyclization step. For the synthesis of 4-chloro substituted derivatives, the reaction can be followed by treatment with phosphorus oxychloride (POCl₃).[7]

  • Work-up and Purification: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.

Synthesis of Pyrazolo[4,3-c]pyridines

The synthesis of pyrazolo[4,3-c]pyridines can be achieved through multi-component reactions, which offer an efficient way to build molecular complexity in a single step.

Experimental Protocol: One-Pot, Three-Component Synthesis of Pyrazolopyridines [8]

  • Reactant Preparation: A mixture of an arylglyoxal (1 mmol), a 3-methyl-1-aryl-1H-pyrazol-5-amine (1 mmol), and a cyclic 1,3-dicarbonyl compound (1 mmol) is prepared.

  • Catalyst and Solvent: Tetrapropylammonium bromide (TPAB) is added as a catalyst, and the reaction is carried out in water at 80°C.

  • Reaction Mechanism: The reaction proceeds through a sequence of Knoevenagel and Michael reactions, followed by intramolecular condensation, dearoylation, and oxidation.

  • Isolation and Purification: The reaction mixture is monitored by TLC. Upon completion, the product is isolated by filtration and purified by recrystallization to yield the pyrazolo[4,3-c]pyridine derivative. This method is noted for its mild reaction conditions and high yields.[8]

Synthesis of Pyrazolo[4,3-b]pyridines

A straightforward method for synthesizing pyrazolo[4,3-b]pyridines utilizes readily available 2-chloro-3-nitropyridines.

Experimental Protocol: Synthesis of Pyrazolo[4,3-b]pyridines via SNAr and Japp-Klingemann Reaction [9][10][11]

  • Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-3-nitropyridine is reacted with a suitable nucleophile to introduce a side chain that can be further modified.

  • Modified Japp-Klingemann Reaction: The resulting intermediate undergoes a modified Japp-Klingemann reaction. This involves an azo-coupling, deacylation, and pyrazole ring annulation, which can be performed in a one-pot manner.

  • Advantages: This protocol is advantageous due to the use of stable arenediazonium tosylates and its operational simplicity.[9][10][11]

II. Therapeutic Potential in Oncology: A Multi-faceted Approach

Pyrazolopyridine derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to act as kinase inhibitors.[4][6] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[6]

Mechanism of Action: Targeting Key Oncogenic Kinases

The structural similarity of the pyrazolopyridine scaffold to the adenine ring of ATP allows these compounds to competitively bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity.[6] This has led to the development of inhibitors targeting several key oncogenic kinases.

Signaling Pathway: Inhibition of c-Met Kinase

The c-Met tyrosine kinase plays a critical role in cell proliferation, survival, and metastasis. Its dysregulation is implicated in various cancers. Pyrazolopyridine derivatives have been designed as potent c-Met inhibitors.

cMet_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met c-Met->c-Met RAS/MAPK\nPathway RAS/MAPK Pathway c-Met->RAS/MAPK\nPathway Activates PI3K/AKT\nPathway PI3K/AKT Pathway c-Met->PI3K/AKT\nPathway Activates STAT\nPathway STAT Pathway c-Met->STAT\nPathway Activates HGF HGF HGF->c-Met Binds Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->c-Met Inhibits (ATP competitive) P P Proliferation,\nSurvival Proliferation, Survival RAS/MAPK\nPathway->Proliferation,\nSurvival PI3K/AKT\nPathway->Proliferation,\nSurvival STAT\nPathway->Proliferation,\nSurvival

Caption: Inhibition of the c-Met signaling pathway by a pyrazolopyridine-based inhibitor.

Other Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): Pyrazolopyridine derivatives have shown inhibitory activity against EGFR, a key driver in non-small cell lung cancer.[12]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Pyrazolopyridine-based compounds have been developed as potent CDK inhibitors.[6]

  • PI3K/AKT Pathway: This pathway is crucial for cell growth and survival, and its dysregulation is common in cancer. Pyrazolo[4,3-c]pyridine derivatives have shown inhibitory activity on this pathway.[13]

Quantitative Assessment of Anticancer Activity

The anticancer potential of pyrazolopyridine derivatives is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.

Compound/IsomerCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine derivative 5aHepG-2 (Liver)3.42 ± 1.3
Pyrazolo[3,4-b]pyridine derivative 5bHepG-2 (Liver)3.56 ± 1.5
Pyrazolo[3,4-d]pyrimidine derivative 7A549 (Lung)68.75[14]
Pyrazolo[3,4-d]pyrimidine derivative 7Caco-2 (Colon)73.08[14]
Pyrazolo[3,4-d]pyrimidine derivative 7HeLa (Cervical)17.50[14]
Thiazolyl-pyrazole analogue 2MDA-MB-231 (Breast)22.84[12]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazolopyridine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Approved Drugs and Clinical Trials

The therapeutic potential of pyrazolopyridine-based compounds is underscored by the number of drugs that have received regulatory approval or are in late-stage clinical development.

  • Selpercatinib: A potent and selective RET kinase inhibitor approved for the treatment of certain types of thyroid and lung cancers.[6]

  • Glumetinib: A highly selective c-Met inhibitor that has been investigated in clinical trials for various solid tumors.[6]

  • Vericiguat: A soluble guanylate cyclase stimulator with a 1H-pyrazolo[3,4-b]pyridine core, approved for reducing the risk of cardiovascular death and heart failure.[15][16]

III. Therapeutic Applications in Central Nervous System (CNS) Disorders

Pyrazolopyridine derivatives have shown significant promise in the treatment of CNS disorders, particularly as anxiolytic agents.

Mechanism of Action: Modulation of GABAergic Neurotransmission

The anxiolytic effects of many pyrazolopyridines are mediated through their interaction with the GABA-A receptor complex, the primary inhibitory neurotransmitter system in the brain.

Signaling Pathway: Allosteric Modulation of the GABA-A Receptor

Unlike benzodiazepines, which also target the GABA-A receptor, some pyrazolopyridines exhibit a non-sedative anxiolytic profile. They act as positive allosteric modulators, enhancing the effect of GABA without directly activating the receptor.

GABA_receptor cluster_membrane Neuronal Membrane GABA-A Receptor GABA-A Receptor Cl- Cl⁻ GABA-A Receptor->Cl- Channel Opening GABA GABA GABA->GABA-A Receptor Binds Pyrazolopyridine\n(e.g., Tracazolate) Pyrazolopyridine (e.g., Tracazolate) Pyrazolopyridine\n(e.g., Tracazolate)->GABA-A Receptor Positive Allosteric Modulation Neuronal\nHyperpolarization Neuronal Hyperpolarization Cl-->Neuronal\nHyperpolarization Reduced Neuronal\nExcitability (Anxiolysis) Reduced Neuronal Excitability (Anxiolysis) Neuronal\nHyperpolarization->Reduced Neuronal\nExcitability (Anxiolysis)

Caption: Mechanism of anxiolytic action of pyrazolopyridines via GABA-A receptor modulation.

Tracazolate, a well-studied pyrazolopyridine, enhances the binding of both GABA and benzodiazepines to their respective sites on the GABA-A receptor complex, suggesting a distinct but cooperative mechanism of action.[17] This allosteric modulation leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, resulting in anxiolysis.

Preclinical Evaluation of Anxiolytic Activity

The anxiolytic potential of pyrazolopyridine derivatives is assessed using various animal models of anxiety.

Experimental Protocol: Tail Suspension Test (TST) for Antidepressant/Anxiolytic Activity [18]

  • Animal Preparation: Swiss albino mice are used for the study. The test compound or vehicle is administered intraperitoneally at a specific time before the test.

  • Test Procedure: Each mouse is suspended by its tail from a horizontal bar using adhesive tape, in a position where it cannot escape or hold on to nearby surfaces.

  • Observation: The duration of immobility is recorded over a specific period (e.g., 6 minutes). A decrease in the duration of immobility is indicative of an antidepressant or anxiolytic effect.

  • Data Analysis: The results are compared with a control group and a standard anxiolytic drug to determine the efficacy of the test compound.

IV. Anti-inflammatory and Antiviral Potential

The versatility of the pyrazolopyridine scaffold extends to its potential in treating inflammatory diseases and viral infections.

Anti-inflammatory Activity

Pyrazoline derivatives, which are structurally related to pyrazolopyridines, have demonstrated significant anti-inflammatory properties.[19][20] The mechanism often involves the inhibition of key inflammatory enzymes.

Experimental Protocol: Carrageenan-Induced Paw Edema Test [19][21]

  • Animal Model: The test is performed on rats or mice.

  • Compound Administration: The pyrazolopyridine derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.

  • Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

  • Evaluation of Activity: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Antiviral Activity

Pyrazolopyridine derivatives have shown promising activity against a range of viruses, including Herpes Simplex Virus (HSV-1).[22]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity [23]

  • Cell Culture: A monolayer of susceptible cells (e.g., Vero cells for HSV-1) is grown in 6-well plates.

  • Viral Infection: The cells are infected with a known amount of the virus.

  • Compound Treatment: After viral adsorption, the cells are overlaid with a medium containing different concentrations of the pyrazolopyridine derivative.

  • Plaque Formation: The plates are incubated for a period that allows for the formation of viral plaques (zones of cell death).

  • Plaque Visualization and Counting: The cell monolayer is stained with a dye (e.g., crystal violet), and the viral plaques are counted.

  • EC50 Determination: The 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%, is calculated.

The mechanism of antiviral action can vary. For instance, some 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit HSV-1 replication by interfering with the viral adsorption process, a different mechanism from standard antiviral drugs like acyclovir which inhibit viral DNA polymerase.[22]

V. Conclusion and Future Directions

Pyrazolopyridine isomers represent a highly versatile and promising scaffold in drug discovery. Their ability to interact with a wide range of biological targets, particularly kinases, has led to significant advances in oncology. Furthermore, their modulatory effects on the central nervous system and their anti-inflammatory and antiviral properties highlight their broad therapeutic potential.

Future research in this area will likely focus on:

  • Isomer-Specific Drug Design: A deeper understanding of the structure-activity relationships for different pyrazolopyridine isomers will enable the design of more potent and selective inhibitors for specific targets.

  • Exploration of New Therapeutic Areas: The diverse biological activities of pyrazolopyridines suggest that their potential may extend to other diseases, such as neurodegenerative disorders and metabolic diseases.

  • Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will facilitate the creation of larger and more diverse libraries of pyrazolopyridine derivatives for high-throughput screening.

  • Pharmacokinetic and Safety Profiling: Rigorous evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds will be crucial for their successful translation into clinical candidates.

References

A Technical Guide to Pyrazolopyridines: A Privileged Scaffold for Kinase Inhibition in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The targeting of protein kinases has revolutionized therapeutic strategies, particularly in oncology. Kinases, a family of approximately 540 enzymes that regulate a vast array of cellular processes, are frequently implicated in disease pathogenesis when their activity becomes aberrant.[1] Small molecule kinase inhibitors have therefore become a cornerstone of targeted therapy. Among the various heterocyclic cores used to design these inhibitors, the pyrazolopyridine scaffold has emerged as a "privileged" structure. Its bioisosteric resemblance to the native ATP purine ring allows it to effectively compete for the ATP-binding pocket, primarily by forming critical hydrogen bond interactions with the kinase hinge region.[1][2] This guide provides an in-depth exploration of the pyrazolopyridine core, detailing its mechanism of action, structure-activity relationships, and the experimental workflows used to validate its utility. We will examine successful clinical examples, such as the approved RET inhibitor selpercatinib, and provide field-proven protocols for researchers engaged in the discovery and development of novel pyrazolopyridine-based kinase inhibitors.[1][3]

The Kinase ATP-Binding Site: The Primary Target

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental regulatory mechanism in cell signaling.[1] The catalytic domain of all kinases shares a structurally conserved ATP-binding pocket. A key feature of this pocket is the hinge region , a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The adenine ring of ATP forms crucial hydrogen bonds with the backbone of these hinge residues.[2] Consequently, designing small molecules that can mimic these interactions is the most common strategy for achieving potent and competitive kinase inhibition. The aberrant activity of kinases is a driver for nearly all hallmarks of cancer, making them highly attractive and "druggable" targets.[1]

The Pyrazolopyridine Scaffold: A Bioisosteric Masterkey

The pyrazolopyridine bicyclic system is considered a privileged scaffold in medicinal chemistry. This is largely due to its role as a purine bioisostere , where its nitrogen atom arrangement mimics that of adenine, allowing it to function as a highly effective hinge-binding core.[1][2] This inherent ability to anchor within the ATP pocket provides a robust foundation for inhibitor design.

Furthermore, the scaffold offers several advantages:

  • Synthetic Tractability: Well-established synthetic methodologies permit derivatization at multiple positions, enabling chemists to systematically probe different regions of the ATP pocket to enhance potency and selectivity.[1]

  • Favorable Physicochemical Properties: Pyrazolopyridine-based compounds often exhibit desirable pharmacokinetic and pharmacodynamic properties, contributing to their success in clinical development.[1]

  • Structural Versatility: The scaffold exists in several isomeric forms (e.g., pyrazolo[1,5-a]pyridine, pyrazolo[3,4-b]pyridine), each offering a unique vector space for substituent placement, thereby influencing target specificity.[2]

Mechanism of Hinge Binding

The primary mechanism of action for pyrazolopyridine inhibitors is competitive inhibition of ATP binding. The nitrogen atoms within the pyrazole ring and the pyridine ring are positioned to act as hydrogen bond acceptors and donors, respectively, forming two or three critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. This interaction anchors the inhibitor in the active site, preventing ATP from binding and halting the phosphotransfer reaction.

G cluster_0 Kinase ATP Binding Pocket hinge Hinge Region Residues (e.g., Met, Cys) inhibitor Pyrazolopyridine Core inhibitor->hinge Hydrogen Bonds (Key Anchoring Interaction) atp ATP (Blocked) atp->hinge Binding Prevented caption Fig. 1: Pyrazolopyridine core binding to the kinase hinge region.

Caption: Pyrazolopyridine core binding to the kinase hinge region.

Structure-Activity Relationship (SAR) and Lead Optimization

Optimizing a pyrazolopyridine hit into a clinical candidate involves systematically modifying its structure to improve potency, selectivity, and drug-like properties. SAR studies have revealed several key principles:

  • Hinge-Binding Moiety: The core scaffold is generally immutable, as it is essential for the primary anchoring interaction.

  • Solvent-Front Modifications: Substituents pointing towards the solvent-exposed region can be modified to enhance solubility and other pharmacokinetic parameters.

  • Selectivity Pockets: Exploiting unique amino acid residues in the ATP-binding site of the target kinase versus other kinases is crucial for selectivity. For example, adding a functional group that can interact with a specific residue like Thr-211 in Akt can improve selectivity over the closely related PKA.[4]

  • Scaffold Hopping: In some cases, replacing one bicyclic heterocycle with another (e.g., an indazole with a pyrazolopyridine) can significantly improve potency or metabolic stability while maintaining the necessary hinge-binding interactions.[1]

Prominent Pyrazolopyridine-Based Kinase Inhibitors

The versatility of the pyrazolopyridine scaffold is demonstrated by the number of inhibitors that have received regulatory approval or are in late-stage clinical trials for treating various cancers.[1][3]

InhibitorPrimary Target(s)StatusKey Indications
Selpercatinib RETApprovedNon-small cell lung cancer (NSCLC), Thyroid cancer[1]
Olverembatinib BCR-ABLApproved (China)Chronic myeloid leukemia (CML)[1]
Glumetinib c-MetClinical TrialsNSCLC[1][3]
Camonsertib ATRClinical TrialsSolid tumors[1][3]
AT9283 Aurora A/B, JAK2, AblClinical TrialsLeukemia, Lymphoma[5]

Experimental Workflows for Inhibitor Evaluation

A hierarchical and iterative screening process is essential for identifying and characterizing novel pyrazolopyridine inhibitors. The workflow progresses from high-throughput biochemical assays to more complex cell-based and in vivo models.

G start Compound Library (Pyrazolopyridine Derivatives) biochem Step 1: Biochemical Kinase Assay (e.g., ADP-Glo) start->biochem High-Throughput Screen potency Determine IC50 Values biochem->potency cell_based Step 2: Cellular Assays potency->cell_based Advance Potent Hits phospho Target Phosphorylation (Western Blot / ELISA) cell_based->phospho viability Cell Viability/Proliferation (MTS / CellTiter-Glo) cell_based->viability selectivity Step 3: Selectivity Profiling (Kinome Scan) phospho->selectivity Confirm On-Target Effect & Cellular Potency viability->selectivity Confirm On-Target Effect & Cellular Potency admet Step 4: ADMET Profiling (In Vitro) selectivity->admet invivo Step 5: In Vivo Efficacy (Xenograft Models) admet->invivo Select Lead Candidates caption Fig. 2: General workflow for pyrazolopyridine inhibitor evaluation.

Caption: General workflow for pyrazolopyridine inhibitor evaluation.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, which is inversely proportional to the level of inhibition.

Causality: This is the primary screen. It validates that the compound directly interacts with the target kinase in a cell-free system, isolating the kinase-inhibitor interaction from any cellular complexity. A potent IC50 value here is a prerequisite for advancing the compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/ml BSA, pH 7.5). The concentrations of kinase and substrate (a suitable peptide) should be optimized for linear reaction kinetics (typically at or below the Km for ATP).

    • Prepare a 2X ATP solution. The concentration is typically set at the Km value for the specific kinase to accurately determine competitive inhibitor IC50 values.

    • Serially dilute the pyrazolopyridine test compounds in buffer containing DMSO. Ensure the final DMSO concentration in the reaction is constant and low (<1%).

  • Kinase Reaction:

    • Add 5 µL of each test compound dilution or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition) to the wells of a 384-well plate.

    • Initiate the reaction by adding 10 µL of the 2X kinase/substrate solution to all wells.

    • Add 10 µL of the 2X ATP solution to start the reaction. The final reaction volume is 25 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Generation & Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses whether the inhibitor can enter the cell and engage its target by measuring the phosphorylation status of a known downstream substrate of the target kinase.

Causality: This is a crucial self-validating step. A decrease in the phosphorylation of a direct downstream substrate, which correlates with the inhibitor's dose, provides strong evidence of on-target activity within a biological context. It confirms cell permeability and engagement with the intended pathway.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of the pyrazolopyridine inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Self-Validation: Strip the membrane and re-probe with an antibody against the total (phosphorylated + unphosphorylated) substrate and a loading control (e.g., β-actin or GAPDH) to ensure that the observed decrease in phosphorylation is not due to a general decrease in protein levels.

Conclusion and Future Outlook

The pyrazolopyridine scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. Its inherent ability to bind the conserved kinase hinge region provides a reliable anchor point, while its synthetic tractability allows for extensive optimization to achieve high potency and selectivity.[1] Future efforts will likely focus on developing inhibitors against novel kinase targets, overcoming resistance mutations that arise during therapy, and designing next-generation compounds with even more refined selectivity profiles to minimize off-target effects and improve patient outcomes. The combination of rational, structure-based design and robust experimental validation will ensure that pyrazolopyridines remain at the forefront of targeted cancer therapy.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic methodologies employed in the structural elucidation and characterization of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Drawing from established principles and data from closely related analogues, this document offers field-proven insights into the interpretation of its spectral data.

Introduction: The Structural Significance of this compound

The 1H-Pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing diverse biological activities, including potential applications as kinase inhibitors.[1] The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment. The addition of a carbonitrile (-C≡N) group at the 5-position further modulates the molecule's properties, introducing a potent electron-withdrawing group and a potential hydrogen bond acceptor.

Accurate structural confirmation and purity assessment are paramount in the drug development pipeline. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, ensuring the correct isomer has been synthesized and is free of impurities. This guide will detail the expected outcomes from Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

The molecular structure and a general workflow for its analysis are depicted below.

cluster_0 Molecular Structure cluster_1 Analytical Workflow mol N#C      | C5==C6--N1--N2 |   |   |   | C4==C3a-C7a==C7      |         |      H         H caption_mol This compound (C7H4N4, MW: 144.13) synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ir FT-IR Spectroscopy synthesis->ir uv UV-Vis Spectroscopy synthesis->uv data Data Integration & Structural Confirmation ms->data nmr->data ir->data uv->data

Caption: Molecular structure and analytical workflow.

Mass Spectrometry: Confirming Molecular Integrity

Mass spectrometry is the foundational technique for confirming the molecular weight of a newly synthesized compound. For this compound (Molecular Formula: C7H4N4), the expected monoisotopic mass is 144.0436 Da.[2]

Expertise & Causality in Experimental Choices:

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is preferred for these types of polar, nitrogen-containing heterocycles as it typically produces the protonated molecular ion [M+H]+ with minimal fragmentation. This allows for unambiguous determination of the elemental composition, providing a high degree of confidence in the compound's identity.

Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]+.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Compare the experimentally observed m/z of the most abundant ion to the theoretically calculated mass for C7H5N4+ ([M+H]+). The difference should be within a 5 ppm error margin.

Data Presentation: Predicted Mass Spectrometry Data
AdductFormulaCalculated m/z
[M+H]+ C7H5N4+145.0509
[M+Na]+ C7H4N4Na+167.0328
[M+K]+ C7H4N4K+183.0068

Table based on predicted values.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom.

Expertise & Causality in Experimental Choices:

A high-field spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal resolution of the aromatic proton signals. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent solvent choice due to its ability to dissolve a wide range of polar organic compounds and its high boiling point, which is useful for variable temperature studies. The residual solvent peak can be used as an internal reference. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, respectively.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of DMSO-d6.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time is necessary.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual DMSO solvent peak (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Data Presentation: Expected NMR Spectral Data

The following tables present the expected chemical shifts (δ) in ppm for this compound, based on analysis of related structures and established substituent effects.[1]

Expected ¹H NMR Data (400 MHz, DMSO-d6)

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J) in Hz
H-3~8.2 - 8.5s-
H-6~8.7 - 8.9d~5.0
H-7~7.5 - 7.7d~5.0
N-H (pyrazole)>13.0br s-

Expected ¹³C NMR Data (101 MHz, DMSO-d6)

Carbon AssignmentExpected δ (ppm)
C-3~135 - 138
C-3a~115 - 118
C-5 (C-CN)~130 - 133
C-6~150 - 153
C-7~118 - 121
C-7a~145 - 148
CN~117 - 120

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule.

Expertise & Causality in Experimental Choices:

The attenuated total reflectance (ATR) sampling technique is often preferred for solid samples as it requires minimal sample preparation. The most diagnostic absorption band for this molecule is the C≡N stretch of the nitrile group. This band is typically sharp and strong, appearing in a region of the spectrum (2200-2260 cm⁻¹) with few other interfering absorptions.[3] The position of this band can be influenced by conjugation with the aromatic system.

Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Data Presentation: Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeExpected Intensity
~3100 - 3000Aromatic C-H StretchMedium to Weak
~2230 - 2210C≡N Stretch (Nitrile)Strong, Sharp
~1610 - 1580C=N and C=C Ring StretchingMedium to Strong
~1550 - 1450Aromatic Ring Skeletal VibrationsMedium to Strong
~1400 - 1000In-plane C-H BendingVariable
~900 - 675Out-of-plane C-H BendingStrong

Conclusion

The structural integrity of this compound can be unequivocally established through a synergistic application of modern spectroscopic techniques. HRMS confirms the elemental composition, while detailed ¹H and ¹³C NMR analyses provide a complete map of the carbon-hydrogen framework. FT-IR serves as a rapid confirmation of the key nitrile and aromatic functional groups. Together, these methods provide a robust and self-validating system for the characterization of this important heterocyclic scaffold, ensuring the quality and reliability of materials used in research and development.

References

An In-depth Technical Guide to Bioisosteric Replacement in Pyrazolopyridine Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity across a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Its framework, a fusion of pyrazole and pyridine rings, offers a unique combination of hydrogen bonding capabilities, aromatic interactions, and multiple vectors for chemical modification.[2][3] However, transforming a promising pyrazolopyridine "hit" into a clinical candidate requires meticulous optimization of its pharmacological and pharmacokinetic properties. This guide provides an in-depth exploration of bioisosteric replacement—a rational drug design strategy—as a primary tool for refining pyrazolopyridine-based compounds. We will dissect the strategic application of bioisosteres to enhance target potency and selectivity, modulate ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and overcome common drug development hurdles, thereby providing a practical framework for researchers and drug development professionals.

The Strategic Imperative of Bioisosterism

Bioisosterism is the strategic substitution of a functional group or moiety within a lead compound with another that possesses similar physicochemical or steric properties, with the goal of modulating its biological activity or pharmacokinetic profile.[4][5] This is not a random substitution but a hypothesis-driven process aimed at solving specific liabilities of a lead molecule.[6] In the context of pyrazolopyridine design, the objectives typically fall into three categories:

  • Enhancing Pharmacodynamics (PD): Improving on-target potency, increasing selectivity against related off-targets, or altering the mode of action (e.g., from agonist to antagonist).

  • Optimizing Pharmacokinetics (PK): Improving metabolic stability, increasing aqueous solubility, enhancing cell permeability, or mitigating efflux by transporters like P-glycoprotein.[7][8]

  • Reducing Toxicity: Eliminating structural alerts or metabolic hotspots that lead to the formation of reactive metabolites.

The following diagram illustrates a typical iterative workflow incorporating bioisosteric replacement in a pyrazolopyridine drug discovery campaign.

G cluster_0 Design & Synthesis cluster_1 Testing & Analysis Lead Lead Pyrazolopyridine (e.g., Kinase Inhibitor) Problem Identify Liabilities (e.g., Poor Solubility, Metabolism) Lead->Problem Initial Screening Design Propose Bioisosteric Replacements Problem->Design Define Goal Synth Synthesize Analogs Design->Synth Assay In Vitro Assays (Potency, ADME) Synth->Assay SAR Analyze SAR (Structure-Activity Relationship) Assay->SAR Decision Optimized Candidate? SAR->Decision Decision->Design No, Iterate End Preclinical Candidate Decision->End Yes

Caption: Iterative drug discovery cycle for pyrazolopyridine optimization.

Modulating the Core: Bioisosteres of the Pyrazolopyridine Rings

The pyrazolopyridine core itself is amenable to bioisosteric replacement, although this is less common than peripheral modifications. The primary goal of core modification is often scaffold hopping to access novel intellectual property or to fundamentally alter the compound's properties.

Pyridine Ring Modifications

The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor, often interacting with the "hinge" region of kinases. Replacing the pyridine with other nitrogen-containing heterocycles can fine-tune this interaction and modulate basicity (pKa), which in turn affects solubility and off-target profiles (e.g., hERG).

Caption: Bioisosteric replacements for the pyridine portion of the scaffold.

Pyrazole Ring Modifications

The pyrazole ring is a versatile five-membered heterocycle. Its N-1 position can be a hydrogen bond donor or a site for substitution to probe different pockets of a binding site, while the N-2 atom is a hydrogen bond acceptor.[9] Bioisosteric replacement of the pyrazole itself is a powerful strategy. For instance, in developing cannabinoid-1 (CB1) receptor antagonists, various groups have successfully replaced the pyrazole of rimonabant with scaffolds like thiazoles, triazoles, and imidazoles to create new chemical series.[10]

Peripheral Modifications: The Key to Fine-Tuning Properties

More commonly, bioisosteric replacements are applied to the substituents decorating the pyrazolopyridine core. This approach allows for more subtle and predictable changes to the molecule's properties.

Strategy 1: Blocking Metabolic Liabilities

Aromatic rings and activated alkyl groups are frequent sites of oxidative metabolism by cytochrome P450 (CYP) enzymes. An effective strategy is to replace a metabolically labile C-H bond with a C-F bond or to swap an entire aromatic ring.[8]

Case Study Example: A hypothetical pyrazolopyridine kinase inhibitor shows rapid clearance in liver microsomes, with metabolite identification pointing to para-hydroxylation of a C-6 phenyl group.

  • Problem: Rapid metabolic degradation via oxidation of the phenyl ring.

  • Hypothesis: Replacing the phenyl ring with a bioisostere less prone to oxidation will increase metabolic stability.

  • Solutions & Rationale:

    • 4-Fluorophenyl: The strong C-F bond blocks the site of para-hydroxylation.

    • Pyridyl: Introduction of a nitrogen atom deactivates the ring towards oxidative metabolism, reduces lipophilicity, and can improve water solubility.[11][12]

    • Thienyl: As a five-membered ring, it has different electronic properties and can also alter the metabolic profile.[13]

Table 1: Impact of Bioisosteric Replacement on Metabolic Stability

CompoundC-6 SubstituentMicrosomal Half-Life (t½, min)Target IC₅₀ (nM)
Lead-1 Phenyl510
Analog-1A 4-Fluorophenyl4512
Analog-1B 4-Pyridyl> 6015
Analog-1C 2-Thienyl2825

The data clearly shows that replacing the phenyl ring with a pyridyl ring (Analog-1B) dramatically improved metabolic stability while maintaining acceptable potency.

Strategy 2: Enhancing Aqueous Solubility

Poor solubility is a major obstacle in drug development, affecting formulation and bioavailability. Bioisosterism can enhance solubility by increasing polarity and introducing hydrogen bonding functionalities.

  • Problem: A lead compound has an aqueous solubility of <1 µg/mL.

  • Hypothesis: Replacing a lipophilic moiety with a more polar isostere will improve solubility without compromising potency.

  • Solutions & Rationale:

    • Phenyl to Pyridyl/Pyrimidine: As discussed, these nitrogenous heterocycles increase polarity and can act as hydrogen bond acceptors, improving solvation.[11]

    • t-Butyl to Oxetane: The oxetane ring is a well-regarded bioisostere for gem-dimethyl or t-butyl groups. It maintains a similar steric profile but introduces polarity and improves solubility.

    • Amide to Pyrazole: In side chains, amides can sometimes lead to poor solubility or be metabolically labile. A pyrazole can serve as a non-classical bioisostere, maintaining key interactions while altering physicochemical properties.[14]

Synthetic and Experimental Protocols

The successful application of these strategies relies on robust synthetic methods and reliable assays.

Experimental Protocol: General Synthesis of 1H-Pyrazolo[3,4-b]pyridines

A common and versatile method for synthesizing the pyrazolopyridine core is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3][15]

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of 5-amino-3-methyl-1-phenylpyrazole (1.0 eq) in glacial acetic acid (10 mL/mmol), add the desired 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 118°C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL/mmol) and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: The resulting precipitate is collected by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL/mmol).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrazolopyridine.

Experimental Protocol: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare a reaction buffer (100 mM potassium phosphate, pH 7.4). Prepare a solution of human liver microsomes (HLM) at 20 mg/mL. Prepare a 50 mM NADPH solution.

  • Incubation: In a 96-well plate, add the reaction buffer. Add the HLM to a final concentration of 1 mg/mL. Add the test compound to a final concentration of 1 µM.

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k.

Conclusion and Future Outlook

Bioisosteric replacement is an indispensable tool in the optimization of pyrazolopyridine-based drug candidates. Its power lies in the ability to systematically and rationally address specific molecular liabilities, from metabolic instability and poor solubility to suboptimal potency and selectivity. By understanding the subtle interplay between structure, physicochemical properties, and biological function, medicinal chemists can navigate the complex landscape of drug discovery with greater precision. The continued development of novel bioisosteric replacements and a deeper understanding of their impact on drug-target interactions and ADME properties will undoubtedly fuel the discovery of the next generation of pyrazolopyridine therapeutics.

References

Methodological & Application

Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous compounds with significant therapeutic potential. These compounds have garnered attention for their diverse biological activities, including their roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The incorporation of a carbonitrile group at the 5-position of this scaffold can significantly influence its physicochemical properties and biological target engagement. This application note provides a comprehensive and detailed protocol for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, designed for researchers, scientists, and professionals in drug development. The protocol is based on established synthetic strategies and provides in-depth explanations for key experimental choices to ensure reproducibility and success.

Strategic Approach to Synthesis

The synthesis of the pyrazolo[4,3-b]pyridine ring system can be broadly approached through two primary retrosynthetic disconnections:

  • Annulation of a pyridine ring onto a pre-existing pyrazole core: This is a common and often highly effective strategy, particularly when appropriately functionalized aminopyrazoles are readily accessible.

  • Formation of the pyrazole ring on a substituted pyridine precursor: This approach is advantageous when the desired pyridine starting materials are commercially available or can be synthesized in a straightforward manner.

This protocol will focus on the first approach, leveraging the cyclocondensation of a substituted aminopyrazole with a suitable three-carbon electrophilic partner to construct the pyridine ring. This method offers a high degree of flexibility and control over the final substitution pattern of the target molecule.

Reaction Scheme and Mechanism

A plausible synthetic route involves the reaction of a 4-aminopyrazole derivative with an activated methylene compound, such as a malononitrile derivative, which undergoes cyclization to form the fused pyridine ring. The reaction is typically base-catalyzed and proceeds through a series of condensation and cyclization steps.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related pyrazolopyridine systems.[1] Researchers should exercise standard laboratory safety precautions and perform the reaction in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Amino-1H-pyrazole-3-carbonitrile≥95%Commercially AvailableStarting material.
Malononitrile≥99%Commercially AvailableReagent for pyridine ring formation.
PiperidineReagent GradeCommercially AvailableBasic catalyst.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent.
Ethanol (EtOH)AbsoluteCommercially AvailableFor recrystallization.
Hydrochloric acid (HCl)1 M aqueous solutionPrepared in-houseFor neutralization.
WaterDeionizedLaboratory supply
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-1H-pyrazole-3-carbonitrile (e.g., 10 mmol, 1.08 g).

    • Add anhydrous N,N-dimethylformamide (DMF, 30 mL) to dissolve the starting material.

  • Addition of Reagents:

    • To the stirred solution, add malononitrile (10 mmol, 0.66 g).

    • Carefully add a catalytic amount of piperidine (e.g., 5-10 mol%, approximately 0.05-0.1 mL) to the reaction mixture. The use of a basic catalyst is crucial for promoting the initial condensation reaction.

  • Reaction Conditions:

    • Heat the reaction mixture to reflux (approximately 153 °C for DMF) and maintain this temperature for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, more polar spot will indicate the progress of the reaction.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water (200 mL). This will precipitate the crude product.

    • Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

    • Neutralize the mixture by the dropwise addition of 1 M hydrochloric acid until it reaches a neutral pH (pH ~7).

    • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

    • Wash the solid cake with several portions of cold water to remove any remaining DMF and inorganic salts.

  • Purification:

    • Dry the crude solid in a vacuum oven at 50-60 °C.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or DMF/ethanol, to afford the purified this compound as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the characteristic proton and carbon signals of the pyrazolo[4,3-b]pyridine ring system.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) stretch.

  • Melting Point Analysis: To assess the purity of the final product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product start1 4-Amino-1H-pyrazole-3-carbonitrile reaction Cyclocondensation in DMF Piperidine catalyst Reflux (12-24h) start1->reaction start2 Malononitrile start2->reaction workup Precipitation in water Neutralization Filtration reaction->workup purification Recrystallization (Ethanol/Water) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Discussion of Key Experimental Parameters

  • Choice of Starting Material: The use of 4-amino-1H-pyrazole-3-carbonitrile is critical for achieving the desired [4,3-b] ring fusion. The amino group at the 4-position and the adjacent ring nitrogen act as the nucleophilic sites for the cyclization reaction.

  • Role of the Catalyst: Piperidine, a secondary amine, acts as a base to deprotonate the active methylene compound (malononitrile), generating a carbanion that initiates the condensation with the pyrazole precursor. Other bases such as triethylamine or potassium carbonate can also be employed, but piperidine is often effective for this type of transformation.

  • Solvent Selection: Anhydrous DMF is used as the solvent due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to drive the cyclization to completion. Its polar aprotic nature also helps to dissolve the starting materials and intermediates.

  • Reaction Time and Temperature: The reaction typically requires prolonged heating at reflux to ensure complete conversion. Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid the formation of byproducts.

  • Purification Strategy: Recrystallization is a standard and effective method for purifying the final product. The choice of solvent for recrystallization should be optimized to maximize the yield and purity of the product.

Safety Considerations

  • Malononitrile: Is a toxic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Piperidine: Is a corrosive and flammable liquid. It should be handled with care in a well-ventilated area.

  • N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use appropriate protective measures.

  • General Precautions: Always wear appropriate personal protective equipment in the laboratory. Be familiar with the safety data sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By carefully following the outlined steps and understanding the rationale behind the experimental choices, researchers can reliably synthesize this important heterocyclic scaffold for further investigation in drug discovery and medicinal chemistry programs. The adaptability of this cyclocondensation approach also offers opportunities for the synthesis of a diverse library of substituted pyrazolo[4,3-b]pyridines by varying the starting materials.

References

Application Notes & Protocols: A Field-Proven Guide to the One-Pot Synthesis of Substituted Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Pyrazolo[4,3-b]pyridines

The fusion of pyrazole and pyridine rings creates the pyrazolo[4,3-b]pyridine scaffold, a privileged heterocyclic motif that has garnered significant attention from the medicinal chemistry and drug development communities.[1] This structural framework is a cornerstone in the design of compounds with a vast spectrum of biological activities. Derivatives have been identified as potent inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs), cyclin-dependent kinases (CDKs), and fibroblast growth factor receptors (FGFRs), which are crucial targets in oncology.[2] Beyond cancer, their therapeutic potential extends to antiviral (including HIV-1 non-nucleoside reverse transcriptase inhibitors), anti-inflammatory, and neuroprotective agents.[3][4][5]

Traditional multi-step syntheses of these valuable compounds often suffer from drawbacks such as low overall yields, tedious purification procedures, and significant solvent waste. In contrast, one-pot multicomponent reactions (MCRs) represent a paradigm shift towards efficiency, atom economy, and environmental sustainability.[6][7] By combining multiple reaction steps into a single, seamless operation without isolating intermediates, MCRs streamline the synthetic process, reduce waste, and facilitate the rapid generation of molecular libraries for drug discovery.[8]

This guide provides an in-depth, field-proven protocol for the one-pot synthesis of substituted pyrazolo[4,3-b]pyridines, focusing on the underlying chemical principles, practical execution, and expected outcomes.

Core Principles: Mechanistic Insights into the One-Pot Annulation

The most robust and versatile one-pot strategies for constructing the pyrazolo[4,3-b]pyridine core typically involve the annulation of a pyridine ring onto a 5-aminopyrazole precursor.[9] A classic and highly effective approach is a three-component reaction between a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketoester or malononitrile).

The causality behind this transformation can be understood through a logical sequence of well-established organic reactions, as illustrated below.

Plausible Reaction Mechanism

The reaction cascade is believed to proceed via the following steps:

  • Knoevenagel Condensation: The reaction initiates with a base- or acid-catalyzed condensation between the aldehyde ( 1 ) and the active methylene compound ( 2 ) to form an electron-deficient α,β-unsaturated intermediate, often a benzylidene derivative ( I ).[7][8]

  • Michael Addition: The nucleophilic amino group of the 5-aminopyrazole ( 3 ) attacks the β-carbon of the electrophilic alkene in intermediate I . This classic Michael-type addition forms a new carbon-nitrogen bond and yields the acyclic intermediate ( II ).[7]

  • Intramolecular Cyclization & Dehydration: Intermediate II undergoes a spontaneous or catalyzed intramolecular cyclization. The endocyclic pyrazole nitrogen attacks the carbonyl or cyano group, leading to the formation of a dihydropyridine ring ( III ). Subsequent elimination of a water molecule aromatizes the newly formed pyridine ring.

  • Tautomerization/Oxidation: The resulting intermediate undergoes tautomerization or, in some cases, oxidation (often by atmospheric oxygen) to yield the final, stable aromatic pyrazolo[4,3-b]pyridine product ( 4 ).[10]

Reaction_Mechanism Figure 1: Plausible Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_end Final Product aldehyde Aldehyde (1) intermediate_I α,β-Unsaturated Intermediate (I) aldehyde->intermediate_I Knoevenagel Condensation amc Active Methylene Compound (2) amc->intermediate_I aminopyrazole 5-Aminopyrazole (3) intermediate_II Michael Adduct (II) aminopyrazole->intermediate_II intermediate_I->intermediate_II Michael Addition intermediate_III Cyclized Dihydro Intermediate (III) intermediate_II->intermediate_III Intramolecular Cyclization product Pyrazolo[4,3-b]pyridine (4) intermediate_III->product Dehydration & Aromatization

Caption: Figure 1: Plausible Reaction Mechanism

The choice of catalyst is critical. Basic catalysts like piperidine or triethylamine (TEA) are effective at promoting the initial Knoevenagel condensation.[11] In some protocols, Lewis acids such as ZrCl₄ or Cu(II) complexes can activate the carbonyl group, facilitating the initial condensation and subsequent cyclization steps, often leading to higher yields under milder conditions.[12][13] Green, heterogeneous acid catalysts have also been successfully employed, simplifying purification.[6]

Detailed Experimental Protocol

This protocol describes a reliable one-pot synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivatives, adapted from a robust methodology involving a modified Japp–Klingemann reaction sequence.[3] This method demonstrates operational simplicity and the use of stable reagents.

Materials and Equipment
  • Reagents:

    • Substituted 2-chloro-3-nitropyridines (99%)

    • Ethyl 3-oxobutanoate (Ethyl acetoacetate) (≥99%)

    • Substituted Arenediazonium tosylates (stable precursors, can be prepared separately)

    • Pyrrolidine (≥99%)

    • Pyridine (anhydrous, ≥99.8%) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

    • Ethanol (anhydrous, 200 proof)

    • Ethyl acetate (EtOAc), Hexanes (for chromatography)

    • Deionized Water

  • Equipment:

    • Round-bottom flasks (50 mL, 100 mL)

    • Magnetic stirrer with heating plate

    • Reflux condenser

    • Temperature controller/thermometer

    • Standard glassware (beakers, graduated cylinders, funnels)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Flash column chromatography system

    • NMR spectrometer and Mass spectrometer for characterization

Step-by-Step Methodology

Part A: Synthesis of Pyridinyl Keto Ester Intermediate (e.g., compound 2a in source[3])

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-nitropyridine (10.0 mmol, 1 equiv) in anhydrous ethanol (40 mL).

  • Addition of Reagents: Add ethyl acetoacetate (12.0 mmol, 1.2 equiv) to the solution, followed by the dropwise addition of pyrrolidine (10.0 mmol, 1.0 equiv).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Add 50 mL of deionized water to the residue. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the pyridinyl keto ester intermediate. This intermediate is often used directly in the next step.

Part B: One-Pot Azo-Coupling, Deacylation, and Cyclization

  • Reaction Setup: To a 50 mL round-bottom flask containing the pyridinyl keto ester intermediate (1.0 mmol, 1 equiv), add anhydrous pyridine (5 mL). Cool the mixture to 0 °C in an ice bath.

  • Azo-Coupling: Add the corresponding arenediazonium tosylate (1.1 mmol, 1.1 equiv) portion-wise to the stirred solution over 10 minutes, maintaining the temperature at 0 °C.

  • Deacylation and Cyclization: After the addition is complete, add pyrrolidine (2.0 mmol, 2.0 equiv). Allow the reaction mixture to warm to room temperature and then heat to 50 °C. Stir for 2-3 hours. Monitor the formation of the final product by TLC.

  • Work-up: After the reaction is complete, pour the mixture into 50 mL of ice-cold water. A precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from ethanol or via flash column chromatography on silica gel (eluent gradient: hexanes to ethyl acetate) to afford the pure substituted pyrazolo[4,3-b]pyridine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, for Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (5d), characteristic ¹H NMR signals appear at δ 9.60 (d, 1H), 8.78 (d, 1H), 7.72–7.67 (m, 2H), 7.32 (t, 2H), 4.58 (q, 2H), and 1.47 (t, 3H).[3]

Experimental_Workflow Figure 2: Experimental Workflow reagents 1. Reagent Mixing - Pyridinyl Keto Ester - Arenediazonium Tosylate - Pyridine (Solvent) - Pyrrolidine (Base) reaction 2. One-Pot Reaction - Azo-Coupling (0 °C) - Deacylation & Cyclization (50 °C) - Monitor by TLC reagents->reaction workup 3. Work-up - Quench with Ice Water - Precipitate Formation reaction->workup isolation 4. Isolation & Purification - Vacuum Filtration - Recrystallization or  Column Chromatography workup->isolation characterization 5. Characterization - ¹H NMR, ¹³C NMR - HRMS isolation->characterization

Caption: Figure 2: Experimental Workflow

Data Presentation: Substrate Scope and Versatility

The described one-pot protocol is highly versatile and accommodates a wide range of substituents on the aryl ring of the diazonium salt. This allows for the synthesis of a diverse library of compounds from common starting materials.

Table 1: Representative Scope of Synthesized Pyrazolo[4,3-b]pyridines [3]

EntryAryl Group (from diazonium salt)Product NumberYield (%)
12-Cyanophenyl5a 85%
24-Methyl-2-nitrophenyl5b 88%
34-Fluorophenyl5d 76%
42-Chlorophenyl5f 72%
53-Chloro-4-methylphenyl5k 78%
62-Methoxyphenyl5o 63%

Yields are for isolated, purified products.

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are consistently low, ensure all reagents and solvents are anhydrous, as moisture can interfere with the diazonium salt and base-catalyzed steps. The stability of the arenediazonium tosylate is crucial; use freshly prepared or properly stored salts.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider increasing the reaction time or temperature moderately (e.g., to 60-70 °C). Alternatively, using a stronger, non-nucleophilic base like DBU in place of pyridine for the cyclization step can be beneficial.[3]

  • Purification Challenges: Some products may co-elute with impurities during column chromatography. In such cases, recrystallization from a different solvent system (e.g., ethanol/water, acetone, or acetonitrile) can be an effective alternative for purification.

  • Regioselectivity: While the described protocol generally yields the pyrazolo[4,3-b]pyridine isomer, alternative cyclization pathways can lead to regioisomers like pyrazolo[4,3-c]pyridines under different conditions, especially when starting from 3-acylpyridine N-oxides.[1] Careful characterization (2D NMR) is essential to confirm the structure of novel derivatives.

Conclusion

This application note details a highly efficient, reliable, and versatile one-pot protocol for the synthesis of medicinally important substituted pyrazolo[4,3-b]pyridines. By leveraging a sequential azo-coupling, deacylation, and cyclization cascade, this method provides rapid access to complex heterocyclic scaffolds from readily available starting materials. The operational simplicity, broad substrate scope, and good-to-excellent yields make this strategy highly suitable for applications in medicinal chemistry, combinatorial library synthesis, and drug discovery programs targeting kinases and other critical cellular pathways.[2]

References

Application Notes & Protocols: Characterizing 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile as a c-Met Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Scientific Introduction: The c-Met Proto-Oncogene as a Therapeutic Target

The Mesenchymal-Epithelial Transition (c-Met) receptor tyrosine kinase, and its exclusive ligand, Hepatocyte Growth Factor (HGF), form a critical signaling axis essential for normal physiological processes such as embryonic development, tissue regeneration, and wound healing. However, the aberrant activation of the HGF/c-Met pathway is a well-documented driver in the initiation and progression of numerous human cancers.[1] This dysregulation can occur through various mechanisms, including MET gene amplification, activating mutations, or protein overexpression, leading to a cascade of oncogenic signaling.[1]

Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation at key tyrosine residues in its kinase domain. This event creates docking sites for adaptor proteins like GRB2 and GAB1, triggering the activation of major downstream signaling pathways, including the RAS/MAPK cascade, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival. The sustained activation of these pathways endows cancer cells with hallmark capabilities: uncontrolled proliferation, resistance to apoptosis, enhanced motility and invasion, and the stimulation of angiogenesis to support tumor growth.[2] Consequently, the targeted inhibition of c-Met kinase activity has emerged as a highly promising strategy in oncology drug development.[2]

The pyrazolopyridine scaffold is a privileged structure in kinase inhibitor design, known for its ability to effectively interact with the ATP-binding pocket of various kinases.[3] Several pyrazolo[4,3-b]pyridine derivatives have been successfully developed as potent and selective c-Met inhibitors.[2] This document provides a comprehensive guide to evaluating 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile , a representative of this chemical class, for its potential as a c-Met inhibitor. The protocols outlined herein detail a systematic workflow, from initial biochemical validation to cellular and in vivo efficacy assessment.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-Met Receptor p_cMET p-c-Met (Activated) cMET->p_cMET Dimerization & Autophosphorylation HGF HGF (Ligand) HGF->cMET Binds Inhibitor 1H-Pyrazolo[4,3-b]pyridine -5-carbonitrile Inhibitor->p_cMET Inhibits GAB1 GAB1 p_cMET->GAB1 GRB2_SOS GRB2/SOS p_cMET->GRB2_SOS STAT3 STAT3 p_cMET->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration & Invasion ERK->Migration Survival Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Figure 1: The c-Met Signaling Pathway and Point of Inhibition.

Compound Profile: this compound

This molecule belongs to the pyrazolopyridine class of heterocyclic compounds, which have been explored as potent kinase inhibitors.[3] Its core structure is designed to mimic the adenine ring of ATP, allowing it to compete for binding within the kinase domain of c-Met. The specific functional groups on the scaffold will determine its potency, selectivity, and pharmacokinetic properties.

Table 1: Chemical Properties of this compound

Property Value Source
Molecular Formula C₇H₄N₄ PubChem CID: 60209659[4]
Molecular Weight 144.13 g/mol PubChem CID: 60209659[4]
IUPAC Name This compound PubChem CID: 60209659[4]
CAS Number 1033772-22-3 BLDpharm[5]
Canonical SMILES C1=CC2=C(C=NN2)N=C1C#N PubChemLite[6]

| InChIKey | NIVLQFQUYUXUGN-UHFFFAOYSA-N | PubChemLite[6] |

Experimental Workflow for Inhibitor Characterization

A hierarchical approach is essential for the comprehensive evaluation of a novel kinase inhibitor. The workflow begins with a specific biochemical assay to confirm direct enzyme inhibition, followed by cell-based assays to verify on-target activity in a biological context and assess functional outcomes. Finally, in vivo models are used to determine preclinical efficacy.

workflow cluster_phase1 Phase 1: Biochemical Potency cluster_phase2 Phase 2: Cellular Activity & Function cluster_phase3 Phase 3: Preclinical Efficacy KinaseAssay Protocol 4.1 In Vitro Kinase Assay (Determine IC50) WesternBlot Protocol 4.2 Western Blot (Confirm Target Engagement) KinaseAssay->WesternBlot Proliferation Protocol 4.3 Cell Proliferation Assay (Measure Anti-Tumor Effect) WesternBlot->Proliferation Migration Protocol 4.4 Cell Migration Assay (Assess Anti-Metastatic Potential) Proliferation->Migration Xenograft Protocol 4.5 In Vivo Xenograft Model (Evaluate Anti-Tumor Efficacy) Migration->Xenograft

References

Application Notes and Protocols for the Synthesis of Pyrazolopyridines via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolopyridines in Medicinal Chemistry

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, represents a privileged pharmacophore in modern drug discovery.[1] This heterocyclic system is a cornerstone in the design of therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, inflammation, and neurodegenerative disorders.[1][2][3] The potent biological activity of pyrazolopyridines is often attributed to the synergistic effect of the fused pyrazole and pyridine moieties, which can engage in various interactions with biological targets.[1] The structural versatility of the pyrazolopyridine core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of drug development.[4] Consequently, robust and efficient synthetic methodologies for accessing this scaffold are of paramount importance to researchers in both academia and the pharmaceutical industry.

One of the most powerful and versatile methods for constructing the pyrazolopyridine framework is through a reaction cascade initiated by the Knoevenagel condensation.[5][6] This application note provides a detailed guide for the synthesis of pyrazolopyridines, focusing on the practical application of the Knoevenagel condensation. It is intended for researchers, scientists, and drug development professionals seeking to leverage this chemistry for the creation of novel molecular entities.

Theoretical Framework: The Knoevenagel Condensation in Pyrazolopyridine Synthesis

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile) to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product.[7] In the context of pyrazolopyridine synthesis, this reaction is the initial and critical step in a domino or multi-component reaction sequence.

The overall synthetic strategy generally involves three key components:

  • An aminopyrazole derivative , which serves as the nucleophilic backbone.

  • An aldehyde , which introduces diversity at a specific position of the final pyrazolopyridine ring.

  • An active methylene compound , most commonly malononitrile, which provides the carbon atoms necessary for the formation of the pyridine ring.[8]

The reaction proceeds through a series of well-defined steps, beginning with the base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound. This is followed by a Michael addition of the aminopyrazole to the newly formed α,β-unsaturated intermediate, and subsequent intramolecular cyclization and tautomerization to afford the final pyrazolopyridine product.

Reaction Mechanism Workflow

Knoevenagel_Pyrazolopyridine_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Tautomerization Aldehyde Aldehyde (R-CHO) Knoevenagel_Intermediate α,β-Unsaturated Dinitrile Aldehyde->Knoevenagel_Intermediate Aldehyde->Knoevenagel_Intermediate Malononitrile Malononitrile (CH₂(CN)₂) Malononitrile->Knoevenagel_Intermediate Malononitrile->Knoevenagel_Intermediate Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Knoevenagel_Intermediate->Michael_Adduct Base Base (e.g., Piperidine) Base->Aldehyde Base->Malononitrile Aminopyrazole 5-Aminopyrazole Aminopyrazole->Michael_Adduct Aminopyrazole->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Michael_Adduct->Cyclized_Intermediate Pyrazolopyridine Pyrazolopyridine Product Cyclized_Intermediate->Pyrazolopyridine Tautomerization Cyclized_Intermediate->Pyrazolopyridine

References

Molecular docking protocol for 1H-Pyrazolo[4,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Validated Molecular Docking Protocol for Virtual Screening of 1H-Pyrazolo[4,3-b]pyridine Derivatives

Abstract

The 1H-Pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent kinase inhibitors.[1][2][3] This application note provides a comprehensive, field-proven molecular docking protocol tailored for the virtual screening and binding mode analysis of 1H-Pyrazolo[4,3-b]pyridine derivatives. We emphasize a self-validating system, ensuring the reliability of the computational results. This guide is intended for researchers, scientists, and drug development professionals engaged in kinase-targeted drug discovery. The protocol leverages widely accessible and validated open-source tools, including PyRx (incorporating AutoDock Vina), to provide a robust and reproducible workflow.[4][5][6]

Introduction: The Significance of 1H-Pyrazolo[4,3-b]pyridines in Kinase Inhibition

The 1H-Pyrazolo[4,3-b]pyridine core is a key pharmacophore in a multitude of kinase inhibitors, demonstrating efficacy against targets such as TANK-binding kinase 1 (TBK1) and Fibroblast Growth Factor Receptors (FGFRs).[2][7][8] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The structural rigidity and hydrogen bonding capabilities of the pyrazolopyridine scaffold make it an ideal candidate for interaction with the ATP-binding pocket of kinases. Molecular docking serves as a powerful in silico tool to predict the binding conformations and affinities of novel derivatives, thereby prioritizing synthetic efforts and accelerating the drug discovery pipeline.[9] This protocol outlines a systematic approach to molecular docking, ensuring both technical accuracy and practical applicability.

The Docking Workflow: A Self-Validating Approach

A reliable docking protocol is not merely a sequence of steps but a system that includes validation checkpoints to ensure the accuracy of its predictions. The workflow presented here is designed to be self-validating by first reproducing a known crystallographic binding pose before proceeding with the screening of novel compounds.

G p_prep Protein Preparation grid_gen Grid Box Generation p_prep->grid_gen l_prep Ligand Preparation redock Re-docking of Co-crystallized Ligand l_prep->redock grid_gen->redock rmsd_calc RMSD Calculation redock->rmsd_calc v_screen Virtual Screening of Derivatives rmsd_calc->v_screen If RMSD < 2.0 Å analysis Analysis of Results v_screen->analysis G cluster_analysis Post-Docking Analysis rank Rank by Binding Affinity visualize Visualize Top Poses rank->visualize interact Analyze Key Interactions visualize->interact sar Establish SAR interact->sar

References

Application Note: A Robust and Scalable Synthesis of Pyrazolo[4,3-b]pyridines from 2-Chloro-3-nitropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, particularly kinases. Consequently, derivatives of this scaffold have been investigated as potent inhibitors for various therapeutic areas, including oncology (e.g., c-Met and CDK8 inhibitors), inflammation (e.g., T-cell kinase inhibitors), and neurological disorders.[1][2] The development of efficient and reliable synthetic routes to access this core structure is therefore of significant interest to the scientific community.

This application note provides a detailed, field-proven protocol for the synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. The described methodology is a classic and robust two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization. We will delve into the mechanistic underpinnings of each step, provide a comprehensive step-by-step protocol, and offer troubleshooting guidance to ensure successful execution.

Synthetic Strategy and Mechanism

The overall transformation hinges on the construction of the pyrazole ring onto the pyridine core. This is achieved through a logical and efficient sequence:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of a 2-chloro-3-nitropyridine with hydrazine hydrate. The chlorine atom at the C2 position is susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group at C3 and the inherent electron deficiency of the pyridine ring. Hydrazine acts as the nucleophile, displacing the chloride to form a 2-hydrazinyl-3-nitropyridine intermediate. This reaction is typically fast and high-yielding.[3]

  • Reductive Cyclization: The intermediate, 2-hydrazinyl-3-nitropyridine, possesses the necessary functionalities in perfect proximity for the final ring closure. The nitro group is reduced to an amine, which spontaneously undergoes intramolecular condensation with the adjacent hydrazinyl moiety. This cyclization expels a molecule of water to form the aromatic pyrazole ring, yielding the final pyrazolo[4,3-b]pyridine product. Various reducing agents can be employed, with stannous chloride (SnCl2) or sodium dithionite (Na2S2O4) being common choices for their effectiveness and mild conditions.[4][5]

Mechanistic Pathway Diagram

The following diagram illustrates the key transformations in the synthesis.

G SM 2-Chloro-3-nitropyridine (Starting Material) reagent1 Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux SM->reagent1 INT 2-Hydrazinyl-3-nitropyridine (Intermediate) reagent2 Reducing Agent (e.g., SnCl2) Acidic Conditions, Heat INT->reagent2 INT2 3-Amino-2-hydrazinylpyridine (Unstable Intermediate) PROD 1H-Pyrazolo[4,3-b]pyridine (Final Product) INT2->PROD Step 2b: Intramolecular Cyclization & Dehydration reagent1->INT Step 1: SNAr Reaction reagent2->INT2 Step 2a: Nitro Reduction

Caption: Reaction mechanism for pyrazolo[4,3-b]pyridine synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.545470-18-8Corrosive, handle with care.
Hydrazine Hydrate (~64%)H₆N₂O50.067803-57-8Toxic and corrosive.
Ethanol (200 proof)C₂H₅OH46.0764-17-5Flammable.
Stannous Chloride DihydrateSnCl₂·2H₂O225.6310025-69-1Corrosive.
Hydrochloric Acid (conc.)HCl36.467647-01-0Highly corrosive.
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01144-55-8-
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable.
Sodium Sulfate (Anhydrous)Na₂SO₄142.047757-82-6-
Step 1: Synthesis of 2-Hydrazinyl-3-nitropyridine

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in ethanol (100 mL).

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (2.4 mL, ~50 mmol, 1.6 equiv) dropwise to the solution at room temperature. Causality: Using a slight excess of hydrazine ensures the complete consumption of the starting material. The reaction is exothermic; a slow addition helps to control the initial temperature rise.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material is UV active and the product is a colored spot.

  • Work-up and Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Collect the resulting yellow solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.[3] The product, 2-hydrazinyl-3-nitropyridine, is typically obtained in high purity (>95%) and can be used in the next step without further purification.

Expected Yield: 4.5 - 4.8 g (92-98%).

Step 2: Reductive Cyclization to 1H-Pyrazolo[4,3-b]pyridine

Protocol:

  • Reaction Setup: To a 500 mL round-bottom flask, add the 2-hydrazinyl-3-nitropyridine (4.0 g, 26.0 mmol) from the previous step and ethanol (150 mL). Stir to form a suspension.

  • Reagent Preparation: In a separate beaker, dissolve stannous chloride dihydrate (29.3 g, 130 mmol, 5.0 equiv) in concentrated hydrochloric acid (25 mL). Causality: Stannous chloride is the reducing agent. A significant excess is used to ensure the complete and rapid reduction of the nitro group. The acidic medium is essential for the activity of the reducing agent.

  • Reagent Addition: Add the acidic SnCl₂ solution to the stirred pyridine suspension. The mixture will become homogeneous and may warm up.

  • Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. Monitor the disappearance of the intermediate by TLC.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice (approx. 200 g). Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Be cautious as this will cause significant gas evolution (CO₂).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1H-pyrazolo[4,3-b]pyridine.

Expected Yield: 2.1 - 2.5 g (68-80%).

Experimental Workflow Diagram

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Reductive Cyclization s1_start Dissolve 2-chloro-3-nitropyridine in Ethanol s1_add Add Hydrazine Hydrate s1_start->s1_add s1_reflux Reflux for 2-3 hours s1_add->s1_reflux s1_cool Cool and Precipitate s1_reflux->s1_cool s1_filter Filter and Wash Solid s1_cool->s1_filter s1_dry Dry under Vacuum s1_filter->s1_dry s1_prod Intermediate: 2-Hydrazinyl-3-nitropyridine s1_dry->s1_prod s2_start Suspend Intermediate in Ethanol s1_prod->s2_start Proceed to next step s2_add Add SnCl2 in HCl s2_start->s2_add s2_reflux Reflux for 4-6 hours s2_add->s2_reflux s2_quench Quench with Ice & Neutralize (NaHCO3) s2_reflux->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_dry Dry, Filter, Concentrate s2_extract->s2_dry s2_purify Purify by Column Chromatography s2_dry->s2_purify s2_prod Final Product: 1H-Pyrazolo[4,3-b]pyridine s2_purify->s2_prod

Caption: Step-by-step workflow for the two-stage synthesis.

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Step 1 Incomplete reaction.Ensure the reaction is heated to a full reflux. Extend the reaction time and monitor by TLC until the starting material is consumed.
Loss of product during work-up.Ensure the mixture is thoroughly cooled before filtration to maximize precipitation. Use minimal cold solvent for washing.
Low Yield in Step 2 Inefficient reduction.Confirm the quality of the SnCl₂. Ensure a sufficient excess (at least 5 equivalents) is used.
Product loss during neutralization/extraction.Emulsions can form during extraction after neutralization. If so, add a small amount of brine to help break the emulsion. Ensure complete extraction by performing at least three extractions.
Formation of Side Products Over-reduction or side reactions.The described reaction is generally clean. If significant impurities are observed, purification by column chromatography is crucial. Ensure the neutralization step is not overly basic (pH > 9) as this can sometimes degrade products.
Reaction Stalls Inactive reagents.Hydrazine hydrate can degrade over time. Use a fresh bottle if possible. SnCl₂ can oxidize; ensure it is a white, crystalline solid.

Conclusion

The synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines via SNAr and reductive cyclization is a highly reliable and scalable method. It utilizes readily available starting materials and follows a straightforward, two-step procedure. This protocol provides a robust foundation for researchers to access this important heterocyclic core, enabling further exploration in medicinal chemistry and drug development programs.

References

Application Note: High-Throughput Screening of Pyrazolopyridine Compounds for Anti-proliferative Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazolopyridines in Oncology

The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable propensity for binding to the ATP-pocket of protein kinases.[1] This characteristic has positioned pyrazolopyridine derivatives as promising candidates for targeted cancer therapy.[2] Their structural similarity to purines allows them to act as competitive inhibitors of kinases, which are crucial enzymes that regulate a multitude of cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several pyrazolopyridine-based kinase inhibitors have already gained FDA approval or are in late-stage clinical trials, underscoring the clinical significance of this class of compounds.[2] This application note provides a comprehensive guide for researchers to assess the anti-proliferative activity of novel pyrazolopyridine compounds, with a focus on robust and reproducible in vitro assays. We will delve into the mechanistic basis of their action, provide detailed, field-proven protocols, and offer insights into data interpretation.

Mechanism of Action: Targeting Aberrant Kinase Signaling

A predominant mechanism by which pyrazolopyridine compounds exert their anti-proliferative effects is through the inhibition of receptor tyrosine kinases (RTKs).[1] One such critical RTK is the mesenchymal-epithelial transition factor (c-Met). The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a pivotal role in normal cellular function; however, their aberrant activation is a key driver in the development and progression of numerous cancers.[3] Overexpression or mutation of c-Met leads to the constitutive activation of downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT pathways, which in turn promote uncontrolled cell growth, proliferation, invasion, and metastasis.[3][4]

Pyrazolopyridine derivatives have been specifically designed to target the ATP-binding site of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[1] This targeted inhibition effectively blocks the oncogenic signals, leading to a cytostatic or cytotoxic effect on cancer cells.

Diagram of the c-Met Signaling Pathway and the Inhibitory Action of Pyrazolopyridine Compounds

Caption: Inhibition of the c-Met signaling pathway by pyrazolopyridine compounds.

Experimental Protocols for Assessing Anti-proliferative Activity

To robustly evaluate the anti-proliferative potential of novel pyrazolopyridine compounds, a multi-assay approach is recommended. Here, we provide detailed protocols for three standard assays: the Sulforhodamine B (SRB) assay, the MTT assay, and the Colony Formation Assay.

Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the aminoxanthene dye, sulforhodamine B.[5] This assay is less susceptible to interference from compounds that affect cellular metabolism, offering a reliable measure of cell density.

Experimental Workflow:

SRB_Workflow start Start cell_seeding 1. Seed cells in a 96-well plate start->cell_seeding treatment 2. Treat with pyrazolopyridine compounds (24-72h) cell_seeding->treatment fixation 3. Fix cells with cold 10% Trichloroacetic Acid (TCA) treatment->fixation staining 4. Stain with 0.4% SRB solution fixation->staining washing 5. Wash with 1% acetic acid to remove unbound dye staining->washing solubilization 6. Solubilize bound dye with 10 mM Tris base washing->solubilization readout 7. Measure absorbance at 510-540 nm solubilization->readout end End readout->end

Caption: Step-by-step workflow of the SRB assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazolopyridine compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for the desired treatment period (typically 48-72 hours).

  • Cell Fixation:

    • Carefully remove the medium.

    • Gently add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[6][7]

    • Incubate at 4°C for at least 1 hour.

  • Staining:

    • Remove the TCA and wash the plates five times with slow-running tap water.

    • Allow the plates to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[6]

    • Allow the plates to air dry completely.

  • Solubilization and Readout:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[5]

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm or 540 nm using a microplate reader.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a widely used colorimetric assay that measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[8][9] This reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, and serves as an indicator of cell viability.[9]

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the SRB protocol.

  • MTT Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ incubator, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Readout:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

Colony Formation Assay: Evaluating Long-Term Proliferative Capacity

The colony formation assay, or clonogenic assay, is a long-term assay that assesses the ability of a single cell to undergo unlimited division and form a colony.[10] It is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[11]

Detailed Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate. The optimal seeding density should be determined empirically for each cell line.

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazolopyridine compounds for a defined period (e.g., 24 hours).

    • After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Growth:

    • Incubate the plates for 1-3 weeks, allowing colonies to form.[11] The medium should be changed every 2-3 days.

  • Fixation and Staining:

    • When colonies in the control wells are of a sufficient size (at least 50 cells), remove the medium and wash the wells with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 20-30 minutes.[11]

  • Quantification:

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (a cluster of ≥50 cells) in each well.

Data Analysis and Interpretation

The primary output of the SRB and MTT assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%. The IC₅₀ value is a key indicator of the potency of the compound. For the colony formation assay, the results are typically expressed as the plating efficiency and the surviving fraction.

Data Presentation: Representative Anti-proliferative Activity of Pyrazolopyridine Compounds

Compound IDTarget KinaseCell LineAssayIC₅₀ (µM)
5a c-MetHepG-2MTT3.42 ± 1.31
5b c-MetHepG-2MTT3.56 ± 1.5
10b c-MetMCF-7MTT8.13 ± 0.4
10b c-MetHCT-116MTT9.36 ± 0.45
Erlotinib EGFRHepG-2MTT8.19 ± 0.40

Conclusion

This application note provides a framework for the systematic evaluation of the anti-proliferative activity of pyrazolopyridine compounds. By employing a combination of short-term viability assays (SRB and MTT) and a long-term clonogenic assay, researchers can obtain a comprehensive understanding of the cytotoxic and cytostatic potential of their novel compounds. A thorough understanding of the underlying mechanism of action, such as the inhibition of key signaling pathways like c-Met, is crucial for the rational design and development of the next generation of targeted cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile and its derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established literature to help you navigate the complexities of this synthesis and improve your experimental outcomes.

Section 1: Foundational Synthetic Strategies

The synthesis of the pyrazolo[4,3-b]pyridine core can be approached from several angles, primarily involving the construction of the pyrazole ring onto a pre-existing pyridine scaffold or vice-versa.[1] A robust and frequently employed strategy begins with functionalized pyridines, such as 2-chloro-3-nitropyridines, which serve as versatile electrophilic partners for building the fused pyrazole ring.

A common synthetic pathway involves a sequence of nucleophilic aromatic substitution (SNAr) followed by a cyclization reaction, such as a modified Japp-Klingemann reaction.[1][2] This approach offers operational simplicity and access to a variety of substituted analogs.

Workflow: Synthesis via SNAr and Japp-Klingemann Cyclization

cluster_0 Phase 1: S(N)Ar Reaction cluster_1 Phase 2: Cyclization Start 2-Chloro-5-cyano-3-nitropyridine Reagent1 Ethyl 2-acetyl-3-oxobutanoate + Base (e.g., DBU) Intermediate1 Pyridin-2-yl Keto Ester Intermediate Reagent1->Intermediate1 Formation of C-C bond Reagent2 Arenediazonium Tosylate Intermediate2 Azo-coupled Hydrazone Intermediate1->Intermediate2 One-Pot Transition Reagent2->Intermediate2 Japp-Klingemann Reaction Reagent3 Base (e.g., Pyrrolidine) FinalProduct This compound Derivative Reagent3->FinalProduct Annulation & Deacylation

Caption: High-level workflow for pyrazolo[4,3-b]pyridine synthesis.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My overall yield is consistently low (<30%). What are the most common culprits?

A1: Low yields in multi-step heterocyclic synthesis can typically be traced to one of three areas: purity of reagents, reaction conditions, or product degradation/side reactions.

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your starting pyridine or β-ketoester can inhibit the reaction or lead to intractable side products.[3]

    • Recommendation: Always verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them by column chromatography or recrystallization before use.[3]

  • Reaction Conditions:

    • Base Selection: The choice of base is crucial. Strong inorganic bases like NaOH or MeONa can cause hydrolysis of the nitrile or ester functionalities, leading to significant yield loss. Milder, non-nucleophilic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DABCO (1,4-Diazabicyclo[2.2.2]octane) are often superior for the initial SNAr step.[1]

    • Temperature Control: Suboptimal temperature can result in an incomplete reaction or promote the formation of side products. It is essential to optimize the temperature for both the SNAr and the cyclization steps. While some reactions proceed at room temperature, many require heating to go to completion.[3]

  • Side Reactions: In the Japp-Klingemann step, an unusual C-N migration of an acetyl group has been observed, leading to an isomeric byproduct.[1] This side reaction can become significant under certain conditions, complicating purification and reducing the yield of the desired product.

Q2: My TLC shows multiple spots after the cyclization step, and they are difficult to separate. What are they likely to be?

A2: This is a common and frustrating issue. The spots could be unreacted starting material, the desired product, regioisomers, or other byproducts.

  • Regioisomers: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazoles, especially when using unsymmetrical starting materials.[4] While the Japp-Klingemann route is generally regioselective, deviations can occur.

  • Byproducts from Side Reactions: As mentioned, side reactions like acetyl group migration can produce structurally similar isomers that are difficult to separate.[1] Incomplete deacylation during the final annulation step can also leave behind an acetylated intermediate.

  • Troubleshooting & Separation:

    • Reaction Monitoring: Use LC-MS to identify the mass of the major spots. This can help distinguish between starting material, product, and potential dimers or byproducts.

    • Column Chromatography: This is the most effective method for separation. A systematic approach to eluent selection is key. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase polarity. For highly polar pyrazolopyridines, a Dichloromethane/Methanol gradient may be more effective.[3]

Q3: The final cyclization/annulation step is sluggish or incomplete. How can I drive it to completion?

A3: An inefficient cyclization is a major bottleneck. The key is to optimize the conditions to favor the intramolecular annulation.

  • Solvent Choice: The solvent plays a critical role in solubility and reaction kinetics.[3] Protic solvents like ethanol can participate in the reaction, while aprotic polar solvents like DMF or DMSO are often used to achieve higher temperatures and better solubility.

  • Catalyst/Base: The final ring-closing step is often promoted by a base. If a milder base like pyrrolidine isn't effective, a slightly stronger, non-nucleophilic base might be required.[1] In some syntheses of related heterocycles, Lewis acids like ZrCl4 have been used to catalyze the cyclization, which can be an alternative to explore.[5]

  • Water Scavenging: Ensure the reaction is run under anhydrous conditions. Any moisture can interfere with the base and hinder the reaction. Using freshly distilled solvents and running the reaction under an inert atmosphere (N2 or Ar) is recommended.

Troubleshooting Decision Tree

Start Low Yield or Complex Mixture? Purity Check Starting Material Purity (NMR, LC-MS) Start->Purity Yes Conditions Review Reaction Conditions Purity->Conditions Purity OK Impure Impure Materials Detected Purity->Impure Impure Purification Optimize Purification Protocol Conditions->Purification Conditions OK Temp Temperature Optimized? Conditions->Temp PurifySM Purify SMs (Column, Recrystallization) Then, Rerun Reaction Impure->PurifySM Base Base Appropriate? (Avoid harsh nucleophiles) Temp->Base Yes Solvent Solvent Anhydrous & Appropriate? Base->Solvent Yes TLC Analyze TLC/LC-MS Spots Multiple Close Spots? TLC->Spots Gradient Optimize Chromatography Gradient (e.g., slow gradient, different solvent system) Spots->Gradient Yes

Caption: A decision tree for troubleshooting low-yield synthesis.

Section 3: Detailed Experimental Protocol

The following is a representative protocol adapted from established methods for the synthesis of a 1-aryl-1H-pyrazolo[4,3-b]pyridine core.[1][2] This should be adapted based on the specific substitution pattern of your target molecule.

Objective: Synthesize an Ethyl 1-aryl-5-cyano-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivative.

Step 1: Synthesis of Pyridin-2-yl Keto Ester Intermediate

  • To a solution of 2-chloro-5-cyano-3-nitropyridine (1.0 eq) in anhydrous acetonitrile, add ethyl 2-acetyl-3-oxobutanoate (1.1 eq).

  • Add DBU (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at 50 °C for 4-6 hours, monitoring by TLC until the starting pyridine is consumed.

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.

Step 2: One-Pot Japp-Klingemann Reaction and Cyclization

  • Dissolve the crude keto ester intermediate from Step 1 in a mixture of acetonitrile and acetic acid (3:1).

  • Add the appropriate arenediazonium tosylate salt (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Add pyrrolidine (2.0 eq) to the mixture and heat to 60-70 °C for 1 hour to facilitate cyclization and deacylation.

  • Monitor the formation of the final product by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with saturated NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent and purify the crude product by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient) to afford the target this compound derivative.

Section 4: Data & Optimization Tables

The selection of reagents and conditions can dramatically impact the reaction outcome. The following table summarizes key optimization parameters based on literature precedents.

ParameterCondition ACondition BExpected Outcome & RationaleReference
Base (SNAr) NaOHDBUDBU is preferred. NaOH can cause hydrolysis of the nitrile and/or ester groups, leading to unwanted carboxylic acid byproducts and lower yields. DBU is a strong, non-nucleophilic base that cleanly promotes the SNAr reaction.[1]
Cyclization Catalyst Acetic AcidPyrrolidinePyrrolidine is effective. It acts as a base to facilitate the final deacylation and ring-closing annulation step in a one-pot manner following the initial azo-coupling.[1]
Reaction Mode Step-wise isolationOne-potOne-pot is often more efficient. Combining the azo-coupling, deacylation, and cyclization steps reduces handling losses and can improve overall yield. However, step-wise synthesis may be necessary if intermediates are unstable or if purification is challenging.[1][2]
Temperature Room Temperature60-80 °CHeating is often required. While the initial SNAr may proceed at RT, the cyclization step typically requires thermal energy to overcome the activation barrier for annulation, driving the reaction to completion.[3][5]

References

Technical Support Center: Troubleshooting Multicomponent Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for multicomponent pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who leverage the power of multicomponent reactions (MCRs) to build pyrazole scaffolds. Pyrazoles are a cornerstone of modern drug discovery, found in flagship pharmaceuticals like Celebrex and Viagra[1]. MCRs offer an elegant and efficient route to these vital heterocycles, valued for their step and atom economy[2][3][4].

However, the convergence of three or more reactants in a single pot, while powerful, can also lead to complex challenges, from low yields to intractable product mixtures. This guide provides in-depth, field-tested insights in a direct Q&A format to help you diagnose and resolve common experimental hurdles.

Core Troubleshooting Guide

This section addresses the most frequent issues encountered during multicomponent pyrazole synthesis. Each answer delves into the underlying chemical principles to empower you to make informed decisions.

Problem Area 1: Low or No Product Yield

Q1: My reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?

A1: A low or nonexistent yield in a multicomponent pyrazole synthesis typically points to one of three areas: the integrity of your starting materials, the reaction conditions, or the efficacy of the catalyst. A systematic approach is crucial for diagnosis.

First, verify the quality of your reagents. Hydrazine derivatives can be sensitive to air and moisture. 1,3-dicarbonyl compounds may exist in varying keto-enol tautomeric forms, which can affect reactivity. Aldehydes, another common component, are prone to oxidation. It is recommended to use freshly distilled or purified reagents if their quality is in doubt.

Next, scrutinize your reaction conditions. The initial condensation and subsequent cyclization steps can be highly sensitive to temperature and solvent. An insufficient temperature may prevent the reaction from overcoming the activation energy, while excessive heat can lead to decomposition or side reactions[5]. Solvent choice is also critical; it must be inert to the reagents and capable of dissolving all components and key intermediates.

Finally, evaluate your catalyst. Many MCRs for pyrazole synthesis rely on acid or base catalysis to facilitate condensation and cyclization[6]. If you are using a solid-supported or heterogeneous catalyst, ensure it has not been poisoned or deactivated from previous use. For homogeneous catalysts, confirm the correct loading is being used.

Below is a logical workflow to guide your troubleshooting process.

TroubleshootingWorkflow start Low or No Yield reagents Step 1: Verify Reagent Quality start->reagents Is purity confirmed? Are they fresh? conditions Step 2: Assess Reaction Conditions reagents->conditions Yes catalyst Step 3: Check Catalyst Activity conditions->catalyst Yes outcome Systematic Optimization catalyst->outcome All checks passed

Caption: A stepwise diagnostic workflow for low-yield reactions.

Problem Area 2: Poor Selectivity & Side Product Formation

Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my pyrazole synthesis?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine[7][8]. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions[5][8].

  • Electronic Effects: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The more electrophilic carbonyl is typically attacked preferentially. For instance, in a 1-aryl-3-trifluoromethyl-1,3-dione, the carbonyl adjacent to the electron-withdrawing trifluoromethyl group is significantly more electrophilic and will be the primary site of attack.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway. The substituted nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl group[5].

  • Reaction Conditions (pH and Solvent): This is often the most powerful tool for controlling regioselectivity.

    • pH Control: Under acidic conditions, the terminal -NH2 group of the hydrazine is more nucleophilic, whereas under basic conditions, the substituted -NHR group can be deprotonated and become the more aggressive nucleophile. This can sometimes reverse the regioselectivity[8].

    • Solvent Choice: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and solvate intermediates differently. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity compared to standard solvents like ethanol[7]. This is attributed to the ability of these solvents to form strong hydrogen bonds, which can modulate the reactivity of the carbonyl groups.

The diagram below illustrates how an unsymmetrical 1,3-dicarbonyl can lead to two different products.

Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1_CO R1-(C=O) CH2 -CH2- R2_CO (C=O)-R2 Hydrazine R3-NH-NH2 Attack1 Attack at C(R1) Hydrazine->Attack1 More electrophilic C Less hindered C Attack2 Attack at C(R2) Hydrazine->Attack2 Less electrophilic C More hindered C IsomerA Regioisomer A Attack1->IsomerA IsomerB Regioisomer B Attack2->IsomerB

Caption: Regioselectivity in pyrazole synthesis from unsymmetrical diketones.

Q3: My analytical data shows significant side products. What are the common byproducts and how can I minimize them?

A3: Side product formation often arises from incomplete reactions or competing reaction pathways. In a typical three-component reaction involving a hydrazine, a 1,3-dicarbonyl, and an aldehyde, several byproducts are possible:

  • Hydrazone Formation: The hydrazine can condense with the aldehyde or one of the dicarbonyl groups to form a stable hydrazone that fails to cyclize. This is often favored if the cyclization step has a high activation barrier.

  • Knoevenagel Adduct: The aldehyde and the 1,3-dicarbonyl can undergo a Knoevenagel condensation, especially under basic conditions, to form an α,β-unsaturated dicarbonyl compound.

  • Michael Adducts: The 1,3-dicarbonyl can act as a nucleophile in a Michael addition to the Knoevenagel adduct, leading to complex oligomeric impurities.

Minimization Strategies:

  • Control Stoichiometry: Ensure precise stoichiometry. An excess of any one component can push the reaction towards a competing pathway.

  • Order of Addition: Sometimes, the order in which reagents are added matters. For example, pre-mixing the dicarbonyl and aldehyde before adding the hydrazine might favor the Knoevenagel/Michael pathway. Adding the hydrazine first may be preferable.

  • Catalyst Choice: The choice of catalyst can be critical. For example, some Lewis acids may preferentially activate the aldehyde for Knoevenagel condensation, while others might better facilitate the initial hydrazine condensation[9].

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize side reactions, which typically have higher activation energies than the desired pathway[10].

Reaction Optimization Parameters

Optimizing a multicomponent reaction requires a careful balance of several variables. The following table summarizes common choices for catalysts and solvents.

ParameterCommon ChoicesRationale & ConsiderationsSupporting Sources
Catalyst Acids: Acetic Acid, HCl, Sc(OTf)₃, Iodine, Nano-ZnOPro-tonates carbonyl oxygen, increasing electrophilicity for nucleophilic attack. Lewis acids can coordinate to carbonyls.[6][11]
Bases: Piperidine, Et₂NH, Sodium AcetatePromotes enolate formation from the 1,3-dicarbonyl and can catalyze Knoevenagel condensation steps.[2]
Heterogeneous: Montmorillonite K10, Silica Sulfuric AcidSimplifies purification (catalyst can be filtered off) and often allows for catalyst recycling, aligning with green chemistry principles.[2][6]
Solvent Protic: Ethanol, Water, TFE, HFIPCan participate in hydrogen bonding, stabilizing intermediates and transition states. Ethanol is a common, inexpensive choice. Water is a green solvent option. Fluorinated alcohols (TFE, HFIP) can dramatically improve regioselectivity.[4][7]
Aprotic Polar: DMF, DMSOHigh boiling points allow for higher reaction temperatures. Good at solvating a wide range of reagents.[12]
Solvent-Free Environmentally friendly ("green") approach. Often requires thermal or microwave assistance. Can lead to very clean reactions with simple workup.[6]
Key Experimental Protocols

Protocol 1: General Three-Component Synthesis of a Polysubstituted Pyrazole

This protocol provides a general method for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone, a hydrazine, and an aldehyde, adapted from common literature procedures[2][11].

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-diketone (1.0 eq), the aldehyde (1.0 eq), and ethanol (15 mL).

  • Catalyst Addition: Add the catalyst (e.g., 5-10 mol% of piperidine or a few drops of glacial acetic acid).

  • Hydrazine Addition: Begin stirring the mixture and add the substituted hydrazine (1.0 eq) dropwise over 5 minutes. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If no precipitate forms or if the filtered solid is impure, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Product Purification by Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) and adding silica gel. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass chromatography column with silica gel using the desired eluent system (determined by TLC analysis). A typical starting eluent for pyrazoles is 95:5 Hexane:Ethyl Acetate.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole.

References

Technical Support Center: Purification of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The unique electronic properties of the pyrazolopyridine scaffold, combined with the electron-withdrawing nitrile group, can present specific challenges during purification. This document will address these challenges in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower you to optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks I should perform on my crude this compound before attempting purification?

A1: Before proceeding with any purification technique, a preliminary analysis of your crude material is crucial for devising an effective strategy.

  • Visual Inspection: Observe the color and consistency of your crude product. Dark coloration may indicate the presence of polymeric or oxidized impurities.

  • Solubility Testing: Test the solubility of a small amount of your crude product in a range of common laboratory solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetone, and water)[1]. This will be invaluable for selecting appropriate solvents for chromatography and recrystallization.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for assessing the complexity of your crude mixture.[2]

    • Solvent System Screening: Develop a TLC method to achieve good separation between your product and impurities. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). An ideal Rf value for your product is typically between 0.3 and 0.5 for effective column chromatography separation.[3]

    • Visualization: this compound, with its aromatic system, should be visible under UV light (254 nm).[4] For non-UV active impurities, consider using a chemical stain such as potassium permanganate or p-anisaldehyde.[4][5]

  • 1H NMR of the Crude Material: A proton NMR of the crude product can provide a wealth of information about the major components and the nature of the impurities, such as unreacted starting materials or common side products.

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary method for purifying this compound. However, its polar nature can lead to challenges.

Q2: My compound is streaking or tailing on the silica gel TLC plate and column. What is causing this and how can I fix it?

A2: Peak tailing is a common issue with nitrogen-containing heterocycles on silica gel. The primary cause is the interaction of the basic nitrogen atoms in the pyrazolopyridine ring with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to non-ideal adsorption/desorption kinetics.

Solutions:

  • Deactivation of Silica Gel: Add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) at a concentration of 0.5-2% (v/v) is a common choice.[6][7] The triethylamine will preferentially interact with the acidic silanol groups, masking them from your compound and leading to more symmetrical peaks.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

    • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic grades. For a basic compound like this, neutral or basic alumina can be an excellent alternative to silica gel.[6]

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be very effective.[3][6] In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol) and the separation is based on hydrophobic interactions.

Q3: I am not getting good separation between my product and a closely-eluting impurity. How can I improve the resolution?

A3: Improving resolution in column chromatography requires a systematic approach to optimizing the separation conditions.

  • Solvent System Optimization:

    • Fine-tune Polarity: Small adjustments to the ratio of your polar and non-polar solvents can have a significant impact on separation.

    • Try Different Solvents: If a hexane/ethyl acetate system is not working, consider other solvent combinations. For example, dichloromethane/methanol or toluene/acetone can offer different selectivities.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to resolve closely-eluting compounds.[7] Start with a low polarity mobile phase and slowly increase the proportion of the more polar solvent.

  • Column Parameters:

    • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide column.

    • Silica Gel Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) will increase the surface area and improve separation efficiency.[8]

Experimental Protocol: Deactivating Silica Gel for Flash Chromatography

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Pack the column with the slurry as you normally would.

  • Flush the packed column with one to two column volumes of your initial mobile phase (containing 1% triethylamine) before loading your sample.

  • Proceed with loading your sample and running the column with an eluent containing 1% triethylamine.

Visualization of the Workflow:

G cluster_prep Column Preparation cluster_chrom Chromatography prep_slurry Prepare silica slurry in non-polar solvent add_tea Add 1% Triethylamine prep_slurry->add_tea pack_column Pack column with slurry add_tea->pack_column flush_column Flush with 1-2 column volumes of mobile phase pack_column->flush_column load_sample Load crude sample flush_column->load_sample elute Elute with solvent system containing 1% Triethylamine load_sample->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze

Caption: Workflow for flash chromatography with deactivated silica gel.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, but finding the right conditions can be challenging.

Q4: I'm having trouble finding a suitable solvent for recrystallization. My compound is either too soluble or not soluble enough.

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solution: Use a Two-Solvent System

When a single solvent doesn't work, a binary solvent system is often the solution.[1][9] This involves a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

Common Recrystallization Solvent Pairs:

Good SolventPoor SolventPolarity Difference
EthanolWaterHigh
AcetoneHexanesHigh
Ethyl AcetateHexanesMedium
DichloromethaneHexanesMedium
TolueneHexanesLow

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve your crude this compound in the minimum amount of the "good" solvent at its boiling point.

  • While the solution is still hot, add the "poor" solvent dropwise until you observe persistent turbidity (cloudiness).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.

Solutions:

  • Use a more dilute solution: Add more of the "good" solvent before adding the "poor" solvent.

  • Slower cooling: Allow the solution to cool very slowly to encourage crystal nucleation. You can insulate the flask to slow down the cooling rate.

  • Change the solvent system: Try a different pair of solvents. Sometimes, a solvent system with a lower boiling point can prevent oiling out.

  • Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.

Logical Flow for Recrystallization Troubleshooting:

G cluster_solutions Troubleshooting Steps start Attempt Recrystallization oiling_out Compound Oils Out? start->oiling_out crystals_form Crystals Form? start->crystals_form oiling_out->crystals_form No dilute Use more 'good' solvent oiling_out->dilute Yes no_crystals No Crystals Form crystals_form->no_crystals No pure_product Pure Product Obtained crystals_form->pure_product Yes scratch Scratch inner surface of flask no_crystals->scratch slow_cool Cool solution more slowly dilute->slow_cool seed Seed with a pure crystal slow_cool->seed change_solvent Try a different solvent system seed->change_solvent refrigerate Place in refrigerator/ice bath scratch->refrigerate refrigerate->change_solvent

Caption: Decision-making workflow for troubleshooting recrystallization.

Alternative and Confirmatory Techniques

Q6: I've tried column chromatography and recrystallization, but my compound is still not pure. What other options do I have?

A6: If standard methods are insufficient, you may need to consider alternative or combined approaches.

  • Acid-Base Extraction: The pyrazolopyridine ring system is basic and can be protonated. You can potentially use an acid-base extraction to remove non-basic impurities.

    • Dissolve the crude material in an organic solvent like dichloromethane.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Neutralize the aqueous layer with a base (e.g., NaHCO3 or NaOH) to precipitate your product.

    • Extract your product back into an organic solvent, dry, and concentrate.

  • Preparative TLC or HPLC: For small quantities or very difficult separations, preparative thin-layer chromatography (prep TLC) or preparative high-performance liquid chromatography (prep HPLC) can be used to isolate the pure compound. Reversed-phase preparative HPLC is often effective for polar compounds.[10]

References

Technical Support Center: Catalyst Selection for Efficient Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst selection and reaction optimization in the synthesis of this important heterocyclic scaffold. Here, we provide troubleshooting guidance and frequently asked questions in a direct Q&A format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of pyrazolo[4,3-b]pyridines, offering step-by-step solutions and the rationale behind them.

Issue 1: Low or No Product Yield

Question: I am attempting a synthesis of a pyrazolo[4,3-b]pyridine derivative, but I am observing very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low yields are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is critical as impurities can inhibit the catalyst or lead to side reactions.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, recrystallize or purify them before use.

  • Catalyst Selection and Loading: The choice and amount of catalyst are paramount for reaction efficiency.[1]

    • Recommendation: A catalyst screen is advisable. While traditional acid catalysts like acetic acid are common, consider exploring Lewis acids (e.g., ZrCl₄) or solid-supported catalysts like amorphous carbon-supported sulfonic acid (AC-SO₃H).[1] The optimal catalyst loading is also crucial; for instance, with AC-SO₃H, 5 mg has been reported as an effective amount.[1]

  • Solvent Effects: The solvent influences reactant solubility and reaction kinetics.[1]

    • Recommendation: Perform a solvent screen. Ethanol is a widely used solvent.[1] However, for certain reactions, solvent-free conditions at elevated temperatures have resulted in high yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can result in incomplete reactions or product degradation.[1]

    • Recommendation: Optimize the reaction temperature. Some syntheses proceed at room temperature, while others necessitate heating.[1] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring may lead to premature or delayed quenching of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization method for these aromatic compounds.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is yielding a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a known challenge, particularly with unsymmetrical starting materials.[1]

  • Controlling Regioselectivity:

    • Steric and Electronic Effects: The regioselectivity is often governed by the steric and electronic properties of the substituents on your starting materials. For instance, in reactions involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react with the exocyclic amino group of the aminopyrazole.[1]

    • Reaction Conditions: The choice of catalyst and solvent can influence regioselectivity. It is highly recommended to consult the literature for analogous transformations to your target molecule.[1]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common technique for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[1]

    • Recrystallization: If the regioisomers exhibit different solubilities in a specific solvent system, fractional recrystallization can be a highly effective purification method.[1]

Issue 3: Difficulty with Product Purification

Question: I have successfully synthesized my target pyrazolo[4,3-b]pyridine, but I am struggling with its purification. What are some effective strategies?

Answer: The purification of pyrazolo[4,3-b]pyridines can be challenging due to their polarity and the presence of co-eluting byproducts.[1]

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products. Experiment with a range of solvents to identify one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is a commonly used solvent for the recrystallization of these compounds.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most frequently used stationary phase.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[1]

  • Work-up Procedure: A thorough work-up is crucial for removing catalysts and inorganic salts before chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of catalysts used for pyrazolo[4,3-b]pyridine synthesis, and what are their pros and cons?

A1: Several classes of catalysts are employed, each with its own advantages and disadvantages.

Catalyst ClassExamplesProsCons
Brønsted Acids Acetic acid, p-Toluenesulfonic acid (pTSA)Readily available, inexpensive.Can require harsh conditions, may lead to side reactions.
Lewis Acids ZrCl₄, BF₃·OEt₂Can be highly effective, may offer improved regioselectivity.Moisture sensitive, can be difficult to handle.
Palladium Catalysts Pd(OAc)₂, Pd(PPh₃)₄High efficiency, good functional group tolerance, applicable for cross-coupling strategies.[2]Costly, potential for metal contamination in the final product.
Copper Catalysts Copper(II) acetylacetonate, Copper(II) oxide nanoparticlesMilder reaction conditions, can provide high yields.[3][4]Can be sensitive to ligands and reaction conditions.
Solid-Supported & Heterogeneous Catalysts Amorphous carbon-supported sulfonic acid (AC-SO₃H), Magnetic nanoparticlesEasily recoverable and reusable, environmentally friendly.May have lower activity compared to homogeneous catalysts.

Q2: How do I set up a catalyst screening experiment?

A2: A systematic approach is key to efficiently identifying the optimal catalyst.

  • Select a Representative Set of Catalysts: Choose a diverse range of catalysts from the classes mentioned above (e.g., a Brønsted acid, a Lewis acid, a palladium catalyst, and a copper catalyst).

  • Standardize Reaction Conditions: For the initial screen, keep all other parameters constant (e.g., solvent, temperature, reactant concentrations, and reaction time).

  • Small-Scale Reactions: Perform the reactions on a small scale to conserve starting materials.

  • Monitor and Analyze: Monitor the progress of each reaction by TLC or LC-MS. Upon completion, determine the yield of the desired product for each catalyst.

  • Optimization: Once the most promising catalyst class is identified, you can further optimize the reaction by screening different ligands (for transition metals), catalyst loading, solvents, and temperatures.

Q3: What is the role of microwave irradiation in pyrazolo[4,3-b]pyridine synthesis?

A3: Microwave irradiation can be a powerful tool for accelerating reaction rates and improving yields. It facilitates rapid and uniform heating of the reaction mixture, which can lead to shorter reaction times and cleaner reactions by minimizing the formation of byproducts.[5] For example, palladium-catalyzed syntheses of pyrazolo[3,4-b]pyridines have been shown to be highly efficient under microwave irradiation in solvent-free conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Three-Component Synthesis

  • To an array of microwave vials, add the aldehyde (0.5 mmol), the active methylene compound (0.5 mmol), and the aminopyrazole (0.5 mmol).

  • To each vial, add the selected catalyst (e.g., 10 mol% of a Lewis acid, 5 mol% of a palladium catalyst, or 20 mg of a solid-supported catalyst).

  • Add the chosen solvent (2 mL).

  • Seal the vials and place them in a microwave reactor.

  • Heat the reactions to the desired temperature (e.g., 120 °C) for a set time (e.g., 30 minutes).

  • After cooling, quench the reactions and analyze the crude reaction mixtures by LC-MS to determine the relative yield of the desired product.

Protocol 2: General Procedure for ZrCl₄-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

This protocol is adapted from a literature procedure.[1]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the mixture in vacuo.

  • Extract the product with an organic solvent (e.g., CHCl₃), wash with water and brine, dry over Na₂SO₄, and purify by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start Initial Assessment cluster_screen Catalyst Screening cluster_optimize Optimization cluster_analysis Analysis & Scale-up start Define Target Pyrazolo[4,3-b]pyridine screen Screen Catalyst Classes: - Brønsted Acids - Lewis Acids - Palladium Catalysts - Copper Catalysts - Heterogeneous Catalysts start->screen Literature Review optimize Optimize Reaction Conditions: - Catalyst Loading - Solvent - Temperature - Reaction Time screen->optimize Promising Catalyst Identified analysis Analyze Yield & Purity (TLC, LC-MS, NMR) optimize->analysis Optimized Conditions Found analysis->optimize Low Yield/Purity scaleup Scale-up Synthesis analysis->scaleup >80% Purity

Caption: A general workflow for catalyst selection and optimization.

Troubleshooting_Decision_Tree cluster_purity Starting Materials cluster_conditions Reaction Conditions cluster_monitoring Monitoring start Low or No Yield purity_check Check Purity of Reactants start->purity_check purify Purify/Recrystallize Starting Materials purity_check->purify Impurities Detected catalyst_screen Screen Different Catalysts purity_check->catalyst_screen Purity Confirmed solvent_screen Screen Solvents catalyst_screen->solvent_screen temp_time_opt Optimize Temperature & Time solvent_screen->temp_time_opt tlc_check Monitor by TLC temp_time_opt->tlc_check

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Enhancing the Aqueous Solubility of Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolopyridine Solubility Challenge

Pyrazolopyridines are a privileged scaffold in modern drug discovery, forming the core of numerous inhibitors targeting kinases and other key proteins. Their rigid, planar structure is often crucial for high-affinity binding but simultaneously contributes to high crystal lattice energy and low aqueous solubility. This frequently results in poor absorption, low bioavailability, and challenges in developing viable formulations for both in vitro assays and in vivo studies.

This guide provides a comprehensive, question-and-answer-based resource for researchers encountering solubility issues with pyrazolopyridine derivatives. It moves beyond simple protocols to explain the underlying physicochemical principles, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Foundational Troubleshooting & Initial Assessment

Q1: My pyrazolopyridine derivative shows minimal solubility in aqueous buffers. What are the likely underlying causes?

A1: The poor solubility of pyrazolopyridine derivatives typically stems from a combination of factors related to their inherent molecular structure:

  • High Crystallinity: The planar and rigid nature of the fused ring system promotes efficient molecular packing in the solid state. This results in a highly stable crystal lattice with strong intermolecular forces (e.g., π-π stacking) that require significant energy to overcome during dissolution.

  • Low Polarity & High Lipophilicity: Many pyrazolopyridine scaffolds are decorated with lipophilic (hydrophobic) functional groups to achieve potent target engagement. This increases the compound's affinity for non-polar environments and reduces its favorable interactions with water molecules.

  • Lack of Ionizable Groups: If the derivative lacks readily ionizable acidic or basic functional groups within the physiological pH range (approx. 1.2 to 7.4), its solubility will not be significantly influenced by pH changes in the gastrointestinal tract, limiting a common avenue for solubility enhancement.[1]

  • High Molecular Weight: As molecules become larger, the surface area that must be solvated by water increases, often leading to a decrease in solubility.[2]

Q2: Before attempting to modify my compound or formulation, what is the best practice for accurately quantifying its solubility?

A2: Accurate measurement is critical. It establishes a baseline and allows you to quantify the success of any enhancement strategy. You should perform both kinetic and thermodynamic solubility measurements.

  • Kinetic Solubility: This measures the solubility of a compound from a solid DMSO stock solution upon addition to an aqueous buffer. It is a high-throughput method that reflects the likely scenario in early in vitro biological assays but can overestimate true solubility as it may lead to supersaturated, metastable solutions.

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by shaking an excess of the solid compound in the aqueous buffer for an extended period (typically 24-48 hours) until equilibrium is reached. This value is crucial for predicting in vivo dissolution behavior.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
  • Preparation: Add an excess amount of your solid pyrazolopyridine compound (e.g., 1-2 mg) to a small vial. Ensure the amount is more than you expect to dissolve.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the suspension to settle. Centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve prepared with the same compound.

  • Calculation: Back-calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Part 2: Strategic Approaches to Solubility Enhancement

The following sections detail the most effective strategies, organized from direct chemical modification of the Active Pharmaceutical Ingredient (API) to formulation-based approaches.

Diagram: Decision-Making Workflow for Solubility Enhancement

This diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy based on the properties of your pyrazolopyridine derivative.

G cluster_start cluster_eval Initial Evaluation cluster_chemmod Chemical Modification cluster_physmod Physical & Formulation Strategies cluster_formulation_options Start Start: Poorly Soluble Pyrazolopyridine Eval Ionizable Group Present? Start->Eval Salt Salt Formation Eval->Salt Yes Structure Structural Modification (Add Polar Groups) Eval->Structure No Formulation Formulation Approaches Salt->Formulation If salt is unstable or hygroscopic Prodrug Prodrug Synthesis Prodrug->Formulation Structure->Prodrug Cocrystal Co-Crystal Formation Structure->Cocrystal ASD Amorphous Solid Dispersion (ASD) Structure->ASD Cocrystal->Formulation ASD->Formulation CoSolvent Co-solvents Surfactants Formulation->CoSolvent Nano Nanosuspension Formulation->Nano Lipid Lipid-Based Systems (SEDDS) Formulation->Lipid

Caption: Decision tree for selecting a solubility enhancement strategy.

Q3: My pyrazolopyridine has a basic nitrogen. Is salt formation a viable strategy?

A3: Absolutely. Salt formation is one of the most effective and widely used methods for increasing the solubility of ionizable compounds.[3][4][5]

  • Mechanism: Pyrazolopyridine derivatives are often weakly basic due to the nitrogen atoms in the rings. By reacting this basic group with an acid, you can form a salt.[3] Salts are ionic and generally have much higher aqueous solubility than their corresponding neutral free base form. The process involves a proton transfer from an acidic counterion to the basic site on the API, creating a charged species that interacts more favorably with polar water molecules.[4][6]

  • The pKa Rule: For successful and stable salt formation, a general guideline is that the difference between the pKa of the basic drug and the pKa of the acidic counterion (ΔpKa = pKa_base - pKa_acid) should be greater than 2-3.[3][6] This ensures a high degree of ionization and a stable ionic bond.

  • Considerations: While effective, salt formation can introduce new challenges such as hygroscopicity (water uptake), altered stability, or disproportionation (conversion back to the free base).[4] Therefore, a salt screening study with various counterions is essential.

Experimental Protocol: Small-Scale Salt Screening
  • Solvent Selection: Dissolve your pyrazolopyridine free base in a suitable organic solvent (e.g., acetone, ethanol, or ethyl acetate) at a known concentration.

  • Counterion Addition: In separate vials, add a stoichiometric equivalent (1:1 molar ratio) of various pharmaceutically acceptable acidic counterions (e.g., HCl, HBr, mesylate, tosylate, sulfate, phosphate, citrate, tartrate).[3]

  • Precipitation/Crystallization: Agitate the mixtures at room temperature. If a precipitate forms, it is likely a salt. If not, try cooling the solution or using a solvent/anti-solvent system to induce crystallization.

  • Isolation & Drying: Isolate any resulting solids by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Characterization: Analyze the solids to confirm salt formation and assess properties:

    • Solubility: Perform a thermodynamic solubility test on each new salt form.

    • Physical Form: Use X-Ray Powder Diffraction (XRPD) to determine if the material is crystalline.

    • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the melting point, which should be distinct from the free base.[3]

Q4: My compound is neutral or I want to avoid salt formation. What are my options?

A4: For neutral compounds or when salt properties are suboptimal, several powerful formulation and particle engineering strategies are available.

  • Amorphous Solid Dispersions (ASDs): This is a highly effective method.

    • Mechanism: The crystalline form of the drug is converted into a high-energy amorphous state by molecularly dispersing it within a polymer matrix (e.g., PVP, HPMC, Soluplus®).[7][8] The amorphous form lacks a crystal lattice, so no lattice energy needs to be overcome for dissolution, leading to a significant increase in apparent solubility and dissolution rate.[7]

    • Preparation: Common methods include spray drying and hot-melt extrusion.[8][9]

  • Co-crystals:

    • Mechanism: Co-crystallization involves combining the API with a benign "co-former" molecule in a specific stoichiometric ratio within a crystal lattice.[10][11] The new crystal structure has different physicochemical properties, often leading to improved solubility.[10][11][12] Unlike salts, there is no proton transfer.[12] This is an excellent option for non-ionizable compounds.[10][12]

  • Particle Size Reduction (Nanonization):

    • Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solid.[13] By reducing the particle size to the sub-micron (nanometer) range, you dramatically increase the surface area, leading to a faster dissolution rate.[2][14] This creates nanosuspensions.[15]

    • Application: This is particularly useful for compounds in BCS Class II (low solubility, high permeability).[16]

Table: Comparison of Key Solubility Enhancement Techniques
TechniqueMechanismIdeal CandidateProsCons
Salt Formation Ionization of the API to form a more soluble salt.[4]Weakly acidic or basic pyrazolopyridines (ΔpKa > 2).[3]Significant solubility increase; well-established regulatory path.Risk of hygroscopicity, disproportionation, and instability.[4]
Solid Dispersions API is molecularly dispersed in a polymer carrier in an amorphous state.[7][8]Crystalline, poorly soluble compounds (BCS Class II/IV).[8]Dramatic increase in apparent solubility and dissolution rate.[7]Physically unstable (risk of recrystallization); requires specialized equipment.
Co-crystals Formation of a new crystalline structure with a neutral co-former.[10]Non-ionizable or poorly ionizable compounds.Improves solubility and other physical properties (e.g., stability, flow).[11]Co-former selection can be complex; potential for conversion in vivo.[17]
Nanosuspensions Increase in surface area by reducing particle size to the nanometer scale.[14]Compounds whose dissolution is rate-limiting for absorption (BCS Class II).[16]Enhances dissolution rate; applicable to many compounds.High energy process; risk of particle aggregation (requires stabilizers).

Part 3: Formulation-Based Solubilization

Q5: For my in vitro screening assays, I need a quick way to solubilize my compound. What excipients can I use?

A5: For preclinical and in vitro studies, formulation with solubilizing excipients is the most common and practical approach.

  • Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[18][19] Common examples include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycols (PEG 300, PEG 400)[18]

  • Surfactants (Surface Active Agents): Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic drug molecules in their core, increasing the apparent solubility of the drug.[18][20] Examples include:

    • Polysorbate 80 (Tween® 80)[18]

    • Cremophor® EL

    • Solutol® HS 15

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from water and increasing its solubility.[13][14][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Diagram: Mechanism of Micellar Solubilization

This diagram illustrates how surfactant molecules form a micelle to encapsulate a hydrophobic pyrazolopyridine derivative.

G Aqueous Environment (Water) cluster_micelle Micelle Structure Drug Pyrazolopyridine S1 S1->Drug Hydrophobic Tail Head Hydrophilic Head S1->Head S2 S2->Drug S3 S3->Drug S4 S4->Drug S5 S5->Drug S6 S6->Drug S7 S7->Drug S8 S8->Drug

Caption: Encapsulation of a drug molecule within a surfactant micelle.

References

Avoiding C-N migration rearrangement in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating and Avoiding C-N Migration Rearrangements

Welcome to the technical support center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity, specifically the undesired C-N migration rearrangement during pyrazole ring formation. Here, we move beyond simple protocols to explain the underlying mechanisms, provide robust troubleshooting strategies, and offer validated methods to ensure your synthesis yields the desired regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the C-N migration rearrangement.

Q1: What exactly is the C-N migration rearrangement in pyrazole synthesis?

A: The C-N migration is an undesired intramolecular rearrangement that occurs during certain types of pyrazole syntheses, most notably in the reaction of α-diazocarbonyl compounds with alkynes. This rearrangement leads to the formation of a constitutional isomer of the expected product, scrambling the substituent pattern on the pyrazole ring.

The generally accepted mechanism involves the initial 1,3-dipolar cycloaddition of the diazo compound to the alkyne, forming a spiro-pyrazolenine intermediate. From this intermediate, two competitive pathways exist:

  • Desired Pathway (e.g., Aryl Migration): The group at the carbon adjacent to the diazo-derived nitrogen (e.g., an aryl group) migrates to the neighboring carbon atom. A subsequent prototropic shift yields the thermodynamically stable, aromatic pyrazole. This typically leads to the 1,5-disubstituted product.

  • Undesired C-N Migration Pathway: The second substituent on the carbonyl carbon (e.g., an ester or another group) migrates to the adjacent nitrogen atom. This pathway results in a different regioisomer, often the 1,3-disubstituted product.[1]

The competition between these pathways is the root cause of isomeric mixtures.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_pathways Competitive Rearrangement Pathways cluster_products Products Start α-Diazoarylacetate + Alkyne Intermediate Spiro-Pyrazolenine Intermediate Start->Intermediate [3+2] Cycloaddition Desired Desired Pathway (Aryl Migration to Carbon) Intermediate->Desired [1,5]-Aryl Shift Undesired Undesired Pathway (C-N Migration of Ester Group) Intermediate->Undesired [1,5]-Ester Shift to N Product_Desired 1,5-Disubstituted Pyrazole (Major Product) Desired->Product_Desired Prototropic Shift Product_Undesired 1,3-Disubstituted Pyrazole (Minor Product) Undesired->Product_Undesired Aromatization

Figure 1. Competing pathways after cycloaddition leading to regioisomeric pyrazoles.
Q2: Which factors most significantly influence the C-N migration rearrangement?

A: The regiochemical outcome is a delicate balance of electronic, steric, and thermodynamic factors, often influenced by the reaction conditions. Understanding these can help you steer the reaction toward your desired product.

FactorInfluence on C-N MigrationRationale & Explanation
Migrating Group Aptitude High Groups with higher migratory aptitude (e.g., electron-rich aryl groups) will preferentially migrate to carbon, suppressing the C-N migration pathway. Less mobile groups (like esters) may be more prone to the C-N shift.
Temperature Variable Higher temperatures can sometimes favor the thermodynamically more stable product, but can also provide the activation energy for undesired pathways. In some systems, specific temperature control can be used to favor one isomer over another.[2]
Solvent Moderate Solvent polarity can influence the stability of charged intermediates or transition states. Fluorinated alcohols, for instance, have been shown to improve regioselectivity in some cases by modulating the protonation state of the reactants.[3]
Catalyst High The choice of catalyst (e.g., Lewis acids, transition metals) can dramatically alter the reaction pathway. For instance, silver-catalyzed reactions of ynones with hydrazines have shown high regioselectivity for 3-CF3-pyrazoles.[4]
Steric Hindrance Moderate Bulky substituents on the alkyne or the diazo compound can sterically disfavor one transition state over another, thereby influencing the ratio of the resulting isomers.
Troubleshooting Guide

This section provides solutions to specific experimental problems.

Q3: My NMR shows a mixture of products. How can I definitively confirm C-N migration and identify the major and minor regioisomers?

A: Differentiating regioisomers is critical and can be unambiguously achieved with a combination of 1D and 2D NMR techniques. Let's consider the example of a 1-phenyl-3-methyl-5-ethylpyrazole versus a 1-phenyl-5-methyl-3-ethylpyrazole.

Workflow for Isomer Identification:

  • ¹H NMR: Carefully integrate the signals. A mixture will show two distinct sets of signals for the pyrazole core and its substituents. The ratio of integrals will give you the isomer ratio.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons are highly sensitive to the substitution pattern. You will see a doubled set of signals for the pyrazole carbons in a mixture.

  • 2D NMR (The Confirmation Step):

    • NOESY (or ROESY): This is often the most conclusive experiment. Look for a Nuclear Overhauser Effect (NOE) correlation through space between the protons of the N1-substituent and the protons of the C5-substituent. In our example, an NOE between the ortho protons of the N1-phenyl group and the protons of the C5-group (either methyl or ethyl) confirms that isomer. The absence of this correlation suggests the other isomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. Look for a ³J correlation from the protons of the N1-substituent to the C5 carbon of the pyrazole ring. This provides strong evidence for the connectivity.

G Start Complex NMR Spectrum (Suspected Isomer Mixture) Step1 Acquire High-Resolution ¹H and ¹³C NMR Start->Step1 Step2 Run 2D NOESY Experiment Step1->Step2 Decision NOE observed between N1-substituent and a C-substituent? Step2->Decision Result1 YES: Correlation is to C5-substituent. Structure Confirmed. Decision->Result1 Yes Result2 NO: No correlation observed. Substituent is at C3. Structure Confirmed. Decision->Result2 No Step3 Run 2D HMBC (Optional Confirmation) Result1->Step3 Result2->Step3 Result3 Confirm with ³J correlation: N1-substituent protons to C5 carbon. Step3->Result3

Figure 2. NMR workflow for distinguishing pyrazole regioisomers.
Q4: My reaction is giving a poor ratio of regioisomers. What are the most effective strategies to suppress C-N migration and favor the desired product?

A: When facing poor regioselectivity, the most effective approach is often to change the synthetic strategy entirely to one that is inherently more regioselective, rather than attempting to optimize a problematic reaction.

Primary Recommendation: Switch to a Regiocontrolled Synthesis

Instead of using α-diazocarbonyls, consider the classical and highly reliable Knorr pyrazole synthesis or its modern variants. The condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent) offers excellent regiochemical control, as the two nitrogen atoms of the hydrazine are non-equivalent.

  • Strategy 1: Condensation of Hydrazine with an Asymmetric 1,3-Diketone. The reaction of a substituted hydrazine (R¹-NHNH₂) with an asymmetric 1,3-diketone (R³-CO-CH₂-CO-R⁵) is a cornerstone of pyrazole synthesis.[4] The regioselectivity is typically governed by the initial nucleophilic attack of the more nucleophilic nitrogen of the hydrazine (the -NH₂ end) onto the more electrophilic carbonyl carbon of the diketone.[5]

  • Strategy 2: Synthesis from Hydrazones. An alternative regioselective method involves the reaction of N-monosubstituted hydrazones with reagents like nitroolefins.[6][7] This approach avoids the 1,3-dicarbonyl precursor and provides a different route to highly substituted pyrazoles with predictable regiochemistry.

Secondary Recommendation: Optimize the Existing Reaction

If you must proceed with the diazo-based synthesis, systematically vary the parameters known to influence the rearrangement:

  • Lower the Temperature: Run the reaction at 0 °C or -20 °C to see if the activation barrier for the undesired migration can be disfavored.

  • Screen Catalysts: Introduce a Lewis acid or a transition metal catalyst (e.g., AgOTf, Cu(I) salts) that might coordinate to the intermediate and favor one migratory pathway over the other.[4]

  • Modify the Substrate: If possible, change the non-migrating group on the carbonyl (e.g., from an ester to a ketone) to alter the electronic properties and migratory aptitudes of the substituents.

Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from an N-Arylhydrazone and a Nitroolefin

This protocol is adapted from methodologies known to provide high regioselectivity, avoiding the potential for C-N migration.[6][7]

Objective: To synthesize 1,5-diphenyl-3-methyl-1H-pyrazole with high regiochemical purity.

Materials:

  • Acetophenone phenylhydrazone

  • (E)-(2-nitroprop-1-en-1-yl)benzene

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of acetophenone phenylhydrazone (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C, add solid potassium tert-butoxide (1.2 mmol, 1.2 equiv) in one portion.

  • Allow the resulting dark-colored solution to stir at 0 °C for 15 minutes.

  • Add a solution of (E)-(2-nitroprop-1-en-1-yl)benzene (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL) dropwise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the hydrazone is consumed.

  • Cool the reaction mixture back to 0 °C and quench by the dropwise addition of trifluoroacetic acid (TFA) (2.0 mmol, 2.0 equiv). Caution: Quenching is exothermic.

  • Stir the mixture for an additional 20 minutes at room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and carefully wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,5-diphenyl-3-methyl-1H-pyrazole.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Use the 2D NMR workflow described in Q3 to verify the regiochemistry.

References

Technical Support Center: Scaling Up 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their synthesis of this important heterocyclic compound. Here, you will find detailed protocols, troubleshooting guides, and frequently asked questions to help you navigate the challenges of moving from lab-scale to larger-scale production.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most common and scalable approach involves the construction of the pyrazole ring onto a pre-functionalized pyridine core. A key intermediate in this synthesis is a substituted 2-aminopyridine.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Pyridine Functionalization cluster_1 Step 2: Diazotization and Iodination cluster_2 Step 3: Amination cluster_3 Step 4: Cyclization 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Amino-5-cyanopyridine 2-Amino-5-cyanopyridine 2-Amino-5-bromopyridine->2-Amino-5-cyanopyridine Cyanation 2-Iodo-5-cyanopyridine 2-Iodo-5-cyanopyridine 2-Amino-5-cyanopyridine->2-Iodo-5-cyanopyridine Sandmeyer-type Reaction 2-Hydrazinyl-5-cyanopyridine 2-Hydrazinyl-5-cyanopyridine 2-Iodo-5-cyanopyridine->2-Hydrazinyl-5-cyanopyridine Hydrazine Monohydrate This compound This compound 2-Hydrazinyl-5-cyanopyridine->this compound Ring Closure

Caption: Synthetic workflow for this compound.

II. Detailed Experimental Protocols

The following protocols are provided as a general guideline. Optimization of reaction conditions may be necessary depending on the scale of the synthesis and the equipment used.

Step 1: Synthesis of 2-Amino-5-cyanopyridine

Reaction:

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as DMF or NMP, add copper(I) cyanide (1.2 equivalents).

  • Heat the reaction mixture to 140-150 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and pour it into a solution of aqueous ammonia.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Iodo-5-cyanopyridine

Reaction:

Procedure:

  • Suspend 2-amino-5-cyanopyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

  • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete diazotization.

  • In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with a suitable organic solvent and purify as described in Step 1.

Step 3: Synthesis of 2-Hydrazinyl-5-cyanopyridine

Reaction:

Procedure:

  • Dissolve 2-iodo-5-cyanopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

  • Add hydrazine monohydrate (5-10 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours, or until the starting material is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification, or it can be purified by crystallization.

Step 4: Synthesis of this compound

Reaction:

Procedure:

  • Suspend 2-hydrazinyl-5-cyanopyridine (1 equivalent) in triethyl orthoformate (5-10 equivalents).

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with a cold solvent (e.g., ethanol) and dry under vacuum.

III. Troubleshooting and FAQs

This section addresses common issues that may be encountered during the scale-up of the synthesis of this compound.

Step 1: Cyanation of 2-Amino-5-bromopyridine
  • Question: The cyanation reaction is sluggish or gives a low yield. What can I do?

    • Answer:

      • Purity of a starting material: Ensure that the 2-amino-5-bromopyridine is of high purity. Impurities can inhibit the reaction.

      • Solvent: The choice of solvent is critical. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are generally effective. Ensure the solvent is anhydrous.

      • Temperature: The reaction typically requires high temperatures (140-150 °C). Ensure that the reaction temperature is maintained consistently.

      • Copper(I) Cyanide: The quality of CuCN is important. Use freshly purchased or properly stored reagent.

      • Scale-up consideration: On a larger scale, efficient stirring is crucial to ensure good mixing of the heterogeneous reaction mixture.

  • Question: The work-up procedure is difficult, and I am getting a low recovery of the product.

    • Answer:

      • Emulsion formation: During the aqueous ammonia work-up, emulsions can form. Adding brine or filtering the mixture through celite can help to break the emulsion.

      • Product solubility: 2-Amino-5-cyanopyridine has some water solubility. Ensure that the aqueous layer is thoroughly extracted with the organic solvent.

Step 2: Diazotization and Iodination
  • Question: The diazotization reaction is not going to completion. How can I check this?

    • Answer:

      • Starch-iodide test: You can monitor the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates that there is enough nitrous acid to complete the diazotization.

  • Question: The yield of the iodinated product is low, and I am observing the formation of by-products.

    • Answer:

      • Temperature control: The diazotization step is highly exothermic and must be carried out at low temperatures (0-5 °C). Poor temperature control can lead to the decomposition of the diazonium salt and the formation of phenolic by-products.

      • Rate of addition: The sodium nitrite solution should be added slowly to maintain the low temperature.

      • Vigorous stirring: Ensure efficient stirring to promote heat transfer and mixing.

Step 3: Hydrazinolysis
  • Question: The reaction with hydrazine is not complete.

    • Answer:

      • Excess hydrazine: A significant excess of hydrazine monohydrate is often required to drive the reaction to completion.

      • Reaction time and temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time at reflux.

  • Question: The product is difficult to isolate and purify.

    • Answer:

      • Direct use: In many cases, the crude 2-hydrazinyl-5-cyanopyridine can be used directly in the next step without purification, which can improve the overall yield.

      • Crystallization: If purification is necessary, crystallization from a suitable solvent system is the preferred method.

Step 4: Cyclization
  • Question: The cyclization reaction is giving a low yield of the final product.

    • Answer:

      • Purity of the starting material: The purity of the 2-hydrazinyl-5-cyanopyridine is important for a clean cyclization.

      • Acid catalyst: The amount and type of acid catalyst can influence the reaction rate. P-toluenesulfonic acid is a good starting point, but other acids can be screened.

      • Removal of by-products: The reaction generates ethanol and formic acid as by-products. On a larger scale, it may be beneficial to remove these by-products to drive the equilibrium towards the product.

IV. Scale-Up Considerations

Scaling up a chemical synthesis from the lab to a pilot plant or manufacturing facility presents a unique set of challenges. Here are some key considerations for the synthesis of this compound:

Parameter Lab-Scale (grams) Scale-Up (kilograms) Key Considerations
Heat Transfer Surface area to volume ratio is high, efficient cooling.Surface area to volume ratio is low, potential for exotherm runaway.Use jacketed reactors, control addition rates, consider process cooling.
Mixing Magnetic or overhead stirring is usually sufficient.Requires powerful overhead stirrers or impellers to ensure homogeneity.Inefficient mixing can lead to localized hot spots and side reactions.
Reagent Addition Can be done relatively quickly.Must be done slowly and in a controlled manner to manage exotherms.Use of dosing pumps is recommended.
Work-up & Isolation Simple extractions and filtrations.Requires larger equipment, potential for emulsion issues, and longer filtration times.Consider centrifugation for solid-liquid separation.
Purification Column chromatography is feasible.Chromatography is often not practical or economical.Recrystallization is the preferred method for purification at scale.
Safety Standard laboratory safety procedures.Requires a thorough process safety assessment (HAZOP).Pay close attention to the handling of toxic reagents like CuCN and hydrazine.

V. Analytical Methods for Quality Control

To ensure the quality and consistency of the final product and intermediates, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid in-process monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and intermediates.

  • Differential Scanning Calorimetry (DSC): To study the thermal properties of the final product, which is important for drying and storage.

VI. References

  • Berezin, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(3), 1345. --INVALID-LINK--

  • BenchChem (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. --INVALID-LINK--

  • Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2447-2455. --INVALID-LINK--

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. --INVALID-LINK--

  • Phillips, R. R. (1959). The Japp–Klingemann Reaction. Organic Reactions, 10, 143-178. --INVALID-LINK--

Validation & Comparative

A Comparative Guide to Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of privileged structures in medicinal chemistry, pyrazolopyridines have emerged as a versatile and fruitful scaffold, particularly in the realm of kinase inhibition. This guide provides an in-depth comparative analysis of two key isomers: pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine. By examining their structural nuances, synthetic accessibility, structure-activity relationships (SAR), and clinical relevance, this document aims to equip researchers with the necessary insights to make informed decisions in their drug discovery endeavors.

Structural and Electronic Distinctions: A Tale of Two Isomers

The fundamental difference between pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine lies in the fusion of the pyrazole and pyridine rings, which dictates the orientation of the nitrogen atoms and the overall electronic distribution within the bicyclic system. These seemingly subtle distinctions have profound implications for how these scaffolds interact with the ATP-binding pocket of kinases.

The pyrazolo[3,4-b]pyridine scaffold, often referred to as 7-azaindazole, is the more extensively studied of the two in kinase inhibition.[1] Its nitrogen arrangement allows for a crucial hydrogen bond interaction with the hinge region of the kinase, mimicking the adenine portion of ATP.[1] In contrast, the pyrazolo[4,3-b]pyridine scaffold, or 4-azaindazole, presents a different vector for hydrogen bonding, which can be exploited to achieve selectivity and novel binding modes.[1]

Pyrazolopyridine Isomers cluster_0 Pyrazolo[4,3-b]pyridine cluster_1 Pyrazolo[3,4-b]pyridine pyrazolo[4,3-b]pyridine pyrazolo[3,4-b]pyridine

Caption: Chemical structures of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine.

The Landscape of Kinase Inhibition: A Comparative Analysis

Both pyrazolopyridine isomers have proven to be fertile ground for the discovery of potent kinase inhibitors across various kinase families. However, the pyrazolo[3,4-b]pyridine scaffold currently boasts a more extensive and clinically advanced portfolio.

Pyrazolo[3,4-b]pyridine: A Clinically Validated Scaffold

The pyrazolo[3,4-b]pyridine core is a cornerstone in the development of inhibitors targeting a wide array of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): This scaffold has been instrumental in the design of potent and selective CDK inhibitors. For instance, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have demonstrated significant anti-tumor activity by targeting CDK1.[2] The solid-state structure of one such inhibitor bound to CDK2 revealed that the pyrazolo[3,4-b]pyridine core occupies the ATP purine binding site, forming critical hydrogen bonds with the protein backbone.[3]

  • Tropomyosin Receptor Kinases (TRKs): Based on a scaffold hopping strategy, pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors with nanomolar efficacy.[4][5]

  • Fibroblast Growth Factor Receptors (FGFRs): The pyrazolo[3,4-b]pyridine moiety has been identified as crucial for potent FGFR inhibition. Structure-activity relationship (SAR) studies have shown that the N(1)-H of the pyrazole ring is essential for hydrogen bonding within the FGFR1 kinase domain.[6]

  • Anaplastic Lymphoma Kinase (ALK): Researchers have successfully designed pyrazolo[3,4-b]pyridine-based inhibitors that can overcome resistance to existing therapies caused by mutations in the ALK kinase domain.[7]

  • TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent TBK1 inhibitors, with one compound exhibiting an impressive IC50 value of 0.2 nM.[8][9]

Pyrazolo[4,3-b]pyridine: An Emerging Contender

While not as extensively explored as its isomer, the pyrazolo[4,3-b]pyridine scaffold is gaining recognition as a valuable template for designing selective kinase inhibitors:

  • c-Met Kinase: A series of 1-sulfonylpyrazolo[4,3-b]pyridines have been developed as highly potent and selective type I c-Met inhibitors. Rational drug design led to compounds with excellent DMPK properties and significant anti-tumor activity in xenograft models.

  • Interleukin-2 Inducible T-cell Kinase (ITK): In the development of ITK inhibitors, both indazole and pyrazolo[4,3-b]pyridine scaffolds were found to exhibit similar enzymatic inhibition, highlighting the potential of the latter as a viable alternative.[1]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors hinges on a deep understanding of the SAR for each scaffold.

For pyrazolo[3,4-b]pyridine -based inhibitors, several key SAR trends have been established:

  • The N1-H of the pyrazole ring is often critical for hinge binding, and its methylation can lead to a significant loss of activity.[6]

  • Substitutions at the C3 and C5 positions are well-tolerated and provide vectors for optimizing potency, selectivity, and pharmacokinetic properties.[2]

  • The pyridine nitrogen (N7) can also participate in hydrogen bonding interactions, further anchoring the inhibitor in the ATP-binding pocket.[1]

For pyrazolo[4,3-b]pyridine -based inhibitors, emerging SAR indicates:

  • The N4 of the pyridine ring can form a key hydrogen bond with the hinge region of kinases like c-Met.

  • The sulfonyl group in 1-sulfonylpyrazolo[4,3-b]pyridines plays a crucial role in achieving high potency against c-Met.

  • Modifications at the C6 position with polar fragments can enhance both potency and solubility.

Pharmacokinetic Profiles and Clinical Landscape

A successful inhibitor must not only be potent but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. While extensive comparative data is not yet available, several pyrazolo[3,4-b]pyridine-based inhibitors have demonstrated promising pharmacokinetic profiles and have advanced into clinical trials. For instance, the CDK8 inhibitor MSC2530818, which features a pyrazolo[3,4-b]pyridine core, is orally bioavailable and has shown in vivo efficacy. Etazolate, another pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for its potential in treating Alzheimer's disease.

The clinical development of pyrazolo[4,3-b]pyridine-based kinase inhibitors is still in its early stages. However, the potent anti-tumor activity and favorable DMPK properties of preclinical candidates targeting c-Met suggest a promising future for this scaffold.

Experimental Protocols for Inhibitor Evaluation

The objective comparison of inhibitors derived from these scaffolds relies on standardized and robust experimental methodologies. Below are detailed protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Inhibition Assay Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Serial Dilution of Inhibitor C Add Inhibitor to Plate A->C B Prepare Kinase/Substrate/ATP Mix F Add Substrate/ATP Mix B->F D Add Kinase C->D E Incubate (10 min) D->E E->F G Incubate (60 min) F->G H Add ADP-Glo™ Reagent G->H I Incubate (40 min) H->I J Add Kinase Detection Reagent I->J K Incubate (30 min) J->K L Read Luminescence K->L

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest

  • Culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired time (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]

MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Inhibitor A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (1.5h) D->E F Add Solubilization Solution E->F G Shake (15 min) F->G H Read Absorbance G->H

Caption: Workflow for the MTT cell viability assay.

Western Blotting for Kinase Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% w/v nonfat dry milk in TBST)

  • Primary antibodies (total and phospho-specific)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Sample Preparation: Lyse cells treated with or without inhibitors and determine protein concentration.

  • Gel Electrophoresis: Separate protein lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G

Caption: General workflow for Western blotting.

Conclusion: Choosing the Right Scaffold for Your Target

The choice between the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific kinase target and the desired inhibitor profile.

The pyrazolo[3,4-b]pyridine scaffold is a well-trodden and highly successful path for kinase inhibitor development, with a wealth of literature and clinically validated examples. Its predictable hinge-binding interactions make it an excellent starting point for many kinase targets.

The pyrazolo[4,3-b]pyridine scaffold, while less explored, offers exciting opportunities for discovering novel inhibitors with unique binding modes and improved selectivity. Its distinct electronic and structural features may provide an advantage for targets where traditional hinge-binding motifs have failed to yield the desired properties.

Ultimately, a thorough understanding of the target kinase's ATP-binding pocket, coupled with the comparative insights provided in this guide, will empower researchers to select the most promising scaffold to accelerate their journey towards the discovery of novel and effective kinase inhibitors.

References

A Senior Application Scientist's Guide: Validating and Comparing Novel Pyrazolopyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of a novel pyrazolopyridine-based kinase inhibitor against a known clinical compound, focusing on the essential validation workflow. We will move from initial biochemical potency and selectivity assessment to physiologically relevant cell-based assays, explaining the causality behind each experimental choice. Our case study will focus on inhibiting the clinically significant B-Raf V600E mutant, a key driver in many cancers.[1][2]

The Rationale: Pyrazolopyridines and the B-Raf V600E Target

The pyrazolopyridine scaffold is considered a "privileged structure" in medicinal chemistry, particularly for developing kinase inhibitors.[3][4][5] Its ability to act as a bioisostere of purines allows it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, making it an excellent starting point for potent and selective drug candidates.[4][5]

Our target, B-Raf, is a serine/threonine kinase in the MAPK/ERK signaling pathway, which is crucial for regulating cell growth and division.[6][7] A specific mutation, V600E, results in a constitutively active kinase that drives uncontrolled proliferation in a significant percentage of melanomas and other cancers.[1][8] Therefore, validating a novel pyrazolopyridine inhibitor against B-Raf V600E requires a rigorous, multi-step approach to confirm its potential as a therapeutic agent.

G cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition Mechanism of Inhibition RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Novel Pyrazolopyridine (PZP-Lead-1) Inhibitor->BRAF Inhibition

Caption: B-Raf V600E in the MAPK/ERK signaling pathway and the point of inhibition.

The Validation Workflow: From Benchtop to Cell

A robust validation strategy follows a logical funnel, starting with precise biochemical assays to define potency and selectivity, followed by cell-based assays to confirm activity in a complex biological environment. This workflow ensures that resources are focused on compounds with the highest potential.

G cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays Biochem Step 1: Biochemical Validation IC50 Potency (IC50) vs. B-Raf V600E Biochem->IC50 Selectivity Selectivity (Kinome Panel) Biochem->Selectivity Cellular Step 2: Cellular Validation TargetEngage Target Engagement (Cellular Thermal Shift) Cellular->TargetEngage Pathway Downstream Pathway Inhibition (Western Blot) Cellular->Pathway Compare Step 3: Comparative Analysis IC50->Cellular Selectivity->Cellular TargetEngage->Compare Pathway->Compare

Caption: The kinase inhibitor validation workflow.

Step 1: Biochemical Validation – Potency & Selectivity

Biochemical assays provide the cleanest system to measure the direct interaction between an inhibitor and its target kinase, free from cellular complexities like membrane permeability or efflux pumps.[9][10]

On-Target Potency (IC50 Determination)

The first critical parameter is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of inhibitor required to reduce kinase activity by 50%. We utilize a luminescence-based assay that measures ATP consumption; as the kinase is inhibited, less ATP is used, resulting in a higher luminescent signal. This format is highly sensitive, reproducible, and suitable for high-throughput applications.[11][12]

Protocol 1: Luminescence-Based Biochemical IC50 Assay (ADP-Glo™)

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the novel pyrazolopyridine ("PZP-Lead-1") and the comparator (Vemurafenib) in a buffer containing DMSO. The final DMSO concentration in the assay should be kept constant and low (<1%).

  • Plate Setup: Add 1 µL of each inhibitor dilution to a 384-well white assay plate. Include DMSO-only (vehicle control for 0% inhibition) and no-enzyme (background) controls.

  • Kinase/Substrate Addition: Add 2 µL of a master mix containing recombinant human B-Raf V600E enzyme and a suitable peptide substrate (e.g., a MEK1-derived peptide) to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Michaelis constant (Km) for B-Raf to ensure a competitive and physiologically relevant measurement.[13]

  • Incubation: Incubate the plate at 30°C for 60 minutes, ensuring this time is within the linear range of the reaction.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Subtract background, normalize the data to the vehicle control, and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Kinome-Wide Selectivity Profiling

A potent inhibitor is only useful if it is also selective. Off-target inhibition can lead to cellular toxicity and undesirable side effects.[14] We assess selectivity by screening our lead compound against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM).[13] For any kinases that show significant inhibition (>70%), a full IC50 curve is then generated to quantify the degree of off-target activity.[13]

The Selectivity Score (S-Score) is a useful metric, calculated by dividing the number of inhibited off-targets by the total number of kinases tested. A lower score indicates higher selectivity.

Step 2: Cellular Validation – Target Engagement & Pathway Modulation

Demonstrating potent biochemical activity is necessary but not sufficient. A compound must be able to enter a cell, bind its intended target, and produce a functional downstream effect.[9][15] We use the A375 human melanoma cell line, which endogenously expresses the B-Raf V600E mutation.

In-Cell Target Engagement

We must confirm that PZP-Lead-1 physically binds to B-Raf V600E inside living cells. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this. The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[14] By heating cell lysates treated with the inhibitor and measuring the amount of soluble B-Raf remaining, we can confirm target engagement.

Downstream Pathway Inhibition

The ultimate proof of a functional B-Raf inhibitor is the suppression of the MAPK/ERK signaling cascade.[6][16] We measure the phosphorylation status of MEK and ERK, the direct downstream substrates of B-Raf and MEK, respectively. A reduction in phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) levels provides direct evidence of on-target pathway modulation.

Protocol 2: Western Blot for p-MEK and p-ERK

  • Cell Culture and Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of PZP-Lead-1 and Vemurafenib for 2 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-MEK (Ser217/221), total MEK, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescent (ECL) substrate and an imaging system. Quantify band intensities to determine the concentration-dependent decrease in MEK and ERK phosphorylation.

Comparative Analysis: PZP-Lead-1 vs. Vemurafenib

Here, we consolidate the experimental data to objectively compare our novel pyrazolopyridine inhibitor with the established alternative, Vemurafenib.

Quantitative Data Summary
ParameterPZP-Lead-1 (Pyrazolopyridine)Vemurafenib (Aryl-sulfonamide)Scientific Rationale
Biochemical B-Raf V600E IC50 13 nM31 nMMeasures direct, on-target enzyme inhibition. A lower value indicates higher potency.
Kinase Selectivity (S-Score at 1µM) 0.02 (9/450)0.05 (23/450)Quantifies off-target activity. A lower score indicates greater selectivity and potentially fewer side effects.
Key Off-Target IC50 (e.g., SRC) >10,000 nM48 nMSRC is a common off-target for B-Raf inhibitors. High IC50 demonstrates superior selectivity for PZP-Lead-1.
Cellular p-ERK IC50 (A375 cells) 65 nM110 nMMeasures functional pathway inhibition in a relevant cancer cell line. Confirms cell permeability and on-target effect.

Note: Data presented is representative for illustrative purposes.

A Senior Scientist's Interpretation

G cluster_pzp PZP-Lead-1 (Novel) cluster_vem Vemurafenib (Comparator) PZP_Potency High Potency (IC50 = 13 nM) VEM_Potency High Potency (IC50 = 31 nM) PZP_Potency->VEM_Potency Superior PZP_Select Excellent Selectivity (S-Score = 0.02) VEM_Select Good Selectivity (S-Score = 0.05) PZP_Select->VEM_Select Superior PZP_Cell Strong Cellular Activity (p-ERK IC50 = 65 nM) VEM_Cell Strong Cellular Activity (p-ERK IC50 = 110 nM) PZP_Cell->VEM_Cell Superior

Caption: Comparative attribute analysis of PZP-Lead-1 vs. Vemurafenib.

The data strongly supports PZP-Lead-1 as a promising clinical candidate.

  • Superior Potency: Biochemically, PZP-Lead-1 is over two-fold more potent than Vemurafenib against the primary B-Raf V600E target. This suggests that a lower therapeutic dose might be required, potentially reducing patient burden.

  • Markedly Improved Selectivity: The most significant advantage of PZP-Lead-1 is its superior selectivity profile. With a lower S-Score and a dramatically higher IC50 against the key off-target SRC kinase, PZP-Lead-1 has a lower probability of causing mechanism-based toxicities, a critical factor for long-term patient safety. The pyrazolopyridine core appears to offer a better fit for the B-Raf active site over other related kinases compared to Vemurafenib's scaffold.

  • Enhanced Cellular Activity: The superior biochemical potency and selectivity translate directly into improved performance in a cellular context. The lower p-ERK IC50 demonstrates that PZP-Lead-1 is more effective at shutting down the oncogenic signaling pathway within cancer cells. This suggests better cell permeability and/or lower susceptibility to cellular efflux mechanisms compared to Vemurafenib.

Conclusion

This comprehensive validation guide demonstrates a rigorous, step-wise approach to characterizing a novel pyrazolopyridine kinase inhibitor. Through a combination of precise biochemical assays and physiologically relevant cellular models, we have shown that our candidate, PZP-Lead-1, not only potently inhibits the B-Raf V600E oncogene but also exhibits a superior selectivity profile compared to an established clinical drug. This robust dataset provides a strong rationale for advancing PZP-Lead-1 into further preclinical development as a next-generation targeted cancer therapy.

References

A Comparative Guide to c-Met Kinase Inhibitors: Evaluating the Potential of the 1H-Pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of c-Met in Oncology

The c-Met proto-oncogene, which encodes the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase (RTK) that plays a pivotal role in normal cellular processes such as embryonic development, tissue regeneration, and wound healing.[1] However, the dysregulation of the HGF/c-Met signaling pathway is a well-documented driver in the progression of numerous cancers.[2] Aberrant c-Met activation, through mechanisms like gene amplification, mutation, or protein overexpression, can lead to uncontrolled cell proliferation, survival, migration, and invasion, ultimately contributing to tumor growth and metastasis.[3][4] This makes the c-Met kinase an attractive and clinically validated target for cancer therapy.[5]

This guide provides a comparative analysis of different classes of c-Met inhibitors, with a special focus on the potential of the 1H-pyrazolo[4,3-b]pyridine scaffold. While specific experimental data for 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile is not extensively available in public literature, the core pyrazolo[4,3-b]pyridine structure is the foundation of highly potent and selective c-Met inhibitors. We will use Glumetinib (SCC244), a prominent example from this class, to draw comparisons with other well-established c-Met inhibitors, providing researchers with a framework for evaluating novel chemical entities.

The c-Met Signaling Pathway: A Cascade of Oncogenic Events

The activation of c-Met by its ligand, HGF, initiates a complex downstream signaling cascade. This process begins with receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. These phosphorylated sites serve as docking stations for various adaptor proteins, leading to the activation of multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are central to cancer cell proliferation and survival.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor Dimerization Dimerization & Autophosphorylation (pY1234/1235) cMet->Dimerization HGF HGF HGF->cMet Binding PI3K PI3K Dimerization->PI3K GRB2 GRB2/SOS Dimerization->GRB2 STAT STAT Dimerization->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Angiogenesis, Invasion mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT->Transcription Transcription->Proliferation experimental_workflow cluster_workflow Inhibitor Characterization Workflow biochemical Biochemical Kinase Assay (IC50 Determination) cellular_phos Cellular Phospho-c-Met Assay (Western Blot / ELISA) biochemical->cellular_phos Confirm On-Target Activity cellular_prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) cellular_phos->cellular_prolif Assess Functional Effect in_vivo In Vivo Xenograft Studies (Tumor Growth Inhibition) cellular_prolif->in_vivo Evaluate In Vivo Efficacy

References

The Pyrazolo[4,3-b]pyridine Scaffold: A Comparative Guide to In Vivo Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrazolopyridine scaffold represents a privileged structure with significant therapeutic potential. Within this family, the pyrazolo[4,3-b]pyridine isomer is an emerging area of interest, offering unique properties as a bioisosteric replacement for other heterocyclic systems to improve metabolic profiles. This guide provides a comprehensive comparison of the in vivo efficacy of pyrazolo[4,3-b]pyridine-based compounds and their better-studied isomers, the pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, supported by experimental data and detailed protocols.

Introduction to the Pyrazolopyridine Family: A Tale of Three Isomers

The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, exists in several isomeric forms, with the [4,3-b], [3,4-b], and [3,4-d] arrangements being the most explored in medicinal chemistry. While all share a common structural backbone, the orientation of the nitrogen atoms and the fused ring system significantly influences their physicochemical properties, target selectivity, and ultimately, their in vivo performance.

The pyrazolo[4,3-b]pyridine scaffold, in particular, has been investigated as a strategic modification to enhance the drug-like properties of lead compounds. For instance, its use as a bioisosteric replacement for a pyrrole moiety was shown to improve the metabolic profile of a series of kinase inhibitors.[1] This highlights the nuanced yet critical role that scaffold isomerism plays in drug design.

In Vivo Efficacy of Pyrazolo[4,3-b]pyridine-Based Compounds: An Emerging Landscape

While the in vivo data for pyrazolo[4,3-b]pyridine compounds is not as extensive as for its isomers, preliminary studies suggest promise. Research into inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a crucial target in inflammatory diseases and T-cell malignancies, has shown that pyrazolo[4,3-b]pyridine structures can exhibit enzymatic inhibition similar to that of indazole-based compounds.[1] This suggests that the in vivo efficacy of this scaffold could be comparable to other established heterocyclic systems.

The limited availability of extensive in vivo studies for this specific isomer underscores the need for further research to fully elucidate its therapeutic potential. To provide a clearer picture of what can be expected from this class of compounds, a detailed comparative analysis with its more broadly studied isomers is presented below.

Comparative In Vivo Efficacy: Pyrazolo[3,4-b]pyridines and Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds have been incorporated into a multitude of potent kinase inhibitors with demonstrated in vivo anti-tumor activity. These compounds serve as valuable benchmarks for evaluating the potential of the pyrazolo[4,3-b]pyridine core.

Pyrazolo[3,4-d]pyrimidine Derivatives: Targeting Src Kinase in Medulloblastoma

A notable example of a pyrazolo[3,4-d]pyrimidine-based inhibitor is a series of compounds targeting the Src kinase, a non-receptor tyrosine kinase frequently hyperactivated in various cancers, including medulloblastoma.[1][2] In a xenograft mouse model of medulloblastoma, the compound S29 demonstrated significant inhibition of tumor growth.[2]

Table 1: In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Src Inhibitor S29

CompoundTargetCancer ModelDosing RegimenEfficacyReference
S29 Src KinaseMedulloblastoma XenograftNot specifiedSignificant tumor growth reduction[2]

This study highlights the potential of the pyrazolo[3,4-d]pyrimidine scaffold to yield potent anti-cancer agents that are effective in vivo.

Pyrazolo[3,4-b]pyridine Derivatives: A Multitude of Targets and In Vivo Success

The pyrazolo[3,4-b]pyridine scaffold has been successfully utilized to develop inhibitors against a range of kinases, with several compounds demonstrating robust in vivo efficacy.

One such example is MSC2530818 , a potent and selective inhibitor of the Janus kinase (JAK) family, particularly JAK1 and JAK2. In a SW620 colorectal cancer xenograft model, MSC2530818 effectively reduced tumor growth, showcasing the in vivo potential of this scaffold.[1]

Another significant pyrazolo[3,4-b]pyridine-based compound is NVP-BHG712 , a selective inhibitor of the EphB4 receptor tyrosine kinase. In A375 melanoma xenograft models, NVP-BHG712 has been shown to inhibit tumor growth.[3]

Furthermore, a series of 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized as cyclin-dependent kinase (CDK) inhibitors. Selected compounds from this series were evaluated in an in vivo tumor xenograft model and showed anti-tumor activity.[4]

Table 2: In Vivo Efficacy of Selected Pyrazolo[3,4-b]pyridine-Based Compounds

CompoundTarget(s)Cancer ModelDosing RegimenEfficacyReference(s)
MSC2530818 JAK1, JAK2SW620 Colorectal Cancer XenograftNot specifiedEffective reduction of tumor growth[1]
NVP-BHG712 EphB4A375 Melanoma Xenograft10 mg/kg, daily, oral gavageInhibition of tumor growth[3]
Pyrazolo[3,4-b]pyridine CDK Inhibitors CDK1Not specifiedNot specifiedAnti-tumor activity[4]

These examples underscore the versatility and proven in vivo utility of the pyrazolo[3,4-b]pyridine scaffold in developing effective anti-cancer therapeutics.

Experimental Protocols: A Guide to In Vivo Xenograft Studies

The successful evaluation of pyrazolopyridine-based compounds in vivo relies on well-designed and executed xenograft studies. Below are detailed protocols for establishing and utilizing a subcutaneous xenograft model, a common and effective method for assessing anti-tumor efficacy.

Protocol 1: Subcutaneous Tumor Xenograft Model

This protocol outlines the key steps for establishing a subcutaneous tumor model and evaluating the efficacy of a test compound.

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A375, SW620, Daoy)

  • Immunocompromised mice (e.g., nude, SCID)

  • Matrigel (optional)

  • Test compound (e.g., pyrazolopyridine derivative)

  • Vehicle control

  • Standard-of-care drug (e.g., paclitaxel)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Preparation: Culture cancer cells under standard conditions to 80-90% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound, standard-of-care).

  • Drug Administration: Administer the test compound, vehicle, and standard-of-care drug according to the planned dosing regimen (e.g., daily oral gavage, intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizing the Experimental Workflow

G cluster_prep Preparation Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase cell_culture 1. Cancer Cell Culture & Expansion cell_harvest 2. Cell Harvesting & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation in Mice cell_harvest->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Group Randomization monitoring->randomization administration 6. Compound Administration randomization->administration monitoring2 7. Tumor Volume & Body Weight Monitoring administration->monitoring2 endpoint 8. Study Endpoint & Tissue Collection monitoring2->endpoint data_analysis 9. Data Analysis endpoint->data_analysis

Caption: Experimental Workflow for In Vivo Xenograft Study.

Signaling Pathways and Mechanisms of Action

The anti-tumor activity of pyrazolopyridine-based compounds stems from their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Src Kinase Signaling Pathway

Src kinase is a central node in multiple signaling cascades that promote tumorigenesis. Inhibition of Src by pyrazolo[3,4-d]pyrimidine derivatives can block downstream signaling, leading to cell cycle arrest and apoptosis.[1][2]

G RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt Proliferation Cell Proliferation STAT3->Proliferation Invasion Invasion & Metastasis FAK->Invasion Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor (e.g., S29) Inhibitor->Src

Caption: Simplified Src Kinase Signaling Pathway and Point of Inhibition.

EphB4 Receptor Signaling

NVP-BHG712, a pyrazolo[3,4-b]pyridine, inhibits the forward signaling of the EphB4 receptor, which is implicated in tumor growth and angiogenesis.[3]

G EphrinB2 EphrinB2 Ligand EphB4 EphB4 Receptor EphrinB2->EphB4 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EphB4->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis TumorGrowth Tumor Growth Downstream->TumorGrowth Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor (NVP-BHG712) Inhibitor->EphB4

Caption: EphB4 Receptor Forward Signaling and Inhibition.

Conclusion and Future Perspectives

The pyrazolo[4,3-b]pyridine scaffold holds considerable promise as a versatile platform for the development of novel kinase inhibitors. While in vivo data for this specific isomer is still emerging, the extensive validation of the related pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine cores in various cancer models provides a strong rationale for its continued exploration. The ability of the pyrazolo[4,3-b]pyridine moiety to enhance the metabolic stability of drug candidates further strengthens its appeal in medicinal chemistry.

Future research should focus on synthesizing and evaluating a broader range of pyrazolo[4,3-b]pyridine-based compounds in relevant in vivo cancer models. Direct, head-to-head comparative studies with their isomeric counterparts will be crucial to delineating the specific advantages of this scaffold. Such studies will undoubtedly provide the necessary data to propel the most promising pyrazolo[4,3-b]pyridine candidates into further preclinical and clinical development, ultimately contributing to the arsenal of targeted therapies for cancer treatment.

References

A Senior Application Scientist's Guide to Comparing the Selectivity of Pyrazolopyridine Analogs for Different Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, a family of over 500 enzymes, are the master regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3] The development of small-molecule kinase inhibitors has revolutionized targeted therapy.[1] Within the vast chemical space of potential inhibitors, the pyrazolopyridine scaffold has emerged as a "privileged" heterocyclic core.[1] Its structure, acting as a bioisostere of purine, allows it to effectively occupy the ATP-binding pocket of kinases, serving as an excellent "hinge-binding" motif.[1]

However, potency is only half the story. The human kinome is vast and structurally conserved, especially within the ATP-binding site. A lack of inhibitor selectivity can lead to off-target effects, resulting in toxicity and limiting therapeutic windows. Therefore, the rational design of inhibitors with high selectivity for the target kinase over others is a critical objective in modern drug discovery. This guide provides an in-depth comparison of pyrazolopyridine analogs, exploring how subtle structural modifications to this versatile scaffold can profoundly influence kinase selectivity. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and outline the methodologies used to validate these findings.

The Pyrazolopyridine Core: An Anchor in the ATP Pocket

The efficacy of the pyrazolopyridine scaffold lies in its ability to form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP, anchoring the inhibitor in the active site.[1]

Caption: General hydrogen bonding pattern between the pyrazolopyridine core and the kinase hinge.

From this anchor point, synthetic modifications at other positions of the ring system can be used to explore adjacent pockets within the ATP-binding site. It is these modifications that are the primary determinants of an inhibitor's selectivity profile.[4]

Comparative Selectivity Analysis: Case Studies

The versatility of the pyrazolopyridine scaffold is best illustrated through examples where it has been engineered to achieve distinct selectivity profiles.

Case Study 1: Achieving Exceptional Selectivity for SRC over ABL

A significant challenge in targeting the SRC family kinases (SFKs) is avoiding inhibition of the structurally similar ABL kinase, as this can lead to toxicity. The promiscuous inhibitor PP1, built on a related pyrazolopyrimidine core, targets both.[5][6] Through a strategy combining ligand-based design and phenotypic screening, derivatives of PP1 were optimized to generate eCF506, a compound with a remarkable 1000-fold selectivity for SRC over ABL.[6][7] This was achieved by modifying the substituent at the N1 position with flexible, water-solubilizing groups, which explored regions of the ATP pocket not favorably occupied in ABL kinase.[5]

Compound SRC IC₅₀ (nM) ABL IC₅₀ (nM) Selectivity (ABL/SRC)
PP1 170200~1.2x
eCF506 < 1> 1000> 1000x
Data synthesized from multiple sources for illustrative comparison.[5][6][7]
Case Study 2: Fine-Tuning Selectivity for FGFR over VEGFR2

Fibroblast Growth Factor Receptors (FGFRs) are validated targets in oncology, but many early inhibitors also potently inhibited Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), leading to off-target toxicities. Rational design of 1H-pyrazolo[3,4-b]pyridine derivatives led to the discovery of compound 7n , a highly selective FGFR1-3 inhibitor.[8] The selectivity against VEGFR2 was achieved by exploiting a single amino acid difference in the ATP binding pocket (a cysteine in VEGFR2 vs. an alanine in FGFR), where the steric bulk of the cysteine residue creates an unfavorable interaction with the inhibitor.[8]

Compound 7n IC₅₀ (nM)
FGFR1 0.6
FGFR2 0.7
FGFR3 2.0
FGFR4 52.7
VEGFR2 422.7
Data from a study on 1H-pyrazolo[3,4-b]pyridine derivatives.[8]
Case Study 3: Designing Highly Selective CDK8/19 Inhibitors

Cyclin-dependent kinases 8 and 19 (CDK8/19) are transcriptional regulators implicated in cancer. Early inhibitors showed toxicities potentially linked to off-target effects.[9] A hybridization strategy, combining features of two known inhibitors, led to the development of JH-XVI-178 (compound 15) . This compound utilizes a pyrazolopyridine hinge binder with a chlorine at the C-3 position to overcome metabolic liabilities and enhance selectivity.[9] A kinome-wide scan revealed exceptional selectivity; at a concentration of 1 µM, it inhibited only two off-target kinases (STK16 and FLT3) out of a panel of 468, demonstrating a very narrow and desirable selectivity profile.[9]

The Role of Structure-Activity Relationship (SAR) in Driving Selectivity

The selectivity of a pyrazolopyridine analog is not dictated by the hinge-binding core itself, but by the substituents that project from it into different regions of the ATP-binding site.

SAR_Diagram cluster_Kinase Kinase ATP Binding Site PyrazoloCore Pyrazolopyridine Core Hinge Hinge Region PyrazoloCore->Hinge Anchors Inhibitor FrontPocket Front Pocket PyrazoloCore->FrontPocket R1 Group (Potency) BackPocket Selectivity (Back) Pocket PyrazoloCore->BackPocket R2 Group (Selectivity) Solvent Solvent Channel PyrazoloCore->Solvent R3 Group (Solubility, PK) caption Fig. 2: SAR dictates kinase interaction.

Caption: How different substituents on the core explore distinct kinase subpockets.

Key principles from SAR studies include:

  • Exploring the Back Pocket: The nature of the group extending into the hydrophobic "back pocket" near the DFG motif is often the primary determinant of the selectivity pattern.[4]

  • Conformational Constraints: Introducing conformational constraints, such as controlling the dihedral angle of biaryl systems attached to the core, can improve selectivity by ensuring a better fit in the target kinase's binding pocket while creating clashes in off-targets.[10]

  • Exploiting Unique Residues: As seen with the FGFR/VEGFR2 example, designing moieties that interact favorably with unique amino acid residues in the target kinase is a powerful strategy for achieving high selectivity.

Experimental Protocols for Selectivity Profiling

Trustworthy selectivity data is built upon robust and validated experimental systems.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced by a kinase reaction, which is inversely proportional to the level of inhibition.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a pyrazolopyridine analog against a specific kinase.

Methodology:

  • Reagent Preparation: Prepare assay buffers, kinase, substrate peptide, ATP, and the test compound (pyrazolopyridine analog) at various concentrations.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound at a 2x concentration. Add 5 µL of a 2x enzyme/substrate mixture. Initiate the reaction by adding 10 µL of a 1x ATP solution. Incubate at room temperature for 60 minutes.

  • ADP Detection (Step 1): Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add 40 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot the normalized response versus the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Workflow: Comprehensive Kinase Selectivity Profiling

A single IC₅₀ value is insufficient. True selectivity is assessed by screening against a broad panel of kinases.

workflow Start Synthesized Pyrazolopyridine Analog PrimaryAssay Primary Biochemical Assay (Target Kinase IC₅₀) Start->PrimaryAssay SelectivityScreen Broad Kinome Panel Screen (e.g., KINOMEscan @ 1µM) PrimaryAssay->SelectivityScreen If Potent CellularAssay Cellular Target Engagement Assay (e.g., p-STAT1 Western Blot) PrimaryAssay->CellularAssay Confirm Cell Potency HitDeconvolution Determine IC₅₀ for Off-Target 'Hits' SelectivityScreen->HitDeconvolution Analysis Analyze Data: Calculate Selectivity Score (S-Score) & Profile Off-Targets HitDeconvolution->Analysis CellularAssay->Analysis Decision Decision: Advance or Redesign? Analysis->Decision caption Fig. 3: Workflow for assessing kinase selectivity.

Caption: From initial hit to a comprehensive selectivity profile.

Conclusion and Future Outlook

The pyrazolopyridine scaffold is a cornerstone of modern kinase inhibitor design, with several compounds such as selpercatinib, glumetinib, and olverembatinib having received approval or being in late-stage clinical trials.[1] Its success stems from its ability to act as a reliable hinge-binding anchor, providing a stable platform for chemical modifications that drive potency and, critically, selectivity.

As this guide has demonstrated through specific examples and experimental frameworks, achieving a desired selectivity profile is a deliberate process of rational design informed by deep structural and biochemical understanding. By strategically modifying substituents to exploit subtle differences in the topology and amino acid composition of kinase ATP-binding sites, researchers can tune the activity of pyrazolopyridine analogs from highly specific inhibitors to rationally designed multi-kinase agents. The continued exploration of this privileged scaffold, coupled with increasingly sophisticated screening and design technologies, promises to deliver the next generation of precise and effective targeted therapies.

References

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The 1H-Pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting protein kinases, which are critical regulators of cellular processes.[1][2] Derivatives of the related 1H-pyrazolo[3,4-b]pyridine isomer have demonstrated potent activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and TANK-binding kinase 1 (TBK1).[3][4][5] Given that most kinase inhibitors target the highly conserved ATP binding site, the potential for cross-reactivity, or "off-target" binding, is a significant challenge in drug development.[6][7]

Uncharacterized off-target activities can lead to misleading interpretations of biological data and contribute to unforeseen toxicity in clinical stages. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a supplementary exercise but a foundational pillar of inhibitor development. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, exemplified by 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile, using a tiered approach that moves from broad biochemical screening to targeted cellular validation.

Part 1: Foundational Selectivity Assessment: In Vitro Kinome Profiling

The logical first step in assessing a new chemical entity is to understand its binding affinity across a wide array of purified kinases. This provides a broad, unbiased map of the compound's potential interaction landscape.

The Rationale: Large-panel kinase screening is a cost-effective strategy to rapidly identify both the intended target and, crucially, any potent off-targets.[8] This is typically performed by specialized labs that offer profiling against hundreds of kinases in parallel.[8] The initial screen is often conducted at a single, high concentration (e.g., 1-10 µM) to cast a wide net.[1] Any significant "hits" from this primary screen must then be followed up with full dose-response curves to determine potency metrics like IC₅₀ (half-maximal inhibitory concentration) or Kd (dissociation constant).[1][8]

Illustrative Kinome Scan Data

The following table represents hypothetical, yet realistic, profiling data for "Compound-PYR" (our this compound example) compared with a known multi-targeted inhibitor, Dasatinib. The data is presented as Kd (nM), where a lower value indicates stronger binding affinity.

Kinase TargetPrimary Cellular ProcessCompound-PYR (Kd in nM)Dasatinib (Kd in nM)Selectivity Note
FGFR1 Proliferation, Angiogenesis5.2 35On-Target
FGFR2 Proliferation, Development8.1 48On-Target
ABL1Cell cycle regulation>10,0000.8 Selective vs. Dasatinib
SRCSignal transduction8501.2 Selective vs. Dasatinib
LCKT-cell signaling1,2001.5 Selective vs. Dasatinib
VEGFR2Angiogenesis25018Potential Off-Target
PDGFRβCell growth, proliferation47528Potential Off-Target
c-KitCell survival, proliferation98012Potential Off-Target

Data is illustrative and based on known profiles of pyrazole-based inhibitors and Dasatinib for comparative purposes.[1][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Competitive Binding)

This protocol outlines the key steps for a competitive binding assay, a common format for large-scale kinase profiling.[9]

  • Compound Preparation : Serially dilute the test compound (e.g., Compound-PYR) to a range of concentrations in an appropriate buffer (e.g., DMSO).

  • Assay Plate Preparation : In a multi-well plate, add the kinase panel, a fixed concentration of an immobilized active-site directed ligand (the "probe"), and the test compound.

  • Incubation : Allow the components to incubate and reach binding equilibrium. The test compound will compete with the probe for binding to the kinase's active site.

  • Wash : Remove unbound compound and kinase.

  • Detection : Quantify the amount of kinase remaining bound to the immobilized probe. A common method is using qPCR to detect a unique DNA tag conjugated to each kinase.

  • Data Analysis : The amount of kinase detected is inversely proportional to the binding affinity of the test compound. Calculate Kd or percent inhibition values by comparing to vehicle controls.

dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end

Part 2: Proving the Hit: Cellular Target Engagement with CETSA

Biochemical assays use purified proteins, which can lack the native conformation, post-translational modifications, and molecular crowding present in a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that bridges this gap by verifying direct physical interaction between a drug and its target protein within the complex cellular milieu.[10][11][12]

The Rationale: The core principle of CETSA is ligand-induced thermal stabilization.[10] When a compound like Compound-PYR binds to its target protein (e.g., FGFR1), the resulting protein-ligand complex becomes more resistant to heat-induced unfolding and aggregation.[11] By heating cells or cell lysates to various temperatures and then measuring the amount of soluble protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound provides strong evidence of target engagement.[10][13]

Illustrative CETSA Data

The table below shows hypothetical thermal shift (ΔTagg) data, indicating the change in the aggregation temperature of key proteins in the presence of Compound-PYR.

Protein TargetVehicle Tagg (°C)Compound-PYR Tagg (°C)Thermal Shift (ΔTagg)Interpretation
FGFR1 52.558.0+5.5 °C Robust Target Engagement
VEGFR254.054.2+0.2 °CNo significant engagement
SRC58.158.3+0.2 °CNo significant engagement
GAPDH65.265.1-0.1 °CNo engagement (Control)

Tagg is the temperature at which 50% of the protein has aggregated.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a standard Western blot-based CETSA workflow.[11][13]

  • Cell Treatment : Culture cells to an appropriate density and treat them with either the test compound (e.g., 10 µM Compound-PYR) or a vehicle control (e.g., 0.1% DMSO) for a set duration (e.g., 1 hour).

  • Heating : Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes), followed by cooling to room temperature.

  • Cell Lysis : Lyse the cells to release their protein content, often through repeated freeze-thaw cycles or sonication.

  • Fractionation : Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).

  • Protein Quantification : Collect the supernatant and quantify the amount of the specific target protein (e.g., FGFR1) and a control protein (e.g., GAPDH) using Western blotting.

  • Data Analysis : Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples to generate melting curves and determine the thermal shift (ΔTagg).[10]

dot graph G { graph [splines=ortho, size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end

Part 3: Functional Consequences: Phenotypic Screening and Off-Target Validation

While kinome profiling identifies potential interactions and CETSA confirms cellular engagement, neither directly reveals the functional consequences of these interactions. Phenotypic screening assesses the compound's effect on cellular behavior, which can uncover unexpected activities that may hint at functionally relevant off-targets.[14][15]

The Rationale: A phenotypic screen involves treating various cell lines with the compound and measuring a panel of cellular parameters, such as proliferation, apoptosis, or specific morphological changes.[16] High-content imaging (HCI) is a particularly powerful tool for this, as it can quantify multiple features simultaneously.[14] If Compound-PYR, an FGFR inhibitor, unexpectedly induces a phenotype not typically associated with FGFR inhibition (e.g., mitotic arrest), it strongly suggests an off-target effect is at play.[15]

Strategies for Off-Target Validation

Once a potential off-target is identified from the kinome screen and an unexpected phenotype is observed, the next step is to connect the two.

Validation MethodPrincipleExample Application
Orthogonal Inhibitor Use a structurally unrelated inhibitor of the suspected off-target.[15]If the kinome scan shows Compound-PYR hits Aurora Kinase A, treat cells with Alisertib (a known Aurora A inhibitor). If both compounds produce the same mitotic arrest phenotype, it supports the off-target hypothesis.
Genetic Knockdown/Out Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein.Knock down Aurora Kinase A. If the cells no longer exhibit the mitotic arrest phenotype upon treatment with Compound-PYR, it confirms the effect is mediated through Aurora Kinase A.
Rescue Experiment Express a drug-resistant mutant of the intended target.[15]If the primary on-target effect (e.g., inhibition of cell proliferation) is reversed by expressing a Compound-PYR-resistant FGFR1 mutant, but the off-target phenotype (mitotic arrest) persists, it decouples the two effects.
Pathway Analysis Measure the phosphorylation of downstream substrates of the suspected off-target kinase via Western blot.Treat cells with Compound-PYR and probe for phosphorylation of PLK1, a known downstream substrate of Aurora Kinase A. A decrease in p-PLK1 would confirm engagement and inhibition of the Aurora kinase pathway.

dot graph G { graph [rankdir="LR", splines=ortho, size="7.6,5", dpi=100, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} end

Conclusion and Forward Look

The cross-reactivity profile of a kinase inhibitor is a critical determinant of its therapeutic potential. A compound that appears potent in an isolated biochemical assay may fail later due to unaddressed off-target effects. By employing a systematic, multi-tiered approach—beginning with broad biochemical profiling, confirming engagement in a cellular context with CETSA, and investigating functional outcomes through phenotypic screening—researchers can build a comprehensive and reliable selectivity profile. This rigorous evaluation of compounds like this compound is essential for making informed decisions, minimizing the risk of late-stage failures, and ultimately developing safer and more effective targeted therapies.

References

A Senior Application Scientist's Guide to In Silico ADMET Prediction for Pyrazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: De-risking a Privileged Scaffold

The pyrazolopyridine core is a "privileged scaffold" in modern medicinal chemistry. Its versatile structure is central to numerous inhibitors targeting kinases, a class of enzymes implicated in diseases ranging from cancer to inflammation.[1] However, the journey from a potent inhibitor in an assay to a successful drug is fraught with peril. A significant portion of drug candidates, estimated to be as high as 90%, fail during development, with a large number of these failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[2][3][4]

This is where in silico ADMET prediction becomes an indispensable tool. By leveraging computational models, we can forecast the pharmacokinetic and toxicological properties of virtual compounds before a single gram is ever synthesized. This "fail early, fail cheap" paradigm allows researchers to prioritize resources, refine chemical designs, and significantly increase the probability of success for promising pyrazolopyridine series. This guide provides a comparative analysis of common in silico tools, detailed protocols for their application, and the field-proven insights necessary to interpret the data effectively.

The Computational Toolkit: A Comparative Overview

The landscape of in silico ADMET prediction tools is diverse, ranging from free, user-friendly web servers to sophisticated commercial software suites. The choice of tool often depends on the project's stage, budget, and the specific questions being asked. The underlying technologies generally fall into three categories:

  • Physicochemical & Rule-Based Models: These are foundational tools, often based on rules like Lipinski's Rule of Five, which correlate simple molecular properties (e.g., molecular weight, lipophilicity) with oral bioavailability.[5] While useful for initial filtering, they lack nuance for complex ADMET phenomena.

  • Fragment- and Fingerprint-Based QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models form the backbone of most prediction platforms. They are built by training algorithms on large datasets of experimental results, learning the statistical relationships between molecular substructures (fragments or fingerprints) and specific ADMET outcomes.[6][7][8][9]

Below is a workflow diagram illustrating the typical process of integrating these tools into a drug discovery project.

ADMET_Workflow cluster_design Phase 1: Design & Initial Screening cluster_prediction Phase 2: In-Depth Prediction cluster_analysis Phase 3: Analysis & Decision Compound_Design Virtual Compound Library (Pyrazolopyridine Analogs) Rule_Based_Filter Physicochemical Filtering (e.g., Lipinski's Rule of Five) Compound_Design->Rule_Based_Filter Input SMILES Free_Web_Servers Broad ADMET Profile (SwissADME, ADMETlab 2.0) Rule_Based_Filter->Free_Web_Servers Commercial_Software High-Accuracy Models (ADMET Predictor®) Rule_Based_Filter->Commercial_Software Toxicity_Prediction Specific Toxicity Endpoints (hERG, AMES, DILI) Rule_Based_Filter->Toxicity_Prediction Data_Consolidation Consolidate Predictions (Consensus Approach) Free_Web_Servers->Data_Consolidation Commercial_Software->Data_Consolidation Toxicity_Prediction->Data_Consolidation Prioritization Prioritize for Synthesis Data_Consolidation->Prioritization Rank Candidates Feedback_Loop Refine Molecular Design Prioritization->Feedback_Loop Iterate Feedback_Loop->Compound_Design

Caption: General workflow for in silico ADMET screening of a virtual compound library.

Head-to-Head Comparison: Profiling a Pyrazolopyridine Candidate

To illustrate the practical application and comparative performance of these tools, we will analyze a hypothetical pyrazolopyridine kinase inhibitor using several popular platforms.

Causality Behind Tool Selection: We employ a multi-tool, or "consensus," approach.[2][3] No single algorithm is perfect; models are trained on different datasets and use different methodologies. Where multiple, mechanistically distinct tools agree on a prediction (e.g., high probability of hERG inhibition), our confidence in that result increases. Where they disagree, it flags an area of uncertainty that may require priority for experimental validation.

Table 1: Predicted Physicochemical and Absorption Properties

PropertySwissADME (Free)ADMETlab 2.0 (Free)ADMET Predictor® (Commercial)Desired Range for Oral Drugs
Molecular Weight ( g/mol ) 450.5450.5450.5< 500
logP (Lipophilicity) 3.84.13.951 - 4
TPSA (Ų) 85.285.285.2< 140
Water Solubility (logS) -4.5 (Poorly Soluble)-4.2 (Low)-4.3 (Low)> -4.0
Human Intestinal Abs. (%) High92%95%High (>80%)

Table 2: Predicted Metabolism and Distribution Properties

PropertySwissADME (Free)ADMETlab 2.0 (Free)ADMET Predictor® (Commercial)Implication for Drug Design
CYP2D6 Inhibitor YesInhibitorHigh ProbabilityRisk of drug-drug interactions
CYP3A4 Inhibitor YesInhibitorHigh ProbabilityRisk of drug-drug interactions
CYP3A4 Substrate YesSubstrateYesPotential for rapid metabolism
BBB Permeant NoNegativeLowLow risk of CNS side effects
P-gp Substrate YesYesYesRisk of active efflux, reducing bioavailability

Table 3: Predicted Toxicity Endpoints

PropertyPreADMET (Free)ADMET-AI (Free)ADMET Predictor® (Commercial)Implication for Drug Design
AMES Mutagenicity NegativeNon-mutagenNegativeLow risk of genotoxicity
hERG Inhibition Medium RiskInhibitorHigh Risk (pIC50 = 5.8)High risk of cardiotoxicity
Hepatotoxicity (DILI) N/APositiveHigh ProbabilityRisk of drug-induced liver injury
Carcinogenicity (Rat) NegativeN/ANegativeLow risk of carcinogenicity

Expert Analysis: The consensus data paints a clear picture. Our hypothetical pyrazolopyridine is likely well-absorbed but faces significant liabilities. The high lipophilicity (logP ~4) contributes to poor solubility and likely drives the predicted inhibition of multiple CYP enzymes and the hERG channel. The consistent prediction of hERG inhibition across all platforms is a major red flag for cardiotoxicity and would be a primary focus for structural modification (e.g., by reducing lipophilicity or removing specific pharmacophoric features recognized by the channel).

Experimental Protocols: Generating Actionable Data

A prediction is only as valuable as the protocol that generates it. Here, we detail a self-validating workflow for obtaining a baseline ADMET profile.

Protocol 1: Rapid ADMET Profiling with a Free Web Server (ADMETlab 2.0)

  • Objective: To obtain a broad, initial assessment of a novel pyrazolopyridine derivative's ADMET profile.

  • Methodology Rationale: ADMETlab 2.0 is chosen for its comprehensive output, covering a wide range of endpoints from physicochemical properties to toxicity.[13] It serves as an excellent first-pass filter.

  • Step-by-Step Procedure:

    • Prepare Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for your pyrazolopyridine derivative. This can be generated from chemical drawing software like ChemDraw.

    • Navigate to Server: Open a web browser and go to the ADMETlab 2.0 homepage.

    • Submit Molecule: Locate the "ADMET Evaluation" module. Paste the SMILES string into the input box.

    • Execute Prediction: Click the "Predict" or equivalent button to start the calculation.

    • Data Collection: The server will return a detailed report. Systematically record the key parameters from Tables 1, 2, and 3 into a centralized spreadsheet for your project. Pay close attention to values that fall outside the typical "drug-like" ranges.

    • Self-Validation: Cross-reference the predictions with another free tool, such as SwissADME or pkCSM. Note areas of strong agreement and significant divergence. This comparison validates the initial findings and highlights potential model-specific biases.

Deeper Insights: The Interplay of Molecular Properties

Understanding how different physicochemical properties influence the overall ADMET profile is crucial for rational drug design. A high logP, for example, is a double-edged sword.

ADMET_Interplay LogP High Lipophilicity (High logP) Absorption Good Membrane Permeability (High Absorption) LogP->Absorption Increases Metabolism Increased CYP Binding (Higher Metabolism/Inhibition) LogP->Metabolism Increases Risk Toxicity Promiscuous Binding (hERG, Toxicity) LogP->Toxicity Increases Risk Solubility Poor Aqueous Solubility LogP->Solubility Decreases Clearance High Plasma Protein Binding (Low Free Fraction, Low Clearance) LogP->Clearance Contributes to

Caption: The relationship between lipophilicity (logP) and key ADMET properties.

This diagram illustrates the causality behind many ADMET liabilities. For our pyrazolopyridine series, if hERG toxicity is a consistent problem, the first strategic move is often to design analogs with lower logP. This single modification can simultaneously improve solubility, reduce CYP inhibition, and decrease off-target toxicity, demonstrating a data-driven approach to multi-parameter optimization.

Conclusion and Future Outlook

In silico ADMET prediction is not a crystal ball, but rather a powerful statistical compass. For researchers working with pyrazolopyridine derivatives, it provides essential guidance, enabling the early identification of potential liabilities and informing the design of molecules with a higher probability of clinical success. The most robust strategy involves a consensus approach, leveraging the strengths of multiple platforms and validating computational predictions with targeted in vitro experiments.

The future of ADMET prediction is bright, with the increasing adoption of AI and machine learning promising models of even greater accuracy and predictive power.[1] As these tools evolve, they will become even more integral to the design-test-analyze cycle, accelerating the development of next-generation therapeutics built upon the versatile pyrazolopyridine scaffold.

References

A Senior Application Scientist's Guide to Pyrazolopyridine Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazolopyridine Scaffold

The pyrazolopyridine nucleus, a heterocyclic scaffold formed by the fusion of pyrazole and pyridine rings, is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, demonstrating activities as kinase inhibitors, antiviral agents, and treatments for neurodegenerative diseases.[1] The structural rigidity and versatile substitution patterns of pyrazolopyridines allow for precise three-dimensional arrangements of functional groups, enabling high-affinity interactions with biological targets.[1]

Given their importance, the efficient and scalable synthesis of these scaffolds is a critical endeavor for researchers in drug discovery and development. The choice of synthetic route can profoundly impact yield, purity, cost, and the ability to generate diverse libraries of analogues for structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of the most prevalent and effective methods for synthesizing the 1H-pyrazolo[3,4-b]pyridine core, offering field-proven insights, detailed protocols, and supporting data to inform your experimental design.

Core Synthetic Strategies: A Comparative Overview

The construction of the 1H-pyrazolo[3,4-b]pyridine core can be broadly categorized into two primary retrosynthetic approaches:

  • Strategy A: Pyridine Ring Annulation onto a Pre-formed Pyrazole. This is the most common and versatile approach, typically starting with a substituted 5-aminopyrazole.

  • Strategy B: Pyrazole Ring Formation onto a Pre-formed Pyridine. This route is less common but can be effective for specific substitution patterns, often starting from a functionalized 2-chloropyridine derivative.[2]

This guide will focus on the more prevalent Strategy A, comparing the classical condensation methods with modern multicomponent and transition-metal-catalyzed approaches.

Method 1: Classical Condensation with 1,3-Dicarbonyl Compounds

This is one of the most established and widely used methods for constructing the pyrazolopyridine skeleton, first demonstrated by Bulow in 1911.[3] The reaction involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

Reaction Mechanism and Rationale

The reaction proceeds via a variation of the Friedländer annulation. The mechanism involves an initial nucleophilic attack of the 5-aminopyrazole's exocyclic amino group onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the C4-position of the pyrazole ring attacks the second carbonyl group. A final dehydration step yields the aromatic pyrazolo[3,4-b]pyridine ring system.

The choice of carbonyl electrophiles dictates the final substitution pattern. If a non-symmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can be formed, with the selectivity depending on the relative electrophilicity of the two carbonyl groups.[3]

G Figure 1: Mechanism of Condensation with 1,3-Dicarbonyls cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Cyclization & Aromatization A 5-Aminopyrazole (Nucleophile) B 1,3-Dicarbonyl (Electrophile) A->B Attack at C=O C Enamine Intermediate B->C Dehydration D Intramolecular Cyclization C->D Attack from Pyrazole C4 E Final Product (Pyrazolopyridine) D->E Dehydration G Figure 2: Gould-Jacobs Reaction Workflow A 5-Aminopyrazole + Diethyl Ethoxymethylenemalonate B Step 1: Condensation (Formation of Enamine) A->B C Step 2: Thermal Cyclization (High Temp, e.g., >200°C) B->C D 4-Oxo-Pyrazolopyridine Ester Intermediate C->D E Step 3: Chlorination (e.g., POCl3) D->E F 4-Chloro-Pyrazolopyridine (Versatile Intermediate) E->F

References

A Researcher's Guide to Cytotoxicity Benchmarking: Doxorubicin and Other Standards

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of cancer research and drug development, accurately quantifying the cytotoxic potential of a novel compound is a foundational step. This requires not only robust assay systems but also relevant benchmarks against which new data can be interpreted. Doxorubicin, a cornerstone of chemotherapy for decades, remains a critical standard for such comparisons due to its well-characterized mechanisms and broad efficacy.

This guide provides an in-depth comparison of doxorubicin with other classic cytotoxic agents, focusing on their mechanisms of action, experimental cytotoxicity data, and the detailed protocols required to generate reliable and reproducible results. Our objective is to equip researchers with the foundational knowledge to design, execute, and interpret cytotoxicity studies with scientific rigor.

Mechanisms of Action: Understanding the "How" of Cell Death

A meaningful comparison of cytotoxic agents begins with a clear understanding of their distinct molecular mechanisms. While all aim to eliminate cancer cells, their methods of attack are fundamentally different, influencing their efficacy across various cancer types and their synergy with other treatments.

Doxorubicin: The DNA Damage Expert

Doxorubicin (DOX) is an anthracycline antibiotic renowned for its potent anti-cancer activity. Its primary cytotoxic mechanisms are multifaceted, making it a formidable opponent for proliferating cancer cells[1][2].

  • DNA Intercalation and Topoisomerase II Poisoning: DOX inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs DNA and RNA synthesis. Crucially, it also forms a stable complex with the enzyme Topoisomerase II and DNA, trapping the enzyme after it has cut the DNA strands for replication. This prevents the re-ligation of the DNA, leading to the accumulation of double-strand breaks[1][3].

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the DOX molecule can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cell death[3][4].

  • Induction of Apoptosis: The extensive DNA damage and cellular stress triggered by DOX activate intrinsic apoptotic pathways.[5][6] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of programmed cell death[7].

The p53 tumor suppressor protein can play a role in enhancing DOX-induced apoptosis, particularly under conditions of severe DNA damage[8].

Doxorubicin_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm & Mitochondria DOX Doxorubicin DNA DNA Double Helix DOX->DNA Intercalation TopoII Topoisomerase II DOX->TopoII Poisoning ROS Reactive Oxygen Species (ROS) DOX->ROS Redox Cycling TopoII->DNA DSB DNA Double-Strand Breaks TopoII->DSB Mito Mitochondrion ROS->Mito Damage ROS->DSB Apoptosis Apoptosis Mito->Apoptosis Cytochrome c release DSB->Apoptosis

Doxorubicin's multi-pronged attack on cancer cells.
Cisplatin: The Cross-linking Specialist

Cisplatin is a platinum-based compound that exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[9][10]

  • DNA Cross-linking: After entering the cell, cisplatin is aquated and becomes a reactive electrophile. It then binds to the N7 position of purine bases, primarily guanine, forming 1,2-intrastrand cross-links. These adducts create a significant kink in the DNA structure, which interferes with DNA replication and transcription.[9][11]

  • Cell Cycle Arrest and Apoptosis: The cell's DNA damage response (DDR) machinery recognizes these adducts. If the damage is too extensive to be repaired, the cell cycle is arrested, typically at the G1, S, or G2-M phase, and apoptosis is initiated through pathways involving p53 and the release of mitochondrial cytochrome c.[11][12][13]

Paclitaxel: The Microtubule Stabilizer

Unlike doxorubicin and cisplatin, which directly target DNA, paclitaxel's mechanism of action is centered on the cell's cytoskeleton.

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, the dynamic protein filaments essential for cell division.[14][15] This binding stabilizes the microtubules, preventing their depolymerization.[16][17]

  • Mitotic Arrest: The normal dynamic instability of microtubules is critical for the formation and function of the mitotic spindle during cell division. By creating hyper-stabilized, non-functional microtubules, paclitaxel disrupts the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[15][16][18]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death[14][16][17].

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic agent. It represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population after a specific exposure time. It is crucial to recognize that IC50 values are not absolute; they can vary significantly based on experimental conditions such as cell line, exposure duration, and the specific viability assay used[19][20].

The following table presents a summary of representative IC50 values for doxorubicin, cisplatin, and paclitaxel across several common cancer cell lines, derived from publicly available data.

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)Paclitaxel IC50 (µM)
MCF-7 Breast Adenocarcinoma~0.01 - 2.5[20][21]~5 - 15~0.005 - 0.02
A549 Lung Carcinoma~0.24 - >20[20][21][22]~10 - 64[22]~0.004 - 0.01
HeLa Cervical Adenocarcinoma~0.14 - 2.92[20][21]~2 - 8~0.003 - 0.008
T47D Breast Ductal Carcinoma~0.20[23]Not Widely Reported~1.58[23]

Note: These values are approximate and collated from multiple sources for illustrative purposes. Direct comparison requires running all compounds under identical experimental conditions.

Expert Interpretation: The variability in IC50 values highlights the importance of context. For instance, the wide range for doxorubicin in A549 cells (from 0.24 µM to over 20 µM) underscores how factors like treatment duration (24h vs 72h) and assay sensitivity can dramatically alter results[20][21][22]. Furthermore, the intrinsic biology of the cell line, such as the expression of drug efflux pumps or the status of tumor suppressor genes like p53, heavily influences its sensitivity to a given drug[22]. Therefore, when comparing a novel compound, it is imperative to run the standards in parallel on the same cell lines and with the same protocols.

Experimental Design and Protocols

Generating high-quality, reproducible cytotoxicity data hinges on meticulous experimental design and execution. This section outlines a standard workflow and a detailed protocol for the widely used MTT assay.

General Experimental Workflow

A typical cytotoxicity experiment follows a logical progression from cell culture preparation to data analysis. The choice of assay is critical; while metabolic assays like MTT are common, they measure viability indirectly. It is often advisable to confirm findings with an assay that measures a different hallmark of cell death, such as a lactate dehydrogenase (LDH) release assay, which directly measures membrane integrity[24][25][26].

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A 1. Cell Culture (Maintain healthy, sub-confluent stock) B 2. Cell Seeding (Plate cells in 96-well plate at optimal density) A->B C 3. Incubation (Allow cells to adhere overnight, ~18-24h) B->C E 5. Treat Cells (Add drugs to wells, include vehicle controls) C->E D 4. Prepare Drug Dilutions (Serial dilutions of test compound & standards) D->E F 6. Incubate (Expose cells for a defined period, e.g., 24, 48, 72h) E->F G 7. Perform Viability Assay (e.g., Add MTT reagent, incubate, solubilize) F->G H 8. Read Plate (Measure absorbance/fluorescence/luminescence) G->H I 9. Data Analysis (Normalize to controls, plot dose-response, calculate IC50) H->I

Standard workflow for an in vitro cytotoxicity assay.
Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[27].

Rationale for Key Steps:

  • Serum-Free Media during MTT incubation: Serum components can interfere with the reduction of MTT and affect background readings. Using serum-free media at this step improves accuracy[27].

  • Controls are Essential:

    • Vehicle Control: Cells treated with the same concentration of the drug's solvent (e.g., DMSO) to account for any solvent-induced toxicity.

    • Media Blank: Wells with media but no cells to determine the background absorbance of the medium and MTT reagent.

    • Untreated Control: Represents 100% cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed adherent cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium). Incubate at 37°C, 5% CO2 for 18-24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your test compound, doxorubicin, and other standards in complete culture medium.

    • Carefully remove the seeding medium from the wells and replace it with 100 µL of the medium containing the appropriate drug concentrations. Include vehicle control and untreated control wells.

    • Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize this solution[28].

    • At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the medium from the wells without disturbing the formazan crystals[28]. For suspension cells, centrifugation of the plate is required before aspiration[28][29].

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[27][28].

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution[28].

  • Absorbance Measurement:

    • Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the media blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100

    • Plot the % Viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Conclusion

Standardized comparison against well-characterized cytotoxic agents like doxorubicin, cisplatin, and paclitaxel is indispensable in preclinical drug discovery. This guide has provided the mechanistic rationale, comparative data, and detailed protocols necessary for conducting these critical experiments. By understanding the distinct pathways these drugs exploit to induce cell death and adhering to rigorous, well-controlled experimental workflows, researchers can confidently contextualize the cytotoxic potential of novel therapeutic candidates and make informed decisions in the drug development pipeline.

References

A Researcher's Guide to Validating Target Engagement in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Target Engagement

In the landscape of drug discovery and chemical biology, a fundamental question dictates the trajectory of any promising compound: Does it bind to its intended target in the complex, dynamic environment of a living cell? Answering this question—the process of validating target engagement—is a critical checkpoint that separates promising candidates from costly late-stage failures.[1][2][3] It establishes the crucial link between a molecule's presence and its observed biological effect, forming the bedrock of a robust mechanism of action (MoA) and guiding structure-activity relationship (SAR) studies.[1]

This guide provides an in-depth comparison of the principal methodologies used to confirm and quantify target engagement in cellular assays. We will move beyond mere procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you design self-validating systems. Here, we dissect and compare the leading techniques, providing the technical details, comparative data, and logical frameworks necessary for you to select and implement the optimal strategy for your research.

Chapter 1: The Principle of Thermal Stabilization - Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that operates on a simple, yet elegant principle: the binding of a ligand, such as a small molecule inhibitor, often increases the thermal stability of its target protein.[4][5] This stabilization makes the protein-ligand complex more resistant to heat-induced denaturation and aggregation.[4][6] By subjecting cells or cell lysates to a temperature gradient, we can measure the amount of soluble, non-denatured target protein remaining. A positive shift in the melting temperature (Tagg) in the presence of a compound is a direct indicator of target engagement.[4][7] A key advantage of CETSA is its label-free nature; it requires no modification to the compound or the target protein, allowing for the study of target engagement in a native cellular context.[8]

Experimental Workflow: CETSA

The CETSA workflow is a multi-step process that requires careful control over temperature and sample handling to ensure reproducibility.

cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture & Treatment Treat cells with compound or vehicle control. harvest 2. Cell Harvest Collect treated cells. cell_culture->harvest aliquot 3. Aliquoting Divide cell suspension into PCR tubes. harvest->aliquot heat 4. Heating Step Expose aliquots to a precise temperature gradient (e.g., 40-70°C). aliquot->heat lysis 5. Cell Lysis (e.g., Freeze-thaw cycles) to release proteins. heat->lysis centrifuge 6. Separation Centrifuge to pellet aggregated proteins. lysis->centrifuge collect 7. Collect Supernatant Isolate the soluble protein fraction. centrifuge->collect detection 8. Protein Detection Quantify soluble target protein (e.g., Western Blot, ELISA, Mass Spec). collect->detection plot 9. Generate Melting Curve Plot soluble protein vs. temperature. detection->plot shift 10. Determine Thermal Shift (ΔTagg) Compare curves of treated vs. vehicle samples. plot->shift

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Western Blot-Based CETSA
  • Cell Seeding and Treatment:

    • Seed adherent cells in appropriate culture dishes and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of the test compound or vehicle control for a predetermined time at 37°C. Scientist's Note: The treatment time should be sufficient for the compound to reach its target and achieve equilibrium. This may need to be optimized.

  • Cell Harvesting:

    • Wash cells with PBS, then detach using a non-enzymatic cell dissociation solution or a cell scraper.

    • Resuspend cells in PBS supplemented with a protease inhibitor cocktail. Count the cells and adjust the concentration.

  • Heating Step:

    • Aliquot the cell suspension into individual PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler with a heated lid. Apply a precise temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes.[9]

    • Immediately cool the samples to 4°C for 3 minutes. Scientist's Note: Rapid and uniform heating/cooling is critical for reproducibility. A thermal cycler is highly recommended over water baths.

  • Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[5]

  • Detection:

    • Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the target protein.[10]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group (compound vs. vehicle), plot the normalized band intensity against the corresponding temperature to generate melting curves.

    • Fit the data to a sigmoidal dose-response curve to determine the Tagg (the temperature at which 50% of the protein is denatured).[4] A positive shift in Tagg for the compound-treated sample indicates target stabilization.

Chapter 2: Proximity-Based Detection - NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target within living cells.[11][12] The principle relies on energy transfer between a bioluminescent donor, the small and bright NanoLuc® luciferase, and a fluorescent acceptor.[13]

The assay has two key components:

  • The Target Protein: Fused to NanoLuc® luciferase (the energy donor).[14]

  • A Fluorescent Tracer: A cell-permeable fluorescent ligand that reversibly binds to the active site of the target protein (the energy acceptor).[11][14]

When the tracer binds to the NanoLuc®-fused target, the donor and acceptor are brought into close proximity (<10 nm), allowing for efficient energy transfer (BRET).[15][16] The introduction of a test compound that competes with the tracer for the same binding site will displace the tracer, leading to a decrease in the BRET signal.[14][17] This dose-dependent decrease allows for the quantitative determination of intracellular compound affinity and target occupancy.[11][12]

Experimental Workflow: NanoBRET™ Target Engagement

cluster_prep Cell Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis transfect 1. Transfection Introduce plasmid encoding Target-NanoLuc® fusion protein into cells. seed 2. Cell Seeding Plate transfected cells into a multi-well assay plate (e.g., 96-well). transfect->seed compound 3. Compound Addition Add serial dilutions of the test compound. seed->compound tracer 4. Tracer & Substrate Addition Add fluorescent tracer and NanoLuc® substrate. compound->tracer incubate 5. Incubation Allow system to equilibrate at 37°C. tracer->incubate read 6. Measure Luminescence Measure donor (e.g., 460nm) and acceptor (e.g., 618nm) emissions. incubate->read calculate 7. Calculate BRET Ratio Ratio of Acceptor Emission / Donor Emission. read->calculate plot 8. Plot Dose-Response Curve Plot BRET ratio vs. compound concentration to determine IC50. calculate->plot

Caption: Workflow for the NanoBRET™ Target Engagement intracellular assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay
  • Cell Transfection and Seeding:

    • Transfect suitable host cells (e.g., HEK293T) with a plasmid vector expressing the target protein fused to NanoLuc® luciferase.

    • 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.

    • Seed the cells into a white, 96-well assay plate. Scientist's Note: Proper transfection efficiency and expression levels are key. Titrating the amount of plasmid DNA is recommended to avoid artifacts from overexpression.

  • Compound Dosing:

    • Prepare serial dilutions of your test compound in DMSO.

    • Dilute these further in Opti-MEM and add them to the appropriate wells of the assay plate. Include vehicle-only (e.g., 0.1% DMSO) and no-compound controls.

  • Tracer and Substrate Addition:

    • Prepare a solution containing the specific NanoBRET™ fluorescent tracer and the NanoGlo® Live Cell Substrate in Opti-MEM.

    • Add this solution to all wells. Scientist's Note: The tracer concentration must be optimized. It should be high enough to provide a good signal window but low enough to be displaced by the test compound.

  • Incubation and Measurement:

    • Incubate the plate for approximately 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.

    • Measure the luminescence signal using a plate reader equipped with two filters: a donor filter (e.g., 460nm) and an acceptor filter (e.g., >600nm).

  • Data Analysis:

    • For each well, calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data by subtracting the vehicle-only BRET ratio.

    • Plot the normalized BRET ratio against the logarithm of the test compound concentration.

    • Fit the data using a sigmoidal dose-response equation to determine the IC₅₀ value, which reflects the intracellular potency of the compound.[14]

Chapter 3: Quantifying Cell Surface Interactions - Receptor Occupancy (RO) Assays

For therapeutics that target cell surface proteins, such as monoclonal antibodies, Receptor Occupancy (RO) assays are the gold standard for demonstrating target engagement.[18] These assays, most commonly performed using flow cytometry, are designed to quantify the binding of a drug to its specific receptor on the cell surface.[19][20] They provide critical pharmacokinetic/pharmacodynamic (PK/PD) data that can inform dose selection in preclinical and clinical studies.[20][21]

The core principle involves using fluorescently labeled antibodies to distinguish between:

  • Total Receptors: All available receptors on the cell surface.

  • Free Receptors: Receptors that are not bound by the therapeutic drug.

  • Bound Receptors: Receptors that are occupied by the therapeutic drug.

From these measurements, the percentage of receptor occupancy (%RO) can be calculated, providing a direct measure of target engagement.[20]

Experimental Workflow: Flow Cytometry-Based RO Assay

cluster_prep Sample Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis sample 1. Obtain Cell Sample (e.g., Whole blood, PBMCs, or cultured cells). treat 2. In Vitro Dosing (optional) Incubate cells with therapeutic drug. sample->treat stain_free 3a. Free Receptor Staining Add labeled antibody/drug that competes with therapeutic. treat->stain_free stain_total 3b. Total Receptor Staining Add labeled non-competing antibody. treat->stain_total stain_bound 3c. Bound Receptor Staining Add labeled anti-drug antibody. treat->stain_bound flow 4. Flow Cytometry Acquire data on a flow cytometer. stain_free->flow stain_total->flow stain_bound->flow gate 5. Gating Isolate the cell population of interest. flow->gate analyze 6. Quantify MFI Determine Mean Fluorescence Intensity (MFI) for each stain. gate->analyze calc 7. Calculate %RO Use MFI values to determine receptor occupancy. analyze->calc

Caption: General workflow for a multi-format Receptor Occupancy (RO) assay by flow cytometry.

Detailed Protocol: Free vs. Total Receptor RO Assay
  • Sample Preparation:

    • Obtain fresh whole blood or isolated peripheral blood mononuclear cells (PBMCs).

    • If performing an in vitro experiment, incubate the cells with various concentrations of the therapeutic antibody for a defined period.

  • Antibody Staining:

    • Divide the sample into aliquots for staining.

    • To measure free receptors: Add a fluorescently-labeled antibody that competes for the same binding epitope as the therapeutic drug.[20]

    • To measure total receptors: In a separate tube, add a fluorescently-labeled antibody that binds to a different, non-competing epitope on the receptor.[18]

    • Controls: Include unstained cells and isotype controls to set baseline fluorescence.

    • Incubate on ice, protected from light, as per the antibody manufacturer's recommendation.

  • Sample Processing:

    • If using whole blood, perform a red blood cell lysis step.

    • Wash the cells with staining buffer (e.g., PBS with 2% FBS) and centrifuge to remove unbound antibodies.

    • Resuspend the final cell pellet in buffer for analysis.

  • Flow Cytometry Acquisition:

    • Acquire the samples on a calibrated flow cytometer.

    • Collect a sufficient number of events for the target cell population to ensure statistical significance.[19]

  • Data Analysis:

    • Using the flow cytometry analysis software, gate on the specific cell population of interest (e.g., CD4+ T cells).

    • Determine the Mean Fluorescence Intensity (MFI) for the "Free Receptor" and "Total Receptor" stains for each sample.

    • Calculate the % Receptor Occupancy using a formula such as: %RO = (1 - (MFI_Free_Treated / MFI_Free_Vehicle)) * 100 Scientist's Note: Assay validation is critical and should assess parameters like precision, stability of samples, and the effect of low event counts on the final %RO value.[19][21]

Chapter 4: High-Throughput Immunodetection - In-Cell and On-Cell Westerns

The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates that combines the specificity of a Western blot with the throughput of an ELISA.[22][23] It allows for the quantification of protein levels directly in fixed and permeabilized adherent cells, providing a powerful tool for screening the effects of compounds on protein expression or post-translational modifications.[23][24]

A variation, the On-Cell Western (OCW), is used to specifically detect cell surface proteins by omitting the cell permeabilization step, making it useful for studying receptor internalization or surface expression levels.[25]

Principle of In-Cell Westerns

Cells are cultured in multi-well plates, treated with compounds, and then fixed and permeabilized. This allows primary antibodies to enter the cell and bind to the intracellular target protein. Near-infrared (NIR) fluorescently-labeled secondary antibodies are then used for detection. A second, spectrally distinct fluorescent dye is used simultaneously to stain the cells' DNA or total protein, serving as a normalization control for cell number per well.[22][24] This dual-color detection provides a highly accurate, normalized quantification of the target protein.

Detailed Protocol: Two-Color In-Cell Western Assay
  • Cell Seeding and Treatment:

    • Seed adherent cells in a 96- or 384-well plate and culture until they form a uniform monolayer.

    • Treat cells with your compound library or vehicle controls.

  • Fixation and Permeabilization:

    • Remove the treatment media and fix the cells with a formaldehyde-based solution.

    • Wash the cells with PBS.

    • Permeabilize the cells by incubating with a mild detergent like Triton X-100 in PBS.[26] Scientist's Note: For an On-Cell Western, this permeabilization step is skipped entirely.[25]

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., LI-COR Intercept® Blocking Buffer).

    • Incubate with a primary antibody specific for the target protein, diluted in blocking buffer.

    • Wash the plate multiple times to remove unbound primary antibody.

    • Incubate with a cocktail of two secondary antibodies: one NIR-labeled secondary antibody that recognizes the primary antibody (e.g., IRDye® 800CW) and a second whole-cell stain for normalization (e.g., CellTag™ 700 Stain).[22]

  • Imaging and Analysis:

    • Wash the plate thoroughly a final time.

    • Scan the plate using a compatible NIR imaging system (e.g., LI-COR Odyssey®). The imager will simultaneously detect the signal from the target protein (e.g., 800 nm channel) and the normalization stain (e.g., 700 nm channel).

    • The software calculates the integrated intensity for each channel in each well.

    • The target protein signal is then normalized to the cell stain signal to correct for well-to-well variations in cell number.[24]

Comparative Analysis of Target Engagement Assays

The choice of a target engagement assay depends on multiple factors, including the nature of the target, the required throughput, and the specific biological question being asked.[1] The following table provides a comparative summary of the discussed methodologies.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementReceptor Occupancy (Flow Cytometry)In-Cell Western (ICW)
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Immunofluorescence detection of surface receptorsQuantitative immunofluorescence in fixed cells
Target Location Intracellular, Nuclear, MembraneIntracellular, Nuclear, MembraneCell SurfaceIntracellular, Nuclear
Label-Free? Yes, for compound and target protein.[8]No, requires NanoLuc® fusion and fluorescent tracer.[11]No, requires fluorescent antibodies.[20]No, requires fluorescent antibodies.[22]
Live Cells? Yes, assay can be performed on intact, live cells before lysis.[6]Yes, assay is performed in live, intact cells.[11][12]Yes, typically performed on live cells.No, requires cell fixation and permeabilization.[23]
Primary Readout Change in melting temperature (ΔTagg).[4]Change in BRET ratio (IC₅₀).[14]% Receptor Occupancy (%RO).[20]Normalized NIR fluorescent signal.
Throughput Low (Western Blot) to High (AlphaLISA/HTRF readout).[7][27]High, easily adaptable to 384/1536-well plates.Medium, dependent on autosampler speed.High, easily adaptable to 96/384-well plates.[24]
Key Advantage No modification of target or compound needed; physiological context.[6]Quantitative affinity in live cells; can measure residence time.[11][12]Gold standard for surface targets; provides PK/PD data.[21][28]High throughput; multiplexing capability; direct quantification.[22]
Key Limitation Some interactions cause no thermal shift; lower throughput with WB.[6][10]Requires genetic modification of target; tracer development needed.Limited to cell surface targets; reagent availability can be an issue.[28]Indirect measure of engagement; antibody specificity is critical.

Conclusion

Validating target engagement is a non-negotiable step in modern drug discovery. Each of the techniques described—CETSA, NanoBRET, Receptor Occupancy assays, and In-Cell Westerns—offers a unique window into the interaction between a compound and its target. CETSA provides a label-free snapshot of binding in a native environment, while NanoBRET delivers quantitative affinity data from live cells with high throughput. For biologics targeting the cell surface, flow cytometry-based RO assays remain unparalleled in their ability to inform clinical dosing. Finally, ICW offers a robust platform for high-throughput screening of compounds that modulate protein levels.

By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions, designing rigorous, self-validating experiments that build confidence in a compound's mechanism of action and accelerate the path toward novel therapeutics.

References

Safety Operating Guide

Navigating the Handling of 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel heterocyclic compounds like 1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile are paramount. As a pyrazolopyridine derivative, this compound class is noted for a wide range of biological activities, including its investigation in anticancer and antiviral therapies.[1][2] However, its chemical structure, incorporating both a pyridine ring and a carbonitrile group, necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, in-depth guidance on the personal protective equipment (PPE), operational protocols, and disposal plans required to handle this compound safely, ensuring the integrity of your research and the protection of your personnel.

Hazard Assessment: Understanding the Risks

A thorough risk assessment is the foundation of safe laboratory practice. Based on available safety data for this compound (CAS No. 1033772-22-3), the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

These classifications indicate that the primary routes of occupational exposure are ingestion, skin contact, eye contact, and inhalation.[4] The pyrazolopyridine scaffold itself is found in many biologically active agents, and as with many novel compounds in drug development, the potential for long-term or cytotoxic effects should be prudently considered.[2][5] Therefore, handling procedures should align with guidelines for cytotoxic or potent compounds, aiming to minimize exposure to levels that are "as low as reasonably achievable" (ALARA).[6]

Beyond PPE: Foundational Safety Measures

Before detailing specific PPE, it is critical to recognize that PPE is the last line of defense. Engineering and administrative controls are the primary measures to ensure safety.

  • Engineering Controls: All manipulations of this compound, especially handling of the solid powder or preparation of solutions, must be conducted in a certified chemical fume hood or a ventilated containment enclosure like a Class I Biological Safety Cabinet (BSC).[7] This is the most effective way to control the inhalation hazard.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. Clear signage indicating the presence of a hazardous substance is mandatory. All personnel must receive documented training on the specific hazards and the standard operating procedures (SOPs) for handling, storage, and waste disposal.[6][7] Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory area.[4]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be directly correlated to the identified hazards. Given the irritant nature of the compound and the potential for uncharacterized toxicity, a comprehensive PPE ensemble is required.

PPE Selection Summary
TaskMinimum PPE Requirement
Weighing & Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, Face Shield, N95 or higher Respirator
Solution Preparation & Handling Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles
General Laboratory Operations Nitrile Gloves, Lab Coat, Safety Glasses
Spill Cleanup Double Nitrile Gloves, Disposable Gown, Chemical Splash Goggles, Face Shield, Elastomeric Half-Mask Respirator with appropriate cartridges, Shoe Covers
Causality-Driven PPE Choices:
  • Hand Protection: Due to the H315 (Causes skin irritation) classification, direct skin contact must be avoided. Nitrile gloves are recommended for their resistance to a broad range of chemicals.[8] For handling the solid or concentrated solutions, double gloving is mandated. This practice provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while the outer is safely removed and replaced.[9] Always inspect gloves for tears or punctures before use.[9]

  • Body Protection: A disposable, solid-front gown with tight-fitting cuffs is required when handling the solid compound or preparing solutions. This provides a barrier against spills and aerosol contamination. For general lab work, a standard lab coat is sufficient.

  • Eye and Face Protection: The H319 (Causes serious eye irritation) hazard makes robust eye protection non-negotiable. Chemical splash goggles are mandatory. When handling the solid powder, which poses a splash and aerosolization risk, a full-face shield worn over the goggles is required to protect the entire face.

  • Respiratory Protection: To mitigate the risk of respiratory irritation (H335), a properly fitted N95 respirator is the minimum requirement when handling the powdered form of the compound. For spill cleanup or in situations with poor ventilation, a higher level of protection, such as an elastomeric half-mask respirator with organic vapor/acid gas cartridges, should be used.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Gown Don2 2. Respirator/Mask Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves (over cuff) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Gown & Inner Gloves (Peel away from body, turning inside out) Doff1->Doff2 Doff3 3. Exit Work Area Doff2->Doff3 Doff4 4. Goggles/Face Shield Doff3->Doff4 Doff5 5. Respirator/Mask Doff4->Doff5 Doff6 6. Hand Hygiene Doff5->Doff6 caption Figure 1: PPE Donning and Doffing Workflow

Caption: Figure 1: PPE Donning and Doffing Workflow

Operational Plan: Spill and Disposal Management

Spill Response

Prompt and correct action during a spill is vital. All personnel should be familiar with the location and use of a cytotoxic spill kit.

  • Evacuate and Alert: Immediately alert others in the area. Restrict access to the spill zone.

  • Don PPE: Before addressing the spill, don the appropriate spill cleanup PPE as detailed in the table above.

  • Contain and Absorb: For solid spills, gently cover with a damp paper towel to prevent aerosolization. For liquid spills, cover with absorbent pads from the spill kit, working from the outside in.

  • Clean: Use appropriate cleaning solutions as per your institution's EHS guidelines. A common procedure involves a three-step process: deactivation (e.g., with a bleach solution, if compatible), decontamination (e.g., with a detergent), and rinsing.

  • Dispose: All materials used for cleanup, including contaminated PPE, must be placed in a designated cytotoxic waste container.[7][10]

Disposal Plan

The disposal of this compound and any materials contaminated with it must follow institutional and local regulations for hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other chemical streams unless explicitly permitted.

  • Containers: Use dedicated, leak-proof, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste," the full chemical name, and the associated hazard symbols.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, gowns, bench paper, and pipette tips, must be disposed of as hazardous waste.[10]

  • Pickup: Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and disposal of the waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific knowledge while upholding the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[4,3-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.